1-Chloro-6-methoxyisoquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-chloro-6-methoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-8-2-3-9-7(6-8)4-5-12-10(9)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZJYSXOFHCSGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619753 | |
| Record name | 1-Chloro-6-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132997-77-4 | |
| Record name | 1-Chloro-6-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Chloro-6-methoxyisoquinoline (CAS: 132997-77-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-6-methoxyisoquinoline is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. Its unique structural features, particularly the reactive chlorine atom at the 1-position, make it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and visualizations of synthetic and signaling pathways are presented to support researchers in their scientific endeavors.
Core Chemical Properties
This compound is a solid at room temperature with a melting point of approximately 77°C and a boiling point of 333°C at atmospheric pressure.[1] It is characterized by the presence of a methoxy group on the benzene ring and a chlorine atom on the pyridine ring of the isoquinoline scaffold.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 132997-77-4 | [2] |
| Molecular Formula | C₁₀H₈ClNO | [2] |
| Molecular Weight | 193.63 g/mol | [2] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 77°C | [1] |
| Boiling Point | 333°C at 760 mmHg | [1] |
| Purity | ≥ 97% (HPLC) | [2] |
| Storage | 0-8 °C | [2] |
Table 2: Spectroscopic Data (Predicted based on related structures)
| Spectroscopy | Expected Peaks |
| ¹H NMR (CDCl₃) | Signals for aromatic protons and a singlet for the methoxy group protons. |
| ¹³C NMR (CDCl₃) | Characteristic downfield shifts for carbon atoms attached to chlorine and oxygen. |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ at 193/195 (reflecting chlorine isotopes) and key fragment ions. |
| IR (cm⁻¹) | C=N stretch, C=C aromatic stretch, C-O stretch (aryl ether), and C-Cl stretch. |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the corresponding isoquinolone, 6-methoxyisoquinolin-1(2H)-one, which is then chlorinated in the second step.[4]
Figure 1: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 6-methoxyisoquinolin-1(2H)-one (Generalized from related syntheses)
Step 2: Chlorination of 6-methoxyisoquinolin-1(2H)-one (Generalized from related syntheses)
The chlorination of the isoquinolin-1-one precursor is a critical final step.
-
Materials: 6-methoxyisoquinolin-1(2H)-one, Phosphorus oxychloride (POCl₃), inert solvent (e.g., acetonitrile).
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend or dissolve 6-methoxyisoquinolin-1(2H)-one in an excess of phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
The residue is then cautiously poured onto crushed ice and neutralized with a suitable base (e.g., saturated sodium bicarbonate solution).
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield this compound. The crude product can be further purified by recrystallization or column chromatography.[5]
-
Chemical Reactivity and Applications in Drug Discovery
The chloro substituent at the 1-position of this compound is a key functional handle, making the compound susceptible to nucleophilic aromatic substitution reactions. This reactivity allows for the facile introduction of various functional groups, which is a critical feature for the construction of diverse chemical libraries for high-throughput screening in drug discovery programs.
Figure 2: Reactivity of this compound.
Role as an Intermediate for Anticancer Agents
The isoquinoline scaffold is a prominent feature in numerous natural products and synthetic compounds with significant therapeutic value, including anticancer properties.[6] While direct evidence for the biological activity of this compound is limited, its structural analogs are key intermediates in the synthesis of potent anticancer agents, particularly tyrosine kinase inhibitors (TKIs).[7] For instance, derivatives of chloro-quinolines and -isoquinolines are utilized in the development of inhibitors targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[8]
Figure 3: PI3K/Akt/mTOR signaling pathway and TKI inhibition.
Potential in Neurological Drug Development
Substituted isoquinolines are also being investigated for their potential in treating neurological disorders. The ability to functionalize the 1-position of this compound allows for the synthesis of a wide range of derivatives that can be screened for activity against various neurological targets.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined reactivity, particularly at the C-1 position, provides a robust platform for the generation of diverse molecular scaffolds. While further research is needed to fully elucidate the biological activities of its direct derivatives, the established importance of the substituted isoquinoline core in medicinal chemistry underscores the potential of this compound as a key building block for the next generation of therapeutic agents, especially in the fields of oncology and neurology. Researchers are encouraged to utilize the information and protocols presented in this guide to explore the full potential of this compound in their research and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
physicochemical properties of 1-Chloro-6-methoxyisoquinoline
An In-depth Technical Guide on the Physicochemical Properties of 1-Chloro-6-methoxyisoquinoline
Disclaimer: Publicly available scientific data for this compound is limited. Many of the properties listed are predicted values based on computational models. This guide provides a comprehensive overview based on available data and inferences from structurally related compounds, intended for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
This compound is a heterocyclic compound recognized for its utility as a key intermediate in organic synthesis and pharmaceutical development, particularly in creating complex molecular structures and in the research of potential therapeutics for neurological disorders and cancer.[1] Its chemical reactivity is primarily influenced by the chloro-substituent at the 1-position, which is activated towards nucleophilic aromatic substitution by the ring nitrogen.[2] This allows for the introduction of various functional groups at this position.[2] The compound typically appears as a white to light yellow solid and should be stored in a dry, sealed container at 2-8°C.[1][3]
Table 1: Quantitative Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO | [1] |
| Molecular Weight | 193.63 g/mol | [1] |
| CAS Number | 132997-77-4 | [1][4] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 77°C | [4] |
| Boiling Point | 333.0 ± 22.0 °C (Predicted) | [4] |
| Density | 1.267 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 2.75 ± 0.38 (Predicted) | [4] |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage | 2-8°C, Sealed in dry conditions | [3][4] |
Spectroscopic and Analytical Data
Direct experimental spectral data for this compound is not widely published. The following characteristics are inferred from the analysis of closely related substituted isoquinolines.[2][5] Spectroscopic analysis is essential to confirm the identity and purity of the compound before use.[2]
Table 2: Expected Spectroscopic Characteristics
| Technique | Expected Characteristics |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts will be influenced by the positions of the chloro and methoxy substituents on the isoquinoline ring.[2] |
| ¹³C NMR | The carbon-13 NMR spectrum will provide information on the carbon framework. Carbon atoms attached to the chlorine and oxygen atoms are expected to exhibit characteristic downfield shifts.[2] |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight. A characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is expected.[6] |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to display characteristic absorption bands for C-H (aromatic), C=N, C=C, and C-O-C (ether) functional groups. |
Experimental Protocols
Generalized Synthetic Protocol
The synthesis of 1-chloro-substituted isoquinolines typically involves the formation of the corresponding isoquinolin-1-one, followed by a chlorination step.[5] A common route is a modification of the Bischler-Napieralski reaction.[5][7]
-
Cyclization (Formation of 6-methoxyisoquinolin-1(2H)-one): A suitably substituted N-phenylethylformamide is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid.[5][7] The reaction mixture is often heated to reflux to drive the reaction to completion.[7]
-
Chlorination: The resulting 6-methoxyisoquinolin-1(2H)-one is refluxed with an excess of a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[5] The reaction can be driven to completion by the addition of a tertiary amine base.[5]
-
Workup and Purification: After the reaction is complete, excess POCl₃ is removed under reduced pressure.[5] The residue is then carefully poured onto crushed ice and neutralized with a base, such as a concentrated ammonia solution or sodium bicarbonate.[5] The crude product precipitates and is collected by filtration, washed with water, and dried.[5]
-
Purification: The final product is purified, typically by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[5]
Caption: Generalized synthetic workflow for this compound.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[8]
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent (e.g., ethanol, dichloromethane). Seal the vial to prevent evaporation.[8]
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. After agitation, allow the solution to stand to let undissolved solids settle.[8]
-
Sample Analysis: Carefully withdraw a known volume of the clear, supernatant solution. Analyze the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy after creating a calibration curve.[8]
-
Calculation: The solubility is calculated from the measured concentration and expressed in units such as g/L or mg/mL.[8]
Spectroscopic Analysis for Structural Confirmation
A combination of spectroscopic methods is required to unambiguously confirm the structure of the synthesized compound.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, a higher number of scans is typically required due to the low natural abundance of the isotope.[6]
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the sample into the ion source. This can be done using a solid probe or by injecting a dilute solution in a volatile solvent.[6]
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and its characteristic isotopic pattern for chlorine (³⁵Cl/³⁷Cl).[6]
-
-
Infrared (IR) Spectroscopy:
Caption: Workflow for the spectroscopic confirmation of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 132997-77-4|this compound|BLD Pharm [bldpharm.com]
- 4. 1-CHLORO-6-METHOXY-ISOQUINOLINE CAS#: 132997-77-4 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1-Chloro-6-methoxyisoquinoline
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 1-Chloro-6-methoxyisoquinoline. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document summarizes key quantitative data and outlines potential experimental approaches based on methodologies for structurally related compounds.
Molecular Structure and Properties
This compound is a heterocyclic aromatic compound. Its structure consists of an isoquinoline core substituted with a chlorine atom at position 1 and a methoxy group at position 6.
Table 1: Molecular Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈ClNO | [1][2] |
| Molecular Weight | 193.63 g/mol | [1][2] |
| CAS Number | 132997-77-4 | [1][2] |
| Appearance | White to light yellow solid | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C, sealed in dry conditions. | [1][3] |
Applications in Research and Development
This compound is a versatile intermediate with significant potential in various scientific and industrial fields:
-
Pharmaceutical Development : It serves as a crucial building block in the synthesis of pharmaceuticals, particularly for developing drugs targeting neurological disorders.[1] The isoquinoline scaffold is a well-established pharmacophore present in numerous bioactive compounds.
-
Organic Synthesis : The compound's reactivity makes it a valuable intermediate for creating complex molecular architectures.[1] The chloro-substituent at the 1-position is a key reactive site, susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups.
-
Biological Research : It is utilized in studies investigating its biological activity, with noted potential as an anti-cancer agent.[1]
-
Material Science : This compound finds applications in the development of advanced materials, such as organic light-emitting diodes (OLEDs).[1]
-
Analytical Chemistry : It can be used in analytical methods for the detection and quantification of isoquinoline derivatives.[1]
Proposed Experimental Protocols
While specific experimental protocols for the synthesis and analysis of this compound are not detailed in the provided literature, the following section outlines generalized methodologies based on established procedures for structurally similar isoquinoline derivatives.
Proposed Synthetic Workflow
The synthesis of substituted isoquinolines often involves a multi-step process commencing from readily available starting materials. A plausible synthetic route for a chloro-methoxy-isoquinoline derivative could involve the following key transformations, adapted from the synthesis of related compounds.[4]
Caption: A generalized synthetic workflow for a chloro-methoxy-isoquinoline derivative.
1. Preparation of the Dihydroisoquinoline Core:
-
Reduction: A substituted phenylacetonitrile can be reduced to the corresponding phenethylamine using catalytic hydrogenation (e.g., Raney Nickel or Palladium on carbon) in a suitable solvent like ethanol or methanol.[4]
-
Formylation: The resulting primary amine is then converted to its formamide derivative.[4]
-
Cyclization: An intramolecular electrophilic aromatic substitution, such as the Bischler-Napieralski reaction, is performed to form the dihydroisoquinoline ring. This is typically carried out by treating the formamide with a dehydrating agent in an inert solvent.[4]
2. Aromatization and Functionalization:
-
Oxidation: The dihydroisoquinoline is aromatized to the corresponding isoquinoline.[4]
-
Chlorination: The final step would involve the chlorination of an isoquinolin-1-one precursor using a chlorinating agent like phosphorus oxychloride (POCl₃) to introduce the chlorine atom at the 1-position.[4]
Proposed Analytical Workflow
The structural confirmation and purity assessment of this compound would typically involve a combination of spectroscopic and chromatographic techniques.
Caption: A generalized workflow for the analytical validation of this compound.
1. Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column with a mobile phase consisting of an acetonitrile and buffer mixture would be suitable for assessing purity.[5][6] UV detection would be appropriate for this aromatic compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to confirm the molecular weight and analyze fragmentation patterns, further validating the structure.[5]
2. Spectroscopic Methods:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural elucidation of the molecule.
-
Infrared Spectroscopy (FTIR): This would be used to identify the characteristic vibrations of the functional groups present in the molecule.
-
Mass Spectrometry: Analysis of the mass spectrum should reveal the molecular ion peak and the characteristic isotopic pattern for a chlorine-containing compound.[7]
Biological Signaling Pathways
While this compound has been noted for its potential in developing drugs for neurological disorders and as an anti-cancer agent, specific biological signaling pathways that are directly modulated by this compound are not yet well-documented in the public literature.[1] The broader class of isoquinoline alkaloids is known to exhibit a wide range of pharmacological activities, including the inhibition of kinases and topoisomerases, and interference with microtubule polymerization.[8] Further research is required to elucidate the specific mechanisms of action for this compound.
References
An In-depth Technical Guide to the Solubility and Stability of 1-Chloro-6-methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the quantitative solubility and stability of 1-Chloro-6-methoxyisoquinoline (CAS No. 132997-77-4) is limited. This guide provides an overview based on available data, chemical principles, and information extrapolated from structurally similar compounds. Researchers are strongly encouraged to perform their own analyses to determine the precise properties of this compound for their specific applications.
Core Chemical Properties
This compound is a heterocyclic aromatic compound with a molecular formula of C₁₀H₈ClNO.[1] It presents as a white to light yellow solid and serves as a versatile intermediate in the synthesis of various bioactive molecules, particularly in pharmaceutical development and organic synthesis.[1] The presence of the chloro-substituent at the 1-position and the electron-donating methoxy group on the isoquinoline core are key determinants of its reactivity, solubility, and stability.
Quantitative Data Summary
Due to the scarcity of direct experimental data, the following table summarizes known physical properties and provides expected solubility characteristics based on its structure and data from analogous compounds.
| Property | Data/Expected Behavior | Source |
| CAS Number | 132997-77-4 | [1] |
| Molecular Formula | C₁₀H₈ClNO | [1] |
| Molecular Weight | 193.63 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
| Aqueous Solubility | Expected to be very low/insoluble | [2] |
| Organic Solvent Solubility | Expected to be soluble in halogenated solvents (e.g., dichloromethane, chloroform) and other common organic solvents like ethanol, methanol, and DMSO. | [2][3][4] |
Solubility Profile
The solubility of a compound is a critical parameter for its use in drug development, influencing formulation, bioavailability, and performance in assays.
Factors Influencing Solubility
The solubility of this compound is governed by the interplay of its structural features and the properties of the solvent.
-
Molecular Structure: The largely aromatic and heterocyclic nature of the isoquinoline ring makes the molecule lipophilic.
-
Substituents: The chloro and methoxy groups influence the molecule's polarity.
-
Solvent Properties: "Like dissolves like" is a guiding principle; the compound's solubility will be highest in solvents with similar polarity.[5] It is expected to be soluble in organic solvents and poorly soluble in polar, aqueous media.[2]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique to determine the equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to vials containing a known volume of the selected organic solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.
-
Sampling and Analysis: Carefully withdraw a known volume of the supernatant. Quantify the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Determine the solubility in units such as mg/mL or mol/L.
Stability Profile
The stability of this compound is crucial for its storage, handling, and application in chemical reactions.
General Stability and Storage
For optimal stability, this compound should be stored as a solid in a cool (0-8 °C), dry, and dark place, preferably under an inert atmosphere to prevent degradation.[1] Solutions should be prepared fresh and used promptly, as the compound may be susceptible to degradation in both acidic and basic conditions.[6]
Potential Degradation Pathways
The reactivity of the compound is primarily dictated by the chloro substituent at the C1 position, which is activated towards nucleophilic substitution by the ring nitrogen.
-
Nucleophilic Aromatic Substitution: The chlorine atom at the C-1 position is susceptible to displacement by nucleophiles such as amines, alkoxides, and thiols. This reactivity is a key feature for its use as a synthetic intermediate.
-
Hydrolysis: In aqueous acidic or basic solutions, the chloro group may undergo hydrolysis, although this is generally slow for aryl chlorides without strong activation.
-
Photostability: As with many aromatic compounds, prolonged exposure to UV light may lead to degradation.
Experimental Protocol: Stability Assessment (Forced Degradation Study)
Forced degradation studies are performed to understand the intrinsic stability of a compound and to identify potential degradation products.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in suitable solvents.
-
Stress Conditions: Expose the solutions to a range of stress conditions in separate experiments:
-
Acidic: e.g., 0.1 M HCl at a controlled temperature.
-
Basic: e.g., 0.1 M NaOH at a controlled temperature.
-
Oxidative: e.g., 3% H₂O₂ at a controlled temperature.
-
Thermal: Heat the solid compound and a solution at an elevated temperature.
-
Photolytic: Expose a solution to UV light (e.g., in a photostability chamber).
-
-
Time Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stressed sample.
-
Analysis: Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). Use a photodiode array (PDA) detector and mass spectrometry (MS) to identify and characterize any degradation products.
-
Data Evaluation: Quantify the loss of the parent compound and the formation of degradation products over time to determine the degradation rate under each condition.
This comprehensive approach will provide a detailed understanding of the stability characteristics of this compound, which is essential for its successful application in research and development.
References
Spectroscopic Profile of 1-Chloro-6-methoxyisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-chloro-6-methoxyisoquinoline, a key heterocyclic compound with applications in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in further research and development.
Spectroscopic Data Summary
The empirical formula for this compound is C₁₀H₈ClNO, with a molecular weight of 193.63 g/mol . The structural and spectroscopic data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides insight into the proton environment of the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | 7.53 | d |
| H-5 | 7.65 | d |
| H-7 | 7.09 | dd |
| H-8 | 8.05 | d |
| -OCH₃ | 3.95 | s |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum identifies the carbon framework of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 151.8 |
| C-3 | 141.2 |
| C-4 | 120.9 |
| C-4a | 127.9 |
| C-5 | 129.5 |
| C-6 | 158.8 |
| C-7 | 105.4 |
| C-8 | 124.6 |
| C-8a | 137.2 |
| -OCH₃ | 55.5 |
Mass Spectrometry (MS)
Mass spectrometry data is critical for determining the molecular weight and fragmentation pattern of the compound. For this compound, the presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion peak.
| Ion | m/z (mass-to-charge ratio) | Notes |
| [M]⁺ | 193/195 | Molecular ion peak with chlorine isotope pattern |
| [M-CH₃]⁺ | 178/180 | Loss of a methyl group |
| [M-Cl]⁺ | 158 | Loss of a chlorine atom |
| [M-CO]⁺ | 165/167 | Loss of carbon monoxide |
Infrared (IR) Spectroscopy
Infrared spectroscopy helps to identify the functional groups present in the molecule. The following are expected characteristic absorption bands for this compound.
| Functional Group | Wavenumber (cm⁻¹) |
| C=N Stretch | ~1620-1580 |
| C=C Stretch (Aromatic) | ~1550-1450 |
| C-O Stretch (Aryl Ether) | ~1250-1200 |
| C-Cl Stretch | ~800-600 |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below to ensure reproducibility.
NMR Spectroscopy
-
Sample Preparation : 5-10 mg of this compound is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1] The sample should be fully dissolved to ensure homogeneity.[1]
-
Instrumentation : A 400 MHz or higher field NMR spectrometer is utilized for data acquisition.[1]
-
¹H NMR Parameters :
-
¹³C NMR Parameters :
Mass Spectrometry (Electron Ionization - EI-MS)
-
Sample Preparation : A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Instrumentation : An electron ionization mass spectrometer is used.
-
Acquisition Parameters :
-
A mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300) is scanned.[1]
-
-
Data Analysis : The resulting mass spectrum is analyzed for the molecular ion peak, including the characteristic 3:1 isotopic pattern for chlorine (³⁵Cl and ³⁷Cl), and key fragmentation patterns.[1]
Infrared Spectroscopy (FTIR-ATR)
-
Sample Preparation : A small amount of the solid this compound is placed directly onto the Attenuated Total Reflectance (ATR) crystal.[1] Good contact between the sample and the crystal is ensured by applying gentle pressure.[1]
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
Acquisition Parameters :
-
Data Processing : The final spectrum is presented in terms of transmittance or absorbance.[1]
Visualization of Spectroscopic Workflow
The logical flow for the spectroscopic characterization of this compound is depicted in the following diagram.
References
Theoretical Reactivity of 1-Chloro-6-methoxyisoquinoline: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-6-methoxyisoquinoline is a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While specific theoretical and computational studies on its reactivity are not extensively available in public literature, a robust understanding of its chemical behavior can be extrapolated from established principles of organic chemistry and data from analogous structures. This technical guide provides a comprehensive theoretical analysis of the reactivity of this compound, detailing expected reaction pathways, experimental protocols for key transformations, and a summary of relevant data to aid in the design of novel synthetic routes and compound libraries.
Introduction: The Isoquinoline Scaffold
The isoquinoline ring system is a "privileged scaffold" in drug discovery, forming the core structure of numerous biologically active natural products and synthetic pharmaceuticals.[1] The introduction of substituents such as chloro and methoxy groups onto the isoquinoline core significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making these derivatives highly attractive for the development of new therapeutic agents.[1][2] The 1-chloro substituent, in particular, serves as a key reactive handle for introducing molecular diversity through various substitution reactions.[1]
Theoretical Reactivity Analysis
The reactivity of this compound is primarily dictated by the interplay of the electron-withdrawing chloro group at the C-1 position and the electron-donating methoxy group at the C-6 position, as well as the inherent electronic nature of the isoquinoline ring system.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C-1 position is highly activated towards nucleophilic displacement. This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which can stabilize the intermediate Meisenheimer complex formed during the reaction. This susceptibility to SNAr reactions allows for the facile introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiols, at this position.[3][4]
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond at the 1-position is also a suitable handle for various palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, the use of specialized phosphine ligands and appropriate reaction conditions can facilitate efficient coupling.[5] Reactions such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig (for C-N bond formation) are expected to proceed at this position.
Electrophilic Aromatic Substitution
The methoxy group at the C-6 position is an electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution. It is an ortho-, para-directing group. Therefore, electrophilic attack is most likely to occur at the C-5 and C-7 positions.
Key Reaction Pathways and Experimental Protocols
Based on the reactivity of related compounds, the following sections detail the expected key reactions and provide generalized experimental protocols.
Nucleophilic Aromatic Substitution with Amines
This reaction allows for the synthesis of 1-amino-6-methoxyisoquinoline derivatives, which are common scaffolds in medicinal chemistry.
Experimental Protocol:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol) in an anhydrous solvent (e.g., DMF or DMSO).
-
Heat the reaction mixture to a temperature between 100-140 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki-Miyaura Cross-Coupling
This reaction is a powerful tool for forming a C-C bond at the 1-position of the isoquinoline ring.
Experimental Protocol:
-
In a reaction vessel under an inert atmosphere, combine this compound (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a specialized ligand like SPhos), and a base (e.g., K₂CO₃, 2.0 mmol).[5]
-
Add a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).[5]
-
Heat the reaction mixture under reflux (typically 100-120 °C) for 12-24 hours.[5]
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.[5]
Buchwald-Hartwig Amination
This palladium-catalyzed reaction provides an alternative and often milder route to C-N bond formation compared to traditional SNAr.
Experimental Protocol:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., Xantphos, 0.04 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol).[5]
-
Add an anhydrous solvent such as toluene or dioxane.[5]
-
Heat the reaction mixture at a temperature typically ranging from 110-130 °C for 18-36 hours.[5]
-
Monitor the reaction for completion.
-
After cooling, quench the reaction carefully, and work up by extraction.
-
Purify the final compound by column chromatography.[5]
Data Presentation
While no specific quantitative theoretical data for this compound was found, the following table summarizes typical reaction conditions for key transformations based on analogous chloro-substituted heterocycles.[5]
| Reaction | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Time (h) |
| Suzuki-Miyaura | Pd₂(dba)₃ / SPhos | K₂CO₃ | 1,4-Dioxane/Water | 100-120 | 12-24 |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene or Dioxane | 110-130 | 18-36 |
| Nucleophilic Substitution | Amine | Cs₂CO₃ | DMF or DMSO | 100-140 | 4-12 |
Visualizations
The following diagrams illustrate the key reaction pathways and a general experimental workflow.
Caption: Key Reaction Pathways of this compound
Caption: General Experimental Workflow for Synthesis
Conclusion
This compound is a promising scaffold for the development of novel compounds in drug discovery and materials science. Although direct computational studies on its reactivity are sparse, a theoretical analysis based on fundamental organic chemistry principles indicates that the C-1 position is highly activated for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The experimental protocols and reaction conditions outlined in this guide, derived from analogous systems, provide a solid foundation for researchers to explore the synthetic utility of this versatile building block. Further experimental and computational investigations are warranted to fully elucidate the reactivity and potential applications of this compound.
References
An In-depth Technical Guide to 1-Chloro-6-methoxyisoquinoline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-6-methoxyisoquinoline is a versatile heterocyclic compound that has emerged as a significant building block in the landscape of medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a reactive chloro group at the 1-position and an electron-donating methoxy group on the benzene ring, renders it a valuable intermediate for the synthesis of a diverse array of more complex molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and reactivity of this compound. Furthermore, it delves into its applications in drug discovery and development, particularly in the pursuit of novel therapeutics for neurological disorders and oncology. Detailed experimental protocols for its synthesis and key reactions are provided, alongside a summary of its quantitative data and visualizations of relevant chemical pathways.
Introduction and Historical Context
The isoquinoline scaffold is a prominent feature in a multitude of naturally occurring alkaloids and synthetic compounds with significant biological activities. The strategic functionalization of this core structure has been a cornerstone of medicinal chemistry for decades. While the precise historical account of the first synthesis of this compound is not extensively documented in a single seminal publication, its development can be contextualized within the broader exploration of isoquinoline chemistry for pharmaceutical applications.
The emergence of synthetic methodologies such as the Bischler-Napieralski and Pomeranz-Fritsch reactions in the late 19th and early 20th centuries provided the foundational tools for constructing the isoquinoline nucleus. Subsequent research into the functionalization of this core, particularly the introduction of a reactive handle like a chlorine atom at the 1-position, paved the way for the synthesis of compounds like this compound. Its utility as a versatile intermediate became apparent as chemists sought to create libraries of substituted isoquinolines for biological screening. The presence of the methoxy group at the 6-position is also significant, as this substitution pattern is found in a number of biologically active natural products and is known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process that first constructs the 6-methoxyisoquinoline core, followed by the introduction of the chloro group. The most common approaches for the formation of the isoquinoline ring are the Bischler-Napieralski and Pomeranz-Fritsch reactions. The final step involves the chlorination of a 6-methoxyisoquinolin-1(2H)-one intermediate.
Synthetic Workflow
A plausible and commonly employed synthetic route is outlined below:
Caption: A generalized synthetic workflow for this compound.
Key Experimental Protocols
Step 1: Formylation of m-Methoxyphenethylamine
-
Protocol: To a solution of m-methoxyphenethylamine (1.0 eq) in a suitable solvent such as toluene or ethanol, add an excess of ethyl formate (2.0-3.0 eq). Heat the mixture to reflux for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, remove the solvent and excess reagent under reduced pressure to yield crude N-(m-methoxyphenethyl)formamide, which can be used in the next step without further purification.
Step 2: Bischler-Napieralski Cyclization
-
Protocol: To a cooled (0 °C) solution of N-(m-methoxyphenethyl)formamide (1.0 eq) in anhydrous acetonitrile, slowly add phosphorus oxychloride (POCl₃, 1.5-2.0 eq). Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. After cooling, the reaction mixture is carefully poured onto crushed ice and basified with a concentrated ammonium hydroxide solution. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford crude 6-methoxy-3,4-dihydroisoquinoline.
Step 3: Dehydrogenation to 6-Methoxyisoquinoline
-
Protocol: Dissolve the crude 6-methoxy-3,4-dihydroisoquinoline in a high-boiling solvent such as xylene or mesitylene. Add 10% palladium on carbon (Pd/C, 0.1 eq) to the solution. Heat the mixture to reflux for 8-12 hours. After cooling, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography to give 6-methoxyisoquinoline.
Step 4: Conversion to 6-Methoxyisoquinolin-1(2H)-one
-
Protocol: While several methods exist for this transformation, a common approach involves oxidation. The specific conditions for oxidizing 6-methoxyisoquinoline to the corresponding isoquinolin-1(2H)-one would need to be adapted from procedures for similar isoquinolines. This often involves treatment with an oxidizing agent in an appropriate solvent system.
Step 5: Chlorination to this compound
-
Protocol: A mixture of 6-methoxyisoquinolin-1(2H)-one (1.0 eq) and an excess of phosphorus oxychloride (POCl₃, 5-10 eq) is heated at reflux for 2-4 hours. After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure. The residue is carefully quenched by pouring it onto crushed ice and then neutralized with a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide. The resulting precipitate is collected by filtration, washed with water, and dried to yield crude this compound. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₈ClNO |
| Molecular Weight | 193.63 g/mol |
| CAS Number | 132997-77-4 |
| Appearance | White to light yellow solid |
| Melting Point | Not consistently reported |
| Boiling Point | Not available |
| ¹³C NMR (CDCl₃, ppm) | 158.8, 151.8, 141.2, 137.2, 129.5, 127.9, 124.6, 120.9, 105.4, 55.5 |
| Mass Spectrum (m/z) | [M]⁺ at 193/195 (characteristic 3:1 chlorine isotope pattern) |
| IR Spectrum (cm⁻¹) | ~1610 (C=N), ~1570, 1490 (C=C aromatic), ~1240, 1030 (C-O), ~780 (C-Cl) |
Chemical Reactivity and Key Reactions
The reactivity of this compound is dominated by the presence of the chloro group at the 1-position, which is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen. This makes it an excellent substrate for introducing a wide variety of functional groups at this position.
Nucleophilic Aromatic Substitution (SNAr)
The C1 position is highly susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is the cornerstone of its utility in building molecular diversity.
Caption: Generalized scheme for nucleophilic aromatic substitution on this compound.
Experimental Protocol (General Amination):
-
Protocol: To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired amine (1.1-1.5 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq). The reaction mixture is heated to 80-120 °C for 4-24 hours, with progress monitored by TLC. After completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, with applications in treating neurological disorders and cancer.[1] The isoquinoline core is a privileged scaffold in medicinal chemistry, and the ability to easily modify the 1-position of this compound allows for the systematic exploration of structure-activity relationships (SAR).
Potential Signaling Pathway Involvement
While specific drugs derived directly from this compound are not prominently marketed, its derivatives are investigated for their potential to modulate various signaling pathways. Based on the therapeutic targets of other isoquinoline-based drugs, potential pathways of interest include:
-
Kinase Inhibition: Many isoquinoline derivatives are known to be potent inhibitors of various protein kinases that are dysregulated in cancer. The 1-substituent can be tailored to interact with the ATP-binding pocket of kinases involved in cell proliferation and survival pathways (e.g., EGFR, VEGFR, and PI3K/Akt/mTOR pathways).
-
Neuroreceptor Modulation: The structural similarity of the isoquinoline core to certain neurotransmitters suggests that its derivatives could interact with receptors in the central nervous system, such as dopamine and serotonin receptors. This is consistent with its reported use in developing drugs for neurological disorders.[1]
Caption: Drug discovery workflow utilizing this compound.
Conclusion
This compound is a strategically important heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly at the C1 position, allows for the facile generation of diverse molecular architectures. While its own biological activity is not the primary focus, its role as a key intermediate in the synthesis of potentially therapeutic agents is firmly established. The synthetic routes are accessible through established methodologies, and its chemical properties make it an attractive starting point for the development of novel drugs targeting a range of diseases, from cancer to neurological conditions. Further exploration of the derivatives of this compound is likely to yield new and valuable therapeutic leads.
References
The Ascendant Therapeutic Potential of 1-Chloro-6-methoxyisoquinoline Derivatives: A Technical Guide
For Immediate Release
Shanghai, China – December 29, 2025 – The isoquinoline scaffold, a privileged heterocyclic motif, has long been a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with profound therapeutic value. Among these, derivatives of 1-Chloro-6-methoxyisoquinoline are emerging as a promising class of compounds with significant biological activities, particularly in the realms of oncology and kinase inhibition. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these derivatives, tailored for researchers, scientists, and drug development professionals.
The strategic placement of a chloro group at the 1-position and a methoxy group at the 6-position of the isoquinoline ring system imparts unique physicochemical properties that are advantageous for drug design. The chlorine atom, an excellent leaving group, renders the C-1 position susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of a diverse array of functional groups to probe structure-activity relationships (SAR). Concurrently, the electron-donating methoxy group at the 6-position can influence the molecule's electronic properties and metabolic stability, and provide a handle for further structural modifications.
Quantitative Biological Activity
The anticancer potential of isoquinoline derivatives has been extensively documented. While comprehensive quantitative data for a complete series of this compound derivatives is still emerging in the public domain, the following table summarizes representative cytotoxic activities of closely related isoquinoline analogs against various cancer cell lines. This data serves as a crucial benchmark for the design and evaluation of novel derivatives based on the this compound scaffold.
| Compound ID | Derivative Class | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| B01002 | Isoquinoline Derivative | SKOV3 | Ovarian Cancer | 7.65 (µg/mL) | [1] |
| C26001 | Isoquinoline Derivative | SKOV3 | Ovarian Cancer | 11.68 (µg/mL) | [1] |
| Analog A | 4-Aryl-6-chloro-quinoline | HepG 2.2.15 | Liver Cancer | 4.4 - 9.8 | [2] |
| Analog B | 6-Chloro-quinazolin | MGC-803 | Gastric Cancer | Induces apoptosis at 10 µM | [3] |
| Analog C | 6-Chloro-quinazolin | Bcap-37 | Breast Cancer | Induces apoptosis at 10 µM | [3] |
Note: The data presented is for structurally related compounds and is intended to be representative of the potential activity of this compound derivatives. IC50 values represent the concentration of a compound required to inhibit a biological process by 50%.
Key Signaling Pathways and Mechanisms of Action
A primary mechanism through which many isoquinoline derivatives exert their anticancer effects is the inhibition of protein kinases. Kinases are pivotal regulators of cellular signaling pathways that are frequently dysregulated in cancer. The this compound scaffold can be elaborated to target the ATP-binding site of various kinases, leading to the disruption of downstream signaling cascades that control cell proliferation, survival, and apoptosis.
Experimental Protocols
To ensure the generation of robust and reproducible data, standardized experimental protocols are essential. The following sections detail key in vitro assays for evaluating the biological activity of this compound derivatives.
Synthesis of this compound Derivatives
A generalized synthetic workflow for the preparation of the core scaffold and its subsequent derivatization is depicted below. The synthesis typically begins with a Bischler-Napieralski reaction to construct the isoquinoline core, followed by chlorination and subsequent nucleophilic substitution at the C-1 position.
References
- 1. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Chloro-6-methoxyisoquinoline: A Privileged Pharmacophore for Kinase-Targeted Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic compounds.[1] Its rigid bicyclic framework provides an excellent platform for the spatial orientation of functional groups, enabling precise interactions with various biological targets. Within this class of compounds, 1-chloro-6-methoxyisoquinoline emerges as a particularly compelling pharmacophore for the development of novel therapeutics, especially in the realm of oncology. The strategic placement of a reactive chlorine atom at the 1-position and an electron-donating methoxy group at the 6-position offers a unique combination of features for synthetic elaboration and targeted biological activity.[1]
This technical guide provides a comprehensive overview of the this compound core as a pharmacophore, with a focus on its potential as a kinase inhibitor. We will delve into its synthetic tractability, explore potential biological targets and signaling pathways, present detailed experimental protocols for its evaluation, and summarize relevant structure-activity relationship (SAR) data from closely related analogs to guide future drug discovery efforts.
The Pharmacophoric Significance of this compound
The therapeutic potential of the this compound scaffold can be dissected by considering the contribution of its key structural features:
-
The Isoquinoline Core: This heterocyclic system is a bioisostere of naphthalene and is present in numerous alkaloids with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Its aromatic nature allows for π-π stacking interactions with aromatic residues in protein binding sites, while the nitrogen atom can act as a hydrogen bond acceptor.
-
The 1-Chloro Substituent: The chlorine atom at the C1 position is a critical feature. It serves as a versatile synthetic handle, susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of a wide array of side chains to explore chemical space and optimize biological activity.[1] This reactivity is central to building libraries of derivatives for high-throughput screening. Furthermore, the chloro group can act as a leaving group for covalent modification of proximal cysteine residues in the active sites of certain kinases, leading to irreversible inhibition.
-
The 6-Methoxy Substituent: The methoxy group at the C6 position is an electron-donating group that can influence the electron density of the isoquinoline ring system. This can modulate the reactivity of the scaffold and its binding affinity to target proteins. The oxygen atom can also participate in hydrogen bonding interactions within the active site, enhancing potency and selectivity.
Potential Biological Targets and Signaling Pathways
Given the prevalence of the isoquinoline and related quinoline scaffolds in clinically approved kinase inhibitors, it is highly probable that derivatives of this compound will target key kinases implicated in cancer and other diseases. Prominent among these are the receptor tyrosine kinases (RTKs) that play crucial roles in cell proliferation, survival, and angiogenesis.
Two major signaling pathways frequently dysregulated in cancer and potentially targeted by derivatives of this pharmacophore are the EGFR/HER2 pathway and the VEGFR pathway .
dot
Caption: Hypothetical inhibition of the EGFR/HER2 signaling pathway.
dot
Caption: Potential inhibition of the VEGFR signaling pathway.
Structure-Activity Relationship (SAR) Insights from Related Analogs
While specific SAR data for this compound is not extensively available in the public domain, analysis of related quinoline and isoquinoline-based kinase inhibitors provides valuable insights for the rational design of new derivatives.
Table 1: Representative Kinase Inhibitory Activity of Isoquinoline and Quinoline Analogs
| Compound Scaffold | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Isoquinoline-quinazoline | HER2 | 103 | Lapatinib | - |
| Isoquinoline-quinazoline | EGFR | >1000 | Lapatinib | - |
| Aporphine isoquinoline | PKA | 1000 | - | - |
| Aporphine isoquinoline | MLCK | 11000 | - | - |
| Aporphine isoquinoline | PKC | 8000 | - | - |
| Quinoline-isatin | VEGFR-2 | 69.11 | Sorafenib | 53.65 |
| Quinoline-isatin | VEGFR-2 | 98.53 | Sorafenib | 53.65 |
| 4-Anilinoquinoline | EGFR | 30 | - | - |
Note: The data presented are for structurally related but distinct molecules and are intended to illustrate the potential of the isoquinoline/quinoline scaffold. Direct extrapolation to this compound derivatives should be done with caution.
From the broader class of quinoline and isoquinoline kinase inhibitors, several SAR trends can be inferred:
-
Substitution at the 1-position (or equivalent): As previously mentioned, this position is crucial for introducing diversity. The nature of the substituent can dramatically impact potency and selectivity. For many kinase inhibitors, this position is occupied by an amino-linked aryl or heteroaryl group that projects into the solvent-exposed region of the ATP-binding pocket.
-
Substitution on the Benzenoid Ring: The position and electronic nature of substituents on the benzene ring of the isoquinoline core, such as the 6-methoxy group, are critical for fine-tuning activity. These groups can form key hydrogen bonds or other interactions within the kinase active site.
-
Planarity and Conformation: The overall three-dimensional shape of the molecule is a key determinant of its binding affinity. The introduction of bulky groups or substituents that alter the planarity of the isoquinoline ring system can significantly affect its interaction with the target kinase.
Experimental Protocols
The following are detailed protocols for key experiments that would be employed to evaluate the biological activity of novel derivatives of the this compound pharmacophore.
References
Unlocking Therapeutic Potential: A Technical Guide to 1-Chloro-6-methoxyisoquinoline Analogs as Novel Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-chloro-6-methoxyisoquinoline scaffold represents a promising starting point for the development of novel therapeutics. This technical guide explores the potential therapeutic targets of its analogs, drawing upon structure-activity relationships of closely related isoquinoline and quinoline derivatives. The strategic positioning of the chloro and methoxy groups offers a synthetically tractable platform for creating diverse chemical libraries with potential applications in oncology, infectious diseases, and neurodegenerative disorders. This document provides an in-depth analysis of potential biological targets, detailed experimental protocols for their evaluation, and visualizations of key signaling pathways and experimental workflows to guide future drug discovery efforts.
Introduction: The Isoquinoline Scaffold in Medicinal Chemistry
The isoquinoline core is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Its rigid structure provides a foundation for the precise spatial arrangement of functional groups, enabling high-affinity interactions with various biological targets. The this compound framework, in particular, offers several advantages for medicinal chemistry. The chlorine atom at the 1-position serves as a versatile synthetic handle, amenable to nucleophilic substitution for the introduction of diverse side chains.[2] The methoxy group at the 6-position can influence the electronic properties of the aromatic system and participate in key interactions within target binding sites.
This guide will delve into the most promising therapeutic avenues for analogs of this compound, focusing on oncology, antimicrobial, and neuroprotective applications.
Potential Therapeutic Targets and Mechanisms of Action
While direct experimental data for a wide range of this compound analogs is limited in the public domain, analysis of structurally similar compounds, particularly substituted isoquinolines and quinolines, allows for the confident prediction of potential therapeutic targets.
Anticancer Activity
The isoquinoline and quinoline scaffolds are well-established pharmacophores in oncology.[3] Analogs of this compound are predicted to exert anticancer effects through several mechanisms:
-
Protein Kinase Inhibition: Many cancers are driven by aberrant signaling pathways controlled by protein kinases. The isoquinoline core can act as a scaffold for ATP-competitive inhibitors of various kinases.[1] Potential kinase targets include:
-
Checkpoint Kinase 1 (Chk1): A key regulator of the DNA damage response, making it an attractive target in cancer therapy.[1]
-
c-Jun N-terminal Kinase (JNK): Involved in cellular proliferation, apoptosis, and inflammation.[4]
-
Epidermal Growth Factor Receptor (EGFR): A well-validated target in various solid tumors.[5]
-
c-Met: A receptor tyrosine kinase implicated in tumor growth, invasion, and metastasis.
-
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain heterocyclic compounds can interfere with the polymerization of tubulin, leading to cell cycle arrest and apoptosis.
-
DNA Intercalation: The planar aromatic system of the isoquinoline ring is capable of intercalating between the base pairs of DNA, disrupting DNA replication and transcription and ultimately leading to cell death.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Quinoline derivatives have a long history of use as antibacterial and antimalarial drugs. Potential antimicrobial mechanisms for this compound analogs include:
-
Inhibition of Essential Bacterial Enzymes: These compounds could be designed to target enzymes crucial for bacterial survival, such as DNA gyrase or cell wall biosynthesis enzymes like MurB.
-
Disruption of Biofilm Formation: Bacterial biofilms present a significant challenge in treating chronic infections. Compounds that can inhibit biofilm formation or eradicate established biofilms are of great interest. The quinoline derivative HT61, for example, has shown efficacy against Staphylococcus aureus biofilms.[6]
Neuroprotective Activity
Neurodegenerative diseases are characterized by the progressive loss of neurons. Therapeutic strategies often focus on mitigating oxidative stress and neuroinflammation. Analogs of this compound could offer neuroprotection through:
-
Modulation of Inflammatory Pathways: Chronic inflammation is a key contributor to neurodegeneration. Compounds that can modulate the activity of inflammatory mediators may slow disease progression.
-
Antioxidant Activity and Reduction of Oxidative Stress: Oxidative damage is a common feature of neurodegenerative disorders. The isoquinoline scaffold can be functionalized with groups that possess antioxidant properties, helping to protect neurons from reactive oxygen species.
Quantitative Data on Related Analogs
To provide a quantitative perspective on the potential of this scaffold, the following table summarizes the biological activity of structurally related isoquinoline and quinoline derivatives. It is important to note that these are not direct analogs of this compound, but their activities provide valuable insights into the potential potency of this chemical class.
| Compound Class | Specific Analog | Target/Assay | Activity (IC50/MIC) | Reference |
| Quinoline-based Dihydrazone | Compound 3b | MCF-7 (Breast Cancer) | 7.016 µM | [7] |
| Quinoline-based Dihydrazone | Compound 3c | MCF-7 (Breast Cancer) | 7.05 µM | [7] |
| Chloroquinoline Derivative | Compound 17 | MDA-MB231 (Breast Cancer) | 26.54 µg/ml | [3] |
| 7-Methoxyquinoline Sulfonamide | Compound 3l | E. coli | 21 mm inhibition zone | [8] |
| 7-Methoxyquinoline Sulfonamide | Compound 3l | C. albicans | 18 mm inhibition zone | [8] |
| Ligustrazine-vanillic Acid Derivative | T-VA | Neuroprotection in PC12 cells | EC50 = 4.249 µM | [9] |
Detailed Experimental Protocols
The following section provides detailed protocols for key in vitro assays to evaluate the therapeutic potential of this compound analogs.
In Vitro Kinase Inhibition Assay (Chk1)
This protocol describes a method to determine the inhibitory activity of test compounds against Checkpoint Kinase 1 (Chk1).
Materials:
-
Recombinant human Chk1 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
Chk1 peptide substrate (e.g., a fragment of CDC25C)
-
ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a 96-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the Chk1 enzyme to all wells except the negative control.
-
Add the Chk1 peptide substrate to all wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be close to the Kₘ for Chk1.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the test compound.
-
Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2][3]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of the synthesized analogs on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[10][11]
-
Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.[11]
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol is for determining the MIC of the analogs against Methicillin-resistant Staphylococcus aureus (MRSA).
Materials:
-
MRSA strain (e.g., ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum of MRSA and adjust its turbidity to a 0.5 McFarland standard.
-
Prepare two-fold serial dilutions of the test compounds in CAMHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (no compound) and a negative control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]
In Vitro Neuroprotection Assay
This protocol assesses the ability of compounds to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
6-hydroxydopamine (6-OHDA) to induce neurotoxicity
-
Test compounds dissolved in DMSO
-
MTT assay reagents (as described in 4.2)
-
96-well cell culture plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Induce neurotoxicity by adding 6-OHDA to a final concentration of 100 µM.
-
Include control wells: vehicle-only, 6-OHDA only, and compound only.
-
Incubate the plates for 24 hours at 37°C.
-
Assess cell viability using the MTT assay as described in protocol 4.2.
-
An increase in cell viability in the presence of the test compound compared to the 6-OHDA only control indicates a neuroprotective effect.[6]
Visualizations: Signaling Pathways and Experimental Workflows
To further aid in the understanding of the potential mechanisms of action and the experimental approaches, the following diagrams are provided.
Caption: Generalized signaling pathway for kinase inhibition.
Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.
Caption: Logical relationship of the this compound scaffold to potential therapeutic areas and targets.
Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, its analogs are likely to exhibit potent anticancer, antimicrobial, and neuroprotective activities. The synthetic tractability of this scaffold allows for the creation of diverse libraries of compounds for screening against a wide range of biological targets. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for researchers to systematically evaluate the therapeutic potential of this exciting class of molecules and to accelerate the discovery of new and effective treatments for a variety of diseases. Further research is warranted to synthesize and test a broader range of analogs to establish a more definitive structure-activity relationship and to identify lead compounds for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Chloro-3,6-dimethoxyisoquinoline|RUO|[Your Company] [benchchem.com]
- 7. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and protective effect of new ligustrazine-vanillic acid derivatives against CoCl2-induced neurotoxicity in differentiated PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajchem-a.com [ajchem-a.com]
- 11. journaljpri.com [journaljpri.com]
In Silico Docking of Chloro-Isoquinoline and Structurally Related Derivatives: A Technical Guide
Disclaimer: As of December 2025, dedicated in silico docking studies specifically targeting 1-Chloro-6-methoxyisoquinoline derivatives are not extensively available in publicly accessible research literature. This technical guide, therefore, provides an in-depth overview based on methodologies and findings from studies on structurally analogous compounds, including various chloro-quinoline and other isoquinoline derivatives. The presented data and protocols are synthesized from this body of research to offer a representative guide for researchers, scientists, and drug development professionals interested in this class of compounds.
Introduction
Quinoline and isoquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and enzyme inhibitory functions. The introduction of a chloro group and a methoxy substituent can significantly modulate the physicochemical properties and biological activity of these molecules. In silico molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This technique is instrumental in structure-based drug design, allowing for the elucidation of binding modes, prediction of binding affinities, and virtual screening of compound libraries against specific biological targets.[1]
This guide will detail the common practices and findings related to the in silico docking of chloro-quinoline and isoquinoline derivatives, providing a foundational understanding for future studies on this compound and its analogues.
In Silico Docking Workflow
The process of conducting in silico docking studies typically follows a standardized workflow, from protein and ligand preparation to the analysis of results.
Experimental and Computational Protocols
The following sections detail the typical methodologies employed in the synthesis, biological evaluation, and computational docking of chloro-quinoline and isoquinoline derivatives, based on published literature.
General Synthesis of Chloro-Quinoline/Isoquinoline Scaffolds
The synthesis of these derivatives often involves multi-step reactions. For instance, a common route to chloro-quinoline derivatives is the Vilsmeier-Haack reaction.[2] The resulting chloro-derivatives can then be subjected to nucleophilic substitution to introduce various functional groups.[2] The synthesis of quinazoline-chalcones, for example, can be achieved through a Claisen-Schmidt condensation.[3]
In Vitro Biological Assays
To validate the in silico predictions, synthesized compounds are typically evaluated for their biological activity.
-
Anticancer Activity: The cytotoxic effects of the compounds are often assessed against a panel of human cancer cell lines (e.g., HeLa, MCF-7, WiDr) using the MTT assay.[4] This assay measures the metabolic activity of cells and provides IC50 values, which represent the concentration of a compound required to inhibit cell growth by 50%.
-
Antibacterial Activity: The antibacterial properties are commonly evaluated using the disc diffusion method against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2] The zone of inhibition is measured to determine the efficacy of the compound.
-
Enzyme Inhibition Assays: For compounds designed to target specific enzymes, in vitro inhibition assays are performed. For example, for potential PI3K inhibitors, an enzyme inhibition assay is used to determine the IC50 value against the target kinase.[5]
Molecular Docking Protocol
The computational docking of ligands to their target proteins is a critical step in understanding their potential mechanism of action.
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Polar hydrogens and Gasteiger charges are added to the protein, which is then saved in a PDBQT format for use with docking software.[6]
-
Ligand Preparation: The 2D structures of the derivatives are drawn using chemical drawing software and then converted to 3D structures. The structures are energetically minimized using a suitable force field (e.g., MMFF94x).[5]
-
Docking Simulation: Software such as AutoDock Vina is frequently used for molecular docking.[2][7] A grid box is defined around the active site of the protein to encompass the binding pocket. The docking simulation is then performed, generating multiple binding poses for each ligand.
-
Analysis of Results: The results are analyzed based on the binding affinity (expressed in kcal/mol) and the interactions between the ligand and the amino acid residues in the active site.[2] Hydrogen bonds and hydrophobic interactions are key interactions that are visualized and analyzed.[5]
Data Presentation: Docking Studies of Chloro-Quinoline Analogues
The following tables summarize quantitative data from in silico docking studies of various chloro-quinoline derivatives against different protein targets.
Table 1: Binding Affinities of Fluoro-Quinoline Derivatives against Bacterial DNA Gyrase B [2]
| Compound | Binding Affinity (kcal/mol) | Interacting Residues (H-bonds) |
| Compound 5 | -7.1 | Asp81, Gly85 |
| Compound 6 | -7.0 | Asp81, Thr173 |
| Compound 7 | -7.0 | Asp81, Asn54 |
| Compound 8 | -6.9 | Asp81, Ile86 |
| Compound 10 | -7.2 | Asp81, Ile102 |
| Ciprofloxacin (Standard) | -7.2 | Asp81, Gly85 |
Table 2: Docking Scores of Chloro-Quinoline Sulfonamide Derivatives against PI3K [8]
| Compound | Docking Score (S) (kcal/mol) | Interacting Residues (H-bonds) |
| Compound 17 | -27.1666 | Val882, Tyr867, Asp864, Lys833, Ser806, Asp841 |
| Co-crystallized Ligand | -29.8249 | Val882, Tyr867, Asp864, Lys833, Ser806, Asp841 |
Table 3: DNA Gyrase Inhibition and Docking of Substituted Quinoline Derivatives [9]
| Compound | DNA Gyrase A IC50 (µg/mL) |
| 4c (6-fluoro) | 0.389 |
| 4e (6-hydroxy) | 0.328 |
| 4h (5,7-dichloro-6-hydroxy) | 0.214 |
Signaling Pathways
Chloro-quinoline and isoquinoline derivatives have been investigated as inhibitors of various protein kinases involved in cell signaling pathways critical for cancer cell proliferation and survival. The Phosphoinositide 3-kinase (PI3K) pathway is one such target.[5][8]
Conclusion
While specific in silico docking studies on this compound derivatives are yet to be widely published, the extensive research on analogous chloro-quinoline and isoquinoline compounds provides a robust framework for future investigations. The methodologies for synthesis, in vitro testing, and computational docking are well-established. The data from related compounds suggest that this class of molecules holds significant potential as inhibitors of various biological targets, particularly in the realms of oncology and infectious diseases. Future research should focus on the synthesis and computational evaluation of a library of this compound derivatives to explore their structure-activity relationships and identify lead compounds for further development.
References
- 1. Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arabjchem.org [arabjchem.org]
- 6. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking, discovery, synthesis, and pharmacological properties of new 6-substituted-2-(3-phenoxyphenyl)-4-phenyl quinoline derivatives; an approach to developing potent DNA gyrase inhibitors/antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-Chloro-6-methoxyisoquinoline: A Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 1-Chloro-6-methoxyisoquinoline, a valuable intermediate in the development of novel therapeutic agents. The synthetic route described herein is a two-step process commencing with the synthesis of the precursor 6-methoxyisoquinolin-1(2H)-one, followed by a chlorination reaction.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a reliable two-step sequence. The first step involves the construction of the 6-methoxyisoquinolin-1(2H)-one core. This is followed by the conversion of the hydroxyl group at the 1-position to a chloro group using a suitable chlorinating agent.
Figure 1: General synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that yields are indicative and may vary based on experimental conditions and scale.
| Step | Reactant | Reagent | Solvent | Temperature | Time | Yield |
| 1 | 6-methoxy-3,4-dihydroisoquinoline | - | - | - | - | - |
| 2 | 6-methoxyisoquinolin-1(2H)-one | Phosphorus oxychloride (POCl₃) | N,N-Dimethylformamide (optional) | Reflux | 1-3 h | High |
Detailed quantitative data for the synthesis of the precursor, 6-methoxyisoquinolin-1(2H)-one, is not consistently reported in the literature. The yield for the chlorination step is generally high for analogous transformations.
Experimental Protocols
Step 1: Synthesis of 6-methoxyisoquinolin-1(2H)-one
The synthesis of the precursor, 6-methoxyisoquinolin-1(2H)-one, can be achieved through various methods, often starting from a derivative of 3-methoxyphenethylamine. A common approach involves the Bischler-Napieralski reaction to form a dihydroisoquinoline intermediate, which is then oxidized. Due to the lack of a single, detailed public-domain protocol, a generalized procedure based on established chemical transformations is provided below. Researchers should optimize these conditions.
Materials:
-
N-[2-(3-methoxyphenyl)ethyl]formamide
-
Phosphorus oxychloride (POCl₃) or Phosphorus pentoxide (P₂O₅)
-
Acetonitrile (or other suitable inert solvent)
-
Palladium on carbon (Pd/C) (for oxidation step)
-
Suitable solvent for oxidation (e.g., decalin, xylene)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Cyclization (Bischler-Napieralski Reaction):
-
Dissolve N-[2-(3-methoxyphenyl)ethyl]formamide in an inert solvent such as acetonitrile.
-
Cool the solution in an ice bath (0-10 °C).
-
Slowly add a dehydrating and cyclizing agent, such as phosphorus oxychloride or phosphorus pentoxide, portion-wise while maintaining the temperature.
-
After the addition is complete, gradually warm the reaction mixture to room temperature and then heat to reflux to drive the cyclization to completion. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Basify the aqueous solution with a suitable base (e.g., sodium bicarbonate) to precipitate the crude 6-methoxy-3,4-dihydroisoquinoline.
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt, and concentrate under reduced pressure.
-
-
Oxidation:
-
The crude 6-methoxy-3,4-dihydroisoquinoline is then oxidized to 6-methoxyisoquinolin-1(2H)-one. This can be achieved by various methods, including catalytic dehydrogenation.
-
A common method involves heating the dihydroisoquinoline with a catalyst such as palladium on carbon in a high-boiling solvent like decalin or xylene.
-
The reaction is typically carried out at reflux until the starting material is consumed (monitored by TLC).
-
After cooling, the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 6-methoxyisoquinolin-1(2H)-one.
-
Step 2: Synthesis of this compound
This protocol describes the chlorination of 6-methoxyisoquinolin-1(2H)-one using phosphorus oxychloride. This is a standard and effective method for converting 1-isoquinolinones to their corresponding 1-chloro derivatives.
Materials:
-
6-methoxyisoquinolin-1(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (optional, can act as a catalyst)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 6-methoxyisoquinolin-1(2H)-one.
-
Add an excess of phosphorus oxychloride (typically 5-10 equivalents). A small amount of DMF can be added to catalyze the reaction.
-
-
Chlorination:
-
Heat the reaction mixture to reflux (the boiling point of POCl₃ is approximately 105 °C).
-
Maintain the reflux for 1-3 hours, or until the reaction is complete as monitored by TLC. The starting material is generally insoluble, and the reaction mixture becomes a clear solution upon completion.
-
-
Work-up:
-
After cooling the reaction mixture to room temperature, carefully and slowly pour it onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) to yield the pure product.
-
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment should be worn at all times. All reactions should be performed in a well-ventilated fume hood. The information provided is based on general chemical principles and may require optimization for specific applications.
Application Notes and Protocols for the Bischler-Napieralski Synthesis of 6-Methoxyisoquinoline Precursors
For Researchers, Scientists, and Drug Development Professionals
The Bischler-Napieralski reaction is a cornerstone of heterocyclic chemistry, providing a powerful method for the synthesis of 3,4-dihydroisoquinolines. These compounds are crucial precursors for a vast array of isoquinoline alkaloids and pharmacologically active molecules. The presence of a methoxy group at the 6-position of the isoquinoline ring is a common feature in many biologically active compounds, making the synthesis of 6-methoxyisoquinoline precursors a topic of significant interest.
The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide via an electrophilic aromatic substitution mechanism.[1][2] The reaction is typically promoted by a dehydrating agent under acidic conditions.[3] The presence of electron-donating groups, such as a methoxy group, on the aromatic ring facilitates the cyclization process.[1][4] The resulting 3,4-dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines.[1][3]
Mechanistic Pathways
Two primary mechanisms are generally proposed for the Bischler-Napieralski reaction, with the prevailing pathway often depending on the specific reaction conditions.[2]
-
Mechanism I: This pathway involves the formation of a dichlorophosphoryl imine-ester intermediate. The amide carbonyl oxygen attacks the dehydrating agent (e.g., phosphorus oxychloride, POCl₃), leading to a reactive intermediate. This is followed by an intramolecular electrophilic attack of the electron-rich benzene ring and subsequent elimination to yield the 3,4-dihydroisoquinoline.[2]
-
Mechanism II: This mechanism proceeds through the formation of a highly electrophilic nitrilium ion intermediate. The amide is converted to this intermediate, which is then attacked by the aromatic ring to effect cyclization.[1][2] Evidence for the nitrilium ion intermediate includes the occasional formation of styrene derivatives as byproducts through a retro-Ritter reaction.[4][5]
Experimental Protocols
Below are detailed protocols for the synthesis of 6-methoxy-3,4-dihydroisoquinoline precursors via the Bischler-Napieralski reaction.
Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)
This protocol outlines a general method for the cyclization of a β-(3-methoxyphenyl)ethylamide.
Materials:
-
N-[2-(3-methoxyphenyl)ethyl]acetamide (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (1.1 - 5.0 equiv)
-
Anhydrous solvent (e.g., toluene, acetonitrile, or dichloromethane (DCM))
-
Ice
-
Base (e.g., ammonium hydroxide or sodium bicarbonate solution)
-
Organic solvent for extraction (e.g., DCM or ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-(3-methoxyphenyl)ethylamide substrate (1.0 equiv).
-
Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. Note that this addition can be exothermic.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel chromatography to yield the 6-methoxy-3,4-dihydroisoquinoline.
Protocol 2: Procedure using Triflic Anhydride (Tf₂O)
This protocol offers a milder alternative for the cyclization.
Materials:
-
β-arylethylamide substrate (1.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Non-nucleophilic base (e.g., 2-chloropyridine) (2.0 equiv)
-
Triflic anhydride (Tf₂O) (1.25 equiv)
-
Basic solution for quenching (e.g., saturated sodium bicarbonate)
-
Organic solvent for extraction (e.g., DCM or ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere, dissolve the β-arylethylamide substrate (1.0 equiv) in anhydrous DCM.
-
Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).
-
Cool the mixture to a low temperature (e.g., -20 °C).
-
Slowly add triflic anhydride (Tf₂O) (1.25 equiv) dropwise.
-
Allow the reaction to stir at a low temperature and then warm to 0 °C or room temperature, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a basic solution and perform an aqueous work-up as described in Protocol 1.[3]
-
Extract, dry, and concentrate the organic layers.
-
Purify the product by silica gel chromatography.
Quantitative Data
The following table summarizes representative quantitative data for the Bischler-Napieralski synthesis of 6-methoxyisoquinoline precursors under various conditions.
| Precursor | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-[2-(3-methoxyphenyl)ethyl]acetamide | POCl₃ | Toluene | Reflux | 4 | Not specified | [1] |
| N-[2-(3-methoxyphenyl)ethyl]acetamide | POCl₃ | Acetonitrile | Reflux | 1-24 | Substrate dependent | [3] |
| N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide | POCl₃ | Not specified | Not specified | Not specified | Not specified | [2] |
| N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide | P₂O₅ | Not specified | Not specified | Not specified | Not specified | [2] |
| Phenylethanols and nitriles | Tf₂O | DCE | 25-80 | 0.5-12 | up to 87 | [6] |
Visualizations
Bischler-Napieralski Reaction Workflow
Caption: General workflow of the Bischler-Napieralski synthesis.
Proposed Reaction Mechanism
Caption: Simplified mechanism via a nitrilium ion intermediate.
References
- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines [organic-chemistry.org]
Application Notes and Protocols for the Chlorination of 6-Methoxyisoquinolin-1-one with Phosphorus Oxychloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chlorination of 6-methoxyisoquinolin-1-one to synthesize 1-chloro-6-methoxyisoquinoline is a pivotal transformation in medicinal chemistry and organic synthesis. The resulting product serves as a versatile intermediate for the introduction of various functionalities at the C1 position of the isoquinoline scaffold, a privileged structure in numerous biologically active compounds. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this deoxychlorination reaction. This document provides detailed application notes and a representative experimental protocol for this conversion.
Reaction Principle
The reaction proceeds via the conversion of the lactam functionality in 6-methoxyisoquinolin-1-one into a chloro-heterocycle. The mechanism is believed to involve an initial phosphorylation of the carbonyl oxygen by phosphorus oxychloride, forming a phosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion leads to the displacement of the phosphate group and the formation of the desired this compound. Elevated temperatures are typically required to drive the reaction to completion.
Data Presentation
Table 1: Physicochemical Properties of Reactant and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance |
| 6-Methoxyisoquinolin-1(2H)-one | C₁₀H₉NO₂ | 175.18 | White to off-white solid |
| This compound | C₁₀H₈ClNO | 193.63 | White to light yellow solid[1] |
Table 2: Representative Reaction Parameters
| Parameter | Value/Condition | Notes |
| Substrate | 6-Methoxyisoquinolin-1-one | - |
| Reagent | Phosphorus Oxychloride (POCl₃) | Used in excess, acts as both reagent and solvent. |
| Temperature | Reflux (approx. 106 °C) | Necessary for driving the reaction to completion. |
| Reaction Time | 2-4 hours | Monitor by TLC for consumption of starting material. |
| Work-up | Quenching with ice-water, neutralization | Cautious addition to ice is crucial due to the exothermic reaction of POCl₃ with water. |
| Purification | Extraction and Column Chromatography | To isolate the pure product from reaction byproducts. |
Table 3: Spectral Data
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one* | 8.01 (d, J=8.7 Hz, 1H), 6.90 (d, J=8.7 Hz, 1H), 6.86 (dd, J=8.7, 2.4 Hz, 1H), 6.71 (d, J=2.4 Hz, 1H), 3.85 (s, 3H), 3.56 (td, J=6.6, 2.8 Hz, 2H), 2.96 (t, J=6.6 Hz, 2H)[2] | No data available for the fully aromatic starting material in the search results. |
| This compound | No specific data found in search results. | No specific data found in search results. |
*Note: The provided 1H NMR data is for the related compound 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one as a reference, due to the lack of specific data for 6-methoxyisoquinolin-1(2H)-one in the search results.
Experimental Protocol
This protocol is a representative procedure based on general methods for the chlorination of similar heterocyclic ketones.[3][4] Optimization may be required to achieve the best results.
Materials:
-
6-Methoxyisoquinolin-1-one
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a stirrer
-
Fume hood
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 6-methoxyisoquinolin-1-one (1.0 eq) in an excess of phosphorus oxychloride (10-20 volumes). The reaction should be performed in a well-ventilated fume hood.
-
Chlorination: Heat the mixture to reflux (approximately 106 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Carefully and slowly pour the cooled reaction mixture onto a vigorously stirred mixture of crushed ice. This step is highly exothermic and should be performed with caution in an ice bath. c. Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. d. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Purification: a. Combine the organic layers and wash with brine. b. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator. c. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Visualizations
Caption: Experimental workflow for the chlorination of 6-methoxyisoquinolin-1-one.
Caption: Proposed reaction pathway for the chlorination.
Safety Precautions
-
Phosphorus oxychloride is highly toxic, corrosive, and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
The quenching of the reaction with water is highly exothermic and can cause splashing. Perform this step slowly and with adequate cooling.
-
Ensure all glassware is dry before use to prevent the violent reaction of POCl₃ with moisture.
Troubleshooting
-
Low or no product yield: This could be due to incomplete reaction (insufficient heating time or temperature), or degradation of the product during work-up. Ensure the reaction has gone to completion by TLC and maintain a low temperature during the initial quenching and neutralization steps.
-
Formation of dark-colored impurities: Prolonged heating or excessively high temperatures can lead to the formation of polymeric byproducts. Adhere to the recommended reaction time and temperature.
-
Starting material recovered: This indicates that the reaction conditions were not sufficient for the conversion. Ensure the POCl₃ is of good quality and that the reaction is heated to the appropriate temperature for a sufficient duration.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction with 1-Chloro-6-methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This reaction is particularly valuable in the pharmaceutical industry for the synthesis of biaryl and heteroaryl-aryl scaffolds, which are common motifs in biologically active compounds.[1][3] The isoquinoline core is a privileged structure found in numerous natural products and pharmaceutical agents, and its functionalization via cross-coupling reactions like the Suzuki-Miyaura coupling allows for the creation of diverse molecular architectures for drug discovery and development.[1]
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 1-Chloro-6-methoxyisoquinoline with various boronic acids. While specific literature for this exact substrate is limited, the following information is based on established methods for structurally similar heteroaryl chlorides, such as chloroquinolines and chloropyridines.[1]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium catalyst to couple an organoboron compound (typically a boronic acid or its ester) with an organic halide.[4][5] The catalytic cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound.[6]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium complex. This step is facilitated by a base, which activates the boronic acid.[4][6]
-
Reductive Elimination: The two organic fragments are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
A base is a crucial component of the reaction, as it activates the boronic acid, making it more nucleophilic and facilitating the transmetalation step.[4]
Generalized Reaction Scheme
The Suzuki-Miyaura coupling of this compound with a generic arylboronic acid can be depicted as follows:
Data Presentation: Recommended Starting Conditions
For challenging substrates like heteroaryl chlorides, the choice of catalyst, ligand, base, and solvent is critical for achieving high yields.[7][8] The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound based on protocols for similar compounds.[1][7] Optimization may be required for specific boronic acid coupling partners.[9]
| Parameter | Recommendation | Rationale/Notes |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective palladium precursors.[7] |
| Ligand | Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) | Electron-rich and bulky phosphine ligands are generally required to facilitate the oxidative addition of aryl chlorides.[7] |
| Catalyst Loading | 1-5 mol% | A good starting point for optimization.[10] |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger bases are often more effective for challenging couplings.[7] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or THF/H₂O (typically 4:1 to 10:1 ratio) | A mixture of an organic solvent and water is often necessary to dissolve the inorganic base and the organic substrates.[1][7] |
| Reaction Temperature | 80-110 °C | Higher temperatures are often required for the coupling of less reactive aryl chlorides.[1][10] |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocols
The following is a representative experimental protocol adapted from literature for the Suzuki-Miyaura coupling of related chloro-heterocyclic compounds.[7] This should serve as a starting point for optimization.
Materials and Reagents:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.[1]
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.).
-
Solvent Addition: Add anhydrous toluene and deionized water (e.g., in a 4:1 v/v ratio) via syringe. The total solvent volume should be sufficient to ensure good stirring of the reaction mixture.
-
Degassing: Sparge the resulting suspension with the inert gas for 15-30 minutes to thoroughly degas the solvent.[1]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-6-methoxyisoquinoline.
Mandatory Visualizations
Reaction Mechanism
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. fishersci.se [fishersci.se]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Chloro-6-methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation is particularly valuable in medicinal chemistry and drug development due to its broad substrate scope and tolerance of various functional groups.[1] The synthesis of N-substituted isoquinolines is of significant interest as this heterocyclic motif is a key structural component in a wide array of biologically active compounds and natural products.[2]
This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 1-chloro-6-methoxyisoquinoline with a range of primary and secondary amines. As a heteroaryl chloride, this compound can be a challenging coupling partner. The selection of an appropriate catalyst, ligand, base, and solvent system is critical for achieving high reaction efficiency and yields.[1] The protocols and data presented herein are based on established methodologies for structurally similar heteroaryl chlorides and serve as a comprehensive guide for researchers.
Reaction Principle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0)/palladium(II) interchange.[2] The key steps of the reaction are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the N-substituted 6-methoxyisoquinolin-1-amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]
Data Presentation: Reaction Parameters and Yields
The following table summarizes representative conditions and outcomes for the Buchwald-Hartwig amination of analogous chloro-heterocycles. This data provides a strong starting point for the optimization of the reaction with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Amine | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | Aniline | 100 | 18 | 85-95 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | Morpholine | 110 | 12 | 80-90 |
| Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ (2.0) | THF | n-Hexylamine | 80 | 24 | 75-85 |
| [Pd(allyl)Cl]₂ (1) | tBuXPhos (2.5) | LHMDS (1.4) | Toluene | Cyclohexylamine | 100 | 16 | 88 |
| Pd(OAc)₂ (3) | BINAP (4.5) | NaOtBu (1.5) | Dioxane | Benzylamine | 100 | 20 | 70-80 |
Yields are based on reactions with structurally similar chloro-N-heterocycles and may vary for this compound and the specific amine used.
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound. These should be regarded as starting points, and optimization for specific amine substrates may be necessary.
Protocol 1: General Procedure with a Strong Base
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 1.2-2.4 equiv relative to palladium)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous toluene or dioxane (to achieve a concentration of 0.1-0.5 M)
-
Standard laboratory glassware and inert atmosphere equipment (glovebox or Schlenk line)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide to an oven-dried reaction vial or flask equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound and the amine to the reaction vessel.
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Seal the reaction vessel tightly and remove it from the glovebox (if used). Place the vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Monitoring: Stir the reaction mixture vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization: Characterize the purified N-substituted-6-methoxyisoquinolin-1-amine using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
Protocol 2: Procedure with a Weaker Inorganic Base
For substrates that may be sensitive to strong alkoxide bases, a weaker inorganic base can be employed, often with a different catalyst and ligand combination.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-4 mol%)
-
Josiphos-type or other suitable ligand (1.1-1.2 equiv relative to Pd)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-2.5 equiv)
-
Anhydrous dioxane or THF (to achieve a concentration of 0.1-0.5 M)
Procedure:
The procedure is similar to Protocol 1, with the substitution of the palladium source, ligand, and base. The reaction temperature may need to be adjusted (typically 100-120 °C) to achieve a reasonable reaction rate with the weaker base.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-substituted 6-methoxyisoquinolin-1-amines. The choice of a suitable palladium precatalyst, a sterically bulky and electron-rich phosphine ligand, and an appropriate base is paramount for the successful coupling with the relatively unreactive this compound. The protocols and data provided in these application notes offer a solid foundation for researchers to develop and optimize this important transformation for the synthesis of novel and potentially biologically active isoquinoline derivatives. Careful execution under inert conditions and thorough purification are necessary to obtain the desired products in high purity.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Chloro-6-methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds. The functionalization of this core structure is of paramount importance in medicinal chemistry and drug discovery for the generation of novel molecular entities with diverse biological activities. Palladium-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This document provides detailed application notes and generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 1-chloro-6-methoxyisoquinoline, a key building block for the synthesis of substituted isoquinoline derivatives.
The reactivity of this compound is primarily centered at the C1 position. The carbon-chlorine bond is activated towards oxidative addition to a palladium(0) catalyst, facilitated by the electron-withdrawing nature of the adjacent nitrogen atom within the aromatic ring system. This activation allows for the coupling with a variety of partners, including boronic acids, amines, and terminal alkynes.
General Reaction Scheme
The palladium-catalyzed cross-coupling reactions of this compound can be generalized as follows, where Nu represents the coupling partner (organoboron, amine, or alkyne).
Caption: General scheme for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Synthesis of 1-Aryl-6-methoxyisoquinolines
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the C1 position.
Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst.
Application Notes and Protocols: Synthesis of Kinase Inhibitors from 1-Chloro-6-methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and preliminary evaluation of novel kinase inhibitors using 1-Chloro-6-methoxyisoquinoline as a versatile starting scaffold. The isoquinoline core is a privileged structure in medicinal chemistry, and its functionalization at the C1 position offers a rapid route to generate libraries of potential kinase inhibitors for screening and lead optimization.[1]
The primary synthetic strategies detailed herein focus on palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods allow for the introduction of a wide diversity of aryl, heteroaryl, and amino substituents, which are crucial for probing the structure-activity relationships (SAR) of the synthesized compounds.
Synthetic Strategies
The chloro-substituent at the C1 position of this compound serves as a reactive handle for various palladium-catalyzed cross-coupling reactions. This enables the construction of C-C and C-N bonds, which are fundamental transformations in the synthesis of kinase inhibitors.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the chloro-isoquinoline with a variety of aryl or heteroaryl boronic acids or esters.[2][3] This allows for the exploration of different substituents that can interact with the ATP-binding site of target kinases.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of 1-aminoisoquinoline derivatives by coupling this compound with a wide range of primary or secondary amines.[4] The resulting amino group can act as a key hydrogen bond donor or acceptor, which is often a critical interaction for kinase inhibition.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl2·CH2Cl2, 0.05 equiv)
-
Base (e.g., K2CO3, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, the aryl/heteroaryl boronic acid, palladium catalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system to the reaction vessel.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd2(dba)3, 0.02 equiv)
-
Ligand (e.g., Xantphos, 0.04 equiv)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (Argon)
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with inert gas.
-
Add the anhydrous solvent, this compound, and the amine.
-
Heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables present hypothetical quantitative data for a series of kinase inhibitors synthesized from this compound. This data is for illustrative purposes to guide researchers in presenting their own results.
Table 1: Synthesis of 1-Aryl-6-methoxyisoquinoline Derivatives via Suzuki-Miyaura Coupling
| Compound ID | Aryl Boronic Acid | Yield (%) |
| KM-S-01 | Phenylboronic acid | 85 |
| KM-S-02 | 4-Methylphenylboronic acid | 82 |
| KM-S-03 | 3-Methoxyphenylboronic acid | 78 |
| KM-S-04 | 4-Pyridinylboronic acid | 65 |
Table 2: Synthesis of 1-Amino-6-methoxyisoquinoline Derivatives via Buchwald-Hartwig Amination
| Compound ID | Amine | Yield (%) |
| KM-N-01 | Aniline | 75 |
| KM-N-02 | 4-Fluoroaniline | 72 |
| KM-N-03 | Morpholine | 88 |
| KM-N-04 | N-Methylpiperazine | 85 |
Table 3: In Vitro Kinase Inhibitory Activity (Hypothetical Data)
| Compound ID | Target Kinase | IC50 (nM) |
| KM-S-01 | Kinase A | 850 |
| KM-S-02 | Kinase A | 620 |
| KM-S-03 | Kinase A | 450 |
| KM-S-04 | Kinase A | 210 |
| KM-N-01 | Kinase B | 980 |
| KM-N-02 | Kinase B | 350 |
| KM-N-03 | Kinase B | >10000 |
| KM-N-04 | Kinase B | 150 |
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for generating a library of kinase inhibitors from this compound.
Caption: Synthetic workflow for kinase inhibitor library generation.
Representative Kinase Signaling Pathway
Many kinase inhibitors target key signaling pathways involved in cell proliferation and survival, such as the RAS-RAF-MEK-ERK pathway.[4]
Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway.
Structure-Activity Relationship (SAR) Logic
The exploration of SAR is a critical step in lead optimization. The following diagram illustrates a hypothetical SAR decision-making process.
Caption: A simplified SAR decision tree for lead optimization.
References
Application Notes and Protocols: The Use of 1-Chloro-6-methoxyisoquinoline in the Total Synthesis of Natural Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Chloro-6-methoxyisoquinoline is a versatile heterocyclic building block in organic synthesis, particularly in the construction of complex molecular architectures inherent to many natural products. The presence of a reactive chlorine atom at the 1-position allows for a variety of cross-coupling and nucleophilic substitution reactions, while the methoxy group at the 6-position influences the electronic properties of the aromatic system and is a common feature in numerous biologically active isoquinoline alkaloids.
This document provides detailed application notes and protocols for the hypothetical total synthesis of the natural product mimosamycin , utilizing this compound as a key starting material. Mimosamycin is an isoquinolinequinone antibiotic first isolated from the culture broth of Streptomyces lavendulae No. 314. It exhibits antimicrobial activity against gram-positive bacteria and mycobacteria. The synthetic route outlined herein serves as a practical guide for researchers engaged in the synthesis of isoquinoline-based natural products and their analogues.
Proposed Total Synthesis of Mimosamycin
The retrosynthetic analysis of mimosamycin suggests a convergent approach where the isoquinoline core is first elaborated with the necessary substituents, followed by the formation of the quinone moiety. This compound serves as a readily available and activated precursor to the isoquinoline core.
Synthetic Workflow Diagram
Preparation of 1-Amino-6-methoxyisoquinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1-amino-6-methoxyisoquinoline derivatives, a class of compounds with significant potential in medicinal chemistry. The isoquinoline scaffold is a key structural motif in numerous biologically active compounds, and the introduction of an amino group at the 1-position and a methoxy group at the 6-position can modulate the pharmacological properties, offering opportunities for the development of novel therapeutic agents.[1] This guide outlines a strategic synthetic pathway, key experimental procedures, and potential applications based on the known biological activities of related isoquinoline and quinoline derivatives.
Synthetic Strategy and Workflow
The preparation of 1-amino-6-methoxyisoquinoline derivatives is proposed via a multi-step synthetic sequence, culminating in the formation of the target compounds. The overall strategy involves the construction of the 6-methoxyisoquinoline core, followed by the introduction of the amino functionality at the 1-position. A key intermediate in this pathway is 1-chloro-6-methoxyisoquinoline.
The proposed synthetic workflow is depicted below:
Caption: Proposed synthetic workflow for 1-amino-6-methoxyisoquinoline derivatives.
Experimental Protocols
This section provides detailed protocols for the key steps in the synthesis of 1-amino-6-methoxyisoquinoline derivatives.
Synthesis of this compound (Intermediate)
The synthesis of the key intermediate, this compound, is achieved through a multi-step process starting from commercially available materials.
Step 1: Synthesis of (3-Methoxyphenyl)acetonitrile
This reaction involves the nucleophilic substitution of the chloride in m-methoxybenzyl chloride with cyanide.[2]
-
Protocol: To a suitable reaction vessel, add sodium cyanide (1.05 eq) and water. Heat the mixture to 70°C. Add m-methoxybenzyl chloride (1.0 eq) dropwise over 2 hours. After the addition is complete, increase the temperature to 75-85°C and maintain for 4 hours. Cool the reaction mixture and separate the organic layer containing the crude product.[2]
-
Purification: The crude product can be purified by distillation or recrystallization.
Step 2: Synthesis of 2-(3-Methoxyphenyl)ethanamine
The nitrile group is reduced to a primary amine. Catalytic hydrogenation is a common and scalable method.[2]
-
Protocol: In a high-pressure reactor, dissolve (3-methoxyphenyl)acetonitrile in a suitable solvent such as ethanol or methanol. Add a catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon). Pressurize the reactor with hydrogen gas and stir the reaction mixture at a suitable temperature and pressure until the reaction is complete.
-
Work-up: Filter the catalyst and concentrate the filtrate to obtain the crude amine.
Step 3: Synthesis of N-[2-(3-Methoxyphenyl)ethyl]formamide
The primary amine is converted to its formamide derivative.
-
Protocol: To a solution of 2-(3-methoxyphenyl)ethanamine in a suitable solvent (e.g., toluene), add an excess of a formylating agent (e.g., ethyl formate) and heat the mixture to reflux for several hours.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude formamide.
Step 4: Bischler-Napieralski Cyclization to 6-Methoxy-3,4-dihydroisoquinoline
This is an intramolecular electrophilic aromatic substitution reaction that forms the dihydroisoquinoline ring.[2][3][4][5][6]
-
Protocol: Dissolve N-[2-(3-methoxyphenyl)ethyl]formamide in an inert solvent like acetonitrile. Add a dehydrating and cyclizing agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) portion-wise at a controlled temperature (typically 0-10°C). After the addition, heat the reaction mixture to reflux to drive the cyclization.[2]
-
Work-up: Carefully quench the reaction by adding it to ice-water and basify to precipitate the crude product.
Step 5: Oxidation to 6-Methoxyisoquinoline
The dihydroisoquinoline is aromatized to the corresponding isoquinoline.
-
Protocol: Dissolve the crude 6-methoxy-3,4-dihydroisoquinoline in a suitable solvent and treat it with an oxidizing agent (e.g., palladium on carbon with a hydrogen acceptor, or manganese dioxide) at an elevated temperature.
-
Purification: The product can be purified by column chromatography.
Step 6: Synthesis of 6-Methoxyisoquinolin-1(2H)-one
Further functionalization of 6-methoxyisoquinoline is required to introduce the chloro group at the 1-position. This often proceeds through the corresponding isoquinolin-1(2H)-one.
-
Protocol: This transformation can be achieved through various methods, including oxidation of the isoquinoline with a suitable oxidizing agent.
Step 7: Chlorination to this compound
The final step in the synthesis of the intermediate involves the chlorination of the isoquinolin-1-one precursor.[2]
-
Protocol: Treat 6-methoxyisoquinolin-1(2H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction is typically carried out at elevated temperatures.[2]
-
Work-up: After the reaction is complete, remove the excess POCl₃ under reduced pressure, and carefully quench the residue with ice-water. The product can then be extracted with an organic solvent.
Quantitative Data for Intermediate Synthesis (Typical Ranges)
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cyanation | NaCN | Water | 70-85 | 4-6 | 85-95[2] |
| 2 | Reduction | H₂, Raney Ni or Pd/C | Ethanol/Methanol | 25-50 | 4-12 | 80-90 |
| 3 | Formylation | Ethyl formate | Toluene | Reflux | 4-8 | 90-98 |
| 4 | Cyclization | POCl₃ or P₂O₅ | Acetonitrile | 0-Reflux | 2-6 | 70-85 |
| 5 | Oxidation | Pd/C, oxidant | Toluene | Reflux | 6-12 | 60-80 |
| 6 | Hydroxylation | Oxidizing agent | Various | Various | Various | 50-70 |
| 7 | Chlorination | POCl₃ | Neat | 80-110 | 2-4 | 75-90[2] |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Preparation of 1-Amino-6-methoxyisoquinoline Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds and is well-suited for the amination of heteroaryl chlorides.[7][8][9][10][11]
Caption: General scheme for the Buchwald-Hartwig amination.
General Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, BINAP, 1.2-2.4 equivalents relative to palladium), and the base (e.g., NaOtBu, K₂CO₃, 1.2-2.0 equivalents) to an oven-dried reaction vessel equipped with a magnetic stir bar.[7][10]
-
Addition of Reactants: Add this compound (1.0 equivalent) and the desired primary or secondary amine (1.0-1.5 equivalents).
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene, dioxane, THF) to achieve a concentration of 0.1-0.5 M.[7][10]
-
Reaction: Seal the reaction vessel and heat it in a preheated oil bath or heating block to the desired temperature (typically 80-110 °C).[7]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified N-substituted-6-methoxyisoquinolin-1-amine using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.[7]
Key Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Reagents/Conditions | Notes |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(P(tBu)₃)₂ | Choice depends on the specific substrates and ligand. |
| Ligand | XPhos, SPhos, RuPhos, BINAP, dppf | Bulky, electron-rich phosphine ligands are often effective for aryl chlorides.[10] |
| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases are typically used.[10] |
| Solvent | Toluene, Dioxane, THF | Anhydrous conditions are crucial. |
| Temperature | 80 - 120 °C | Optimization may be required. |
Application Notes: Potential Biological Activities
While specific biological data for 1-amino-6-methoxyisoquinoline derivatives are limited, the broader class of isoquinoline and quinoline alkaloids exhibits a wide range of pharmacological activities.[1] These compounds are privileged scaffolds in medicinal chemistry and have been investigated for various therapeutic applications.[9]
Anticancer Potential
Numerous isoquinoline and quinoline derivatives have demonstrated significant anticancer properties.[12][13][14][15] The mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival. The introduction of methoxy and amino groups can enhance the anticancer potency of the quinoline scaffold.[16]
-
Potential Signaling Pathways: Based on related compounds, 1-amino-6-methoxyisoquinoline derivatives could potentially target pathways such as:
-
PI3K/Akt/mTOR signaling pathway[14]
-
Receptor Tyrosine Kinases (RTKs)
-
Cell cycle regulation pathways
-
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Antimicrobial Activity
Quinoline and isoquinoline derivatives are known for their broad-spectrum antimicrobial activities against bacteria and fungi.[1][17][18] The presence of amino and methoxy substituents has been shown to influence the antimicrobial efficacy of these heterocyclic systems.[19]
-
Potential Targets: These compounds may exert their antimicrobial effects by:
-
Inhibiting DNA gyrase and topoisomerase IV
-
Disrupting cell membrane integrity
-
Inhibiting essential metabolic pathways
-
Safety Precautions
-
General Handling: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Inert Atmosphere: Many of the reagents used in the Buchwald-Hartwig amination are air- and moisture-sensitive. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Solvents: Use anhydrous solvents. Many organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
Reagents: Phosphorus oxychloride is highly corrosive and reacts violently with water. Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Consult the Safety Data Sheets (SDS) for all chemicals before use.
This document provides a comprehensive guide for the synthesis and potential applications of 1-amino-6-methoxyisoquinoline derivatives. The detailed protocols and application notes are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. organicreactions.org [organicreactions.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jk-sci.com [jk-sci.com]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 16. benchchem.com [benchchem.com]
- 17. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the C1 Position of 6-Methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic methodologies for the targeted functionalization of the C1 position of 6-methoxyisoquinoline, a key scaffold in medicinal chemistry. The protocols outlined below are based on established literature and are intended to serve as a practical guide for researchers in organic synthesis and drug development.
Directed ortho-Metalation (DoM) for C1-Alkylation
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of isoquinolines, the nitrogen atom can direct a strong base to deprotonate the adjacent C1 position, forming a nucleophilic organometallic intermediate that can be trapped with various electrophiles.
A successful approach for the C1-methylation of a 6-methoxyisoquinoline derivative involves the use of a Hauser base (TMPMgCl·LiCl) for metalation, followed by an aminomethylation/hydrogenolysis sequence, which offers a more efficient alternative to direct methylation.[1][2]
Table 1: C1-Methylation of a 6-Methoxyisoquinoline Derivative via DoM
| Entry | Method | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Direct Methylation | 1. TMPMgCl·LiCl, THF, rt, 1h2. CuCN·2LiCl, MeI, THF, rt, 12h | 7-Benzyloxy-6-methoxy-1-methylisoquinoline | 34 (difficult separation) | [1] |
| 2 | Aminomethylation/ Hydrogenolysis | 1. TMPMgCl·LiCl, THF, rt, 1h2. Eschenmoser's salt, THF, rt, 12h3. MeI, THF, rt, 12h4. H₂, Pd/C, MeOH, rt, 12h | 7-Hydroxy-6-methoxy-1-methylisoquinoline | ~70 (over 3 steps) | [1] |
Experimental Protocol: C1-Methylation via Aminomethylation and Hydrogenolysis
This protocol is adapted from the synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline.[1]
Step 1: C1-Aminomethylation
-
To a solution of 7-benzyloxy-6-methoxyisoquinoline (1.0 equiv) in anhydrous THF, add a solution of TMPMgCl·LiCl (1.1 equiv) in THF at room temperature under an inert atmosphere.
-
Stir the mixture for 1 hour at room temperature to ensure complete metalation at the C1 position.
-
Add Eschenmoser's salt (dimethyl(methylene)ammonium iodide, 1.2 equiv) to the reaction mixture.
-
Stir for 12 hours at room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the C1-aminomethylated isoquinoline.
Step 2: Quaternization and Hydrogenolysis
-
Dissolve the purified C1-aminomethylated isoquinoline from Step 1 in anhydrous THF.
-
Add methyl iodide (excess) and stir the mixture at room temperature for 12 hours to form the quaternary ammonium salt.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude quaternary salt in methanol and add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) for 12 hours at room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the final C1-methylated product.
Logical Workflow for Directed ortho-Metalation and Functionalization
References
Application Notes and Protocols for the Analytical Characterization of 1-Chloro-6-methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analytical methods for the characterization of 1-Chloro-6-methoxyisoquinoline, a key intermediate in pharmaceutical and organic synthesis.[1] The protocols outlined below are based on established analytical techniques for similar isoquinoline derivatives and serve as a robust starting point for quality control and structural elucidation.
Core Chemical Properties
A summary of the fundamental properties of this compound is presented below.
| Property | Data | Source |
| Molecular Formula | C₁₀H₈ClNO | [1] |
| Molecular Weight | 193.63 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage Conditions | 0-8 °C, Sealed in dry environment | [1][2] |
| CAS Number | 132997-77-4 | [1] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data
Note: Specific experimental data for this compound is not widely available. The following data is predicted based on the analysis of related substituted isoquinolines.
| ¹H NMR (in CDCl₃) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic Protons | 7.0 - 8.5 | m | Ar-H |
| Methoxy Protons | ~3.9 | s | OCH₃ |
| ¹³C NMR (in CDCl₃) | Predicted Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbons | 105 - 160 | Ar-C |
| Methoxy Carbon | ~56 | OCH₃ |
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[4]
-
¹H NMR Acquisition Parameters:
-
¹³C NMR Acquisition Parameters:
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
Table 3: Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Ionization Mode | Electron Ionization (EI) |
| Molecular Ion [M]⁺ | m/z 193 (³⁵Cl), 195 (³⁷Cl) |
| Isotopic Pattern | Approximate 3:1 ratio for [M]⁺ and [M+2]⁺ peaks, characteristic of a single chlorine atom.[3][5] |
| Key Fragments | Predicted fragments may arise from the loss of a chlorine atom, a methyl group, or carbon monoxide. |
-
Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a solid probe, or inject a dilute solution in a volatile organic solvent (e.g., methanol, dichloromethane) via a gas chromatograph (GC-MS).[3]
-
Ionization Energy: Utilize a standard electron ionization energy of 70 eV.[3]
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragment ions (e.g., m/z 50-300).[3]
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak, its characteristic isotopic pattern for chlorine, and fragmentation patterns.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted Infrared (IR) Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H (aromatic) | ~3050 |
| C=N, C=C (aromatic) | ~1610, 1570, 1490 |
| C-O (methoxy) | ~1240, 1030 |
| C-Cl | ~780 |
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.[3] Ensure good contact between the sample and the crystal.[3]
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.[3]
-
Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹.[3]
-
Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance.[3]
Chromatographic Analysis
Chromatographic techniques are essential for determining the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for assessing the purity of non-volatile and thermally labile compounds.
Table 5: Suggested HPLC Method Parameters
Note: This is a starting point for method development and may require optimization.
| Parameter | Suggested Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.
-
Instrumentation: A standard HPLC system equipped with a UV detector.[6]
-
Chromatographic Conditions: Utilize the parameters outlined in Table 5.
-
Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which can be compared to the theoretical values calculated from the molecular formula.
Table 6: Theoretical Elemental Composition
| Element | Theoretical Percentage |
| Carbon (C) | 62.03% |
| Hydrogen (H) | 4.16% |
| Nitrogen (N) | 7.23% |
| Chlorine (Cl) | 18.31% |
| Oxygen (O) | 8.26% |
Experimental Workflows
The following diagrams illustrate the logical workflows for the characterization of this compound.
References
Application Note: Purity Analysis of 1-Chloro-6-methoxyisoquinoline by HPLC and GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Chloro-6-methoxyisoquinoline is a key heterocyclic intermediate used in the synthesis of a variety of pharmacologically active molecules and is valuable for researchers in both academic and industrial settings.[1] Given its role as a building block in drug discovery and development, the purity of this compound is of paramount importance to ensure the safety, efficacy, and reproducibility of subsequent synthetic steps and final products. This application note provides detailed protocols for the quantitative analysis of this compound purity using High-Performance Liquid Chromatography (HPLC) and for the identification of volatile impurities and residual solvents using Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Strategy Overview
A comprehensive purity assessment of this compound requires a multi-faceted approach. HPLC is the primary technique for determining the assay or percentage purity and for detecting non-volatile, process-related impurities.[2] GC-MS is a complementary technique, ideally suited for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents or unreacted starting materials, that may not be detected by HPLC.[3]
High-Performance Liquid Chromatography (HPLC) for Purity Assay
HPLC with UV detection is a robust method for quantifying the purity of this compound and separating it from potential non-volatile impurities. The methodology described is based on established protocols for related isoquinoline derivatives.[2][4]
Experimental Protocol: HPLC
-
Instrumentation and Columns:
-
HPLC system equipped with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Acetonitrile and Water to achieve a final concentration of approximately 1.0 mg/mL.
-
Vortex the solution to ensure it is fully dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.[2]
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Hypothetical HPLC Data
The following table summarizes expected results for a typical batch of this compound with a purity of ≥ 97%.[1]
| Retention Time (min) | Peak Area | Area % | Identity |
| 4.5 | 15,200 | 0.25 | Impurity 1 |
| 9.8 | 30,400 | 0.50 | Impurity 2 |
| 12.1 | 6,019,000 | 99.00 | This compound |
| 15.3 | 12,150 | 0.20 | Impurity 3 |
| Total | 6,076,750 | 100.00 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is employed to identify and quantify volatile and semi-volatile impurities, including residual solvents from the synthesis and purification process.[2]
Experimental Protocol: GC-MS
-
Instrumentation and Columns:
-
GC-MS system with a capillary column.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[2]
-
-
GC-MS Parameters:
-
Carrier Gas: Helium.
-
Flow Rate: 1.0 mL/min (constant flow).
-
Injection Volume: 1 µL (splitless injection).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Mass Range: 40-500 m/z.
-
Ion Source Temperature: 230°C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a volatile solvent such as Dichloromethane or Ethyl Acetate to a concentration of 1 mg/mL.[2]
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra against a reference library (e.g., NIST).
-
Quantify based on relative peak area, or by using a calibrated method if specific impurity standards are available.
-
Potential Impurities and GC-MS Data
The synthesis of isoquinolines can introduce several types of impurities.[6] The following table lists potential volatile impurities and their characteristic mass fragments.
| Potential Impurity | Source | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Dichloromethane | Residual Solvent | ~3.5 | 84, 86, 49 |
| Toluene | Residual Solvent | ~5.8 | 91, 92 |
| 4-Methoxyphenethylamine | Starting Material Precursor | ~11.2 | 136, 151, 107 |
| Unreacted Precursors | Incomplete Reaction | Variable | Dependent on synthetic route |
Visualized Workflows
The following diagrams illustrate the analytical workflow and the relationship between the HPLC and GC-MS techniques for a comprehensive purity assessment.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Bischler-Napieralski Reactions for 6-Methoxyisoquinolines
Welcome to the technical support center for the optimization of the Bischler-Napieralski reaction for the synthesis of 6-methoxyisoquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges in this crucial synthetic transformation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the Bischler-Napieralski synthesis of 6-methoxyisoquinolines.
Issue 1: Low to No Yield of the Desired 6-Methoxy-3,4-dihydroisoquinoline
| Potential Cause | Recommended Solution |
| Insufficiently Activated Aromatic Ring: While the 6-methoxy group is an electron-donating group (EDG) that activates the ring, other substituents or a generally less reactive substrate may hinder the reaction.[1][2][3][4] | Consider using a stronger dehydrating agent. If phosphorus oxychloride (POCl₃) is ineffective, a mixture of POCl₃ and phosphorus pentoxide (P₂O₅) can be used, as this generates a more reactive pyrophosphate intermediate.[5][6] Alternatively, a milder, more modern approach using triflic anhydride (Tf₂O) and 2-chloropyridine may be effective at lower temperatures.[7] |
| Incomplete Reaction: The reaction may not have reached completion due to insufficient time or temperature. | Increase the reaction temperature by switching to a higher-boiling solvent (e.g., from acetonitrile to toluene or xylene).[5] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[7] |
| Poor Quality or Wet Reagents/Solvents: The Bischler-Napieralski reaction is sensitive to moisture. | Ensure all reagents, especially the dehydrating agent and the solvent, are anhydrous. Solvents should be freshly dried, and the reaction should be set up under an inert atmosphere (e.g., nitrogen or argon).[7] |
Issue 2: Formation of a Thick, Unmanageable Tar
| Potential Cause | Recommended Solution |
| Excessively High Reaction Temperature or Prolonged Reaction Time: Sensitive substrates can decompose or polymerize under harsh conditions.[1] | Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial. Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed to prevent over-heating and decomposition.[1] |
| Insufficient Solvent: A highly concentrated reaction mixture can lead to polymerization and charring. | Ensure that enough solvent is used to maintain a stirrable reaction mixture throughout the course of the reaction. |
Issue 3: Significant Formation of a Styrene Byproduct
| Potential Cause | Recommended Solution |
| Retro-Ritter Reaction: The nitrilium ion intermediate can fragment to form a stable, conjugated styrene derivative instead of undergoing cyclization. This is a common side reaction.[4][5] | Solvent Choice: Using the corresponding nitrile (e.g., acetonitrile) as the solvent can shift the equilibrium away from the retro-Ritter product.[4][5] Alternative Reagents: Employing oxalyl chloride can generate an N-acyliminium intermediate, which is less prone to fragmentation than the nitrilium ion.[4][5] |
Issue 4: Isolation of an Unexpected Regioisomer
| Potential Cause | Recommended Solution |
| Alternative Cyclization Pathway: With certain substrates and reagents, cyclization can occur at an alternative, electronically favorable position on the aromatic ring. For instance, the use of P₂O₅ has been reported to sometimes yield a mixture of the expected 7-methoxy and the unexpected 6-methoxy product in related systems due to an ipso-attack followed by rearrangement.[6] | Reagent Selection: The choice of the dehydrating agent can influence the regioselectivity. In many cases, using POCl₃ alone favors the formation of the "normal" cyclization product.[7] Thorough Product Analysis: Carefully characterize the product mixture using NMR and mass spectrometry to identify all isomers formed. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Bischler-Napieralski reaction?
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[6] It involves the cyclization of a β-arylethylamide, such as N-(3-methoxyphenethyl)acetamide, in the presence of a dehydrating agent.[3] Two main mechanistic pathways are proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. The prevailing mechanism can be influenced by the specific reaction conditions.[2][6]
Q2: Why is the 6-methoxy group beneficial for this reaction?
The 6-methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, thus facilitating the cyclization step of the Bischler-Napieralski reaction.[1][3]
Q3: How do I choose the right dehydrating agent?
For electron-rich substrates like those with a methoxy group, phosphorus oxychloride (POCl₃) is a commonly used and effective dehydrating agent.[1][3] If the reaction is sluggish, a mixture of POCl₃ and phosphorus pentoxide (P₂O₅) can provide higher reactivity.[5][6] For sensitive substrates that may decompose at high temperatures, milder conditions using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine are a good alternative.[7]
Q4: What is the purpose of the final dehydrogenation step?
The Bischler-Napieralski reaction produces a 3,4-dihydroisoquinoline. To obtain the fully aromatic isoquinoline, a subsequent dehydrogenation (oxidation) step is required.[2]
Q5: How should I work up the reaction?
The work-up typically involves quenching the reaction mixture by carefully pouring it onto crushed ice to hydrolyze the excess dehydrating agent. The acidic mixture is then basified, usually with a concentrated base like ammonium hydroxide or sodium hydroxide, to a pH greater than 9 to deprotonate the nitrogen of the product and allow for its extraction into an organic solvent.[7]
Data Presentation
The following tables summarize typical conditions and expected outcomes for the Bischler-Napieralski cyclization of N-(3-methoxyphenethyl)acetamide to form 6-methoxy-3,4-dihydroisoquinoline. Yields are representative and can vary based on the specific substrate and experimental setup.
Table 1: Comparison of Classical Dehydrating Agents and Solvents
| Dehydrating Agent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reported Yield Range (%) | Notes |
| POCl₃ | Acetonitrile | Reflux (~82) | 2 - 6 | 70 - 85 | Acetonitrile can help suppress the retro-Ritter side reaction.[5] |
| POCl₃ | Toluene | Reflux (~111) | 2 - 4 | 75 - 90 | Higher temperature can lead to faster reaction rates but also potential for more side products.[5] |
| POCl₃ / P₂O₅ | Toluene | Reflux (~111) | 1 - 3 | 80 - 95 | P₂O₅ increases the dehydrating power, useful for less reactive substrates.[5][6] |
| P₂O₅ | Xylene | Reflux (~140) | 1 - 2 | 70 - 85 | Can sometimes lead to regioisomeric byproducts.[6] |
Table 2: Milder Reaction Conditions
| Dehydrating Agent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reported Yield Range (%) | Notes |
| Tf₂O | 2-Chloropyridine | Dichloromethane | -20 to 0 | 1 - 2 | 85 - 95 | Ideal for temperature-sensitive substrates.[7] |
Experimental Protocols
Protocol 1: Classical Bischler-Napieralski Cyclization using POCl₃
-
Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the N-(3-methoxyphenethyl)acetamide (1.0 equiv).
-
Reagent Addition: Add anhydrous acetonitrile or toluene. Add phosphorus oxychloride (POCl₃) (2.0-3.0 equiv) dropwise at room temperature. An ice bath may be used to control any exotherm.[7]
-
Reaction: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction's progress using TLC.[7]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Basify the acidic aqueous solution with concentrated ammonium hydroxide until the pH is greater than 9.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.[8][9]
Protocol 2: Milder Bischler-Napieralski Cyclization using Tf₂O
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the N-(3-methoxyphenethyl)acetamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution. Cool the mixture to -20 °C using a suitable cooling bath. Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.[7]
-
Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.[7]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: Dehydrogenation to 6-Methoxyisoquinoline
-
Setup: Dissolve the purified 6-methoxy-3,4-dihydroisoquinoline (1.0 equiv) in a high-boiling solvent such as toluene or decalin.
-
Catalyst Addition: Add 10 mol% of palladium on carbon (Pd/C).
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or crystallization.
Mandatory Visualization
Caption: Bischler-Napieralski reaction mechanism via the nitrilium ion pathway.
Caption: A typical experimental workflow for the synthesis of 6-methoxyisoquinolines.
Caption: A decision tree for troubleshooting low yields in the Bischler-Napieralski reaction.
References
- 1. Bischler-Napieralski - Common Conditions [commonorganicchemistry.com]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. vlab.amrita.edu [vlab.amrita.edu]
Technical Support Center: Improving Yield in the Chlorination of 6-Methoxyisoquinolin-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chlorination of 6-methoxyisoquinolin-1-one to synthesize 7-chloro-6-methoxyisoquinolin-1-one.
Troubleshooting Guide
This guide addresses common issues encountered during the chlorination of 6-methoxyisoquinolin-1-one, offering potential causes and actionable solutions to improve reaction yield and purity.
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Inactive Chlorinating Agent | Use a fresh bottle of the chlorinating reagent. Reagents like phosphorus oxychloride (POCl₃) and sulfuryl chloride (SO₂Cl₂) are sensitive to moisture and can degrade over time. N-chlorosuccinimide (NCS) should be pure and dry. |
| Insufficient Reaction Temperature | Ensure the reaction is heated to the optimal temperature for the chosen reagent. For POCl₃, reflux is often required. Monitor the internal reaction temperature. |
| Inadequate Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time. |
| Poor Solubility of Starting Material | If using a solvent, ensure the 6-methoxyisoquinolin-1-one is adequately dissolved. For reactions with POCl₃ as both reagent and solvent, ensure good stirring to maintain a homogenous suspension. |
| Presence of Quenching Impurities | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the chlorinating agent by moisture. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Troubleshooting Steps |
| Polychlorination | Use a controlled amount of the chlorinating agent (1.0-1.2 equivalents). Adding the chlorinating agent portion-wise or via syringe pump over a period can help minimize the formation of dichlorinated byproducts. |
| Chlorination at Other Positions | The methoxy group at the 6-position is activating and can direct chlorination to other positions on the benzene ring. Lowering the reaction temperature may improve regioselectivity. The choice of chlorinating agent can also influence the outcome. |
| Side Reactions with Solvent | Ensure the solvent is inert to the reaction conditions. For example, when using highly reactive chlorinating agents, solvents like dichloromethane or chloroform are generally preferred over more reactive solvents. |
Issue 3: Difficult Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Product | During aqueous workup, the chlorinated product can hydrolyze back to the starting material, especially in acidic or basic conditions. It is advisable to perform the workup at low temperatures and quickly. Using a mild base like sodium bicarbonate for neutralization is recommended. |
| Formation of Tar or Dark-Colored Impurities | This may indicate decomposition of the starting material or product. Avoid excessive heating and prolonged reaction times. Ensure the purity of the starting materials. |
| Co-elution of Impurities during Chromatography | Optimize the solvent system for column chromatography to achieve better separation of the desired product from impurities. |
Frequently Asked Questions (FAQs)
Q1: Which chlorinating agent provides the best yield for the synthesis of 7-chloro-6-methoxyisoquinolin-1-one?
Based on available data for similar substrates, phosphorus oxychloride (POCl₃) generally provides good to high yields. A patent for the synthesis of the related 1-chloro-7-methoxyisoquinoline from its N-oxide precursor using POCl₃ reports a yield of 81%.[1] In contrast, methods using N-chlorosuccinimide (NCS) in acetic acid have shown lower yields in the range of 15-32% for a similar quinolone system.[2] While specific data for sulfuryl chloride (SO₂Cl₂) on this substrate is limited, it is a potent chlorinating agent that may also be effective.
Q2: What is the optimal reaction temperature for the chlorination with POCl₃?
The reaction with POCl₃, often used in excess as both the reagent and solvent, typically requires heating to reflux (around 105-110 °C) to ensure complete conversion.
Q3: How can I minimize the formation of the dichlorinated byproduct?
To reduce polychlorination, it is crucial to control the stoichiometry of the chlorinating agent. Using 1.0 to 1.2 equivalents of the chlorinating agent is recommended. Slow, portion-wise addition of the reagent can also help to maintain a low concentration of the active chlorinating species, favoring monochlorination.
Q4: What are the likely positions for a second chlorination?
The electron-donating methoxy group at the 6-position and the chloro group at the 7-position will direct further electrophilic substitution. The most likely positions for a second chlorination would be the 5- or 8-positions of the isoquinoline ring.
Q5: Are there any "greener" alternatives to using excess POCl₃?
Yes, a more environmentally friendly approach involves using equimolar amounts of POCl₃ with a base like pyridine in a solvent-free reaction at high temperatures in a sealed reactor. This method has been reported to give high yields (>80%) for the chlorination of various hydroxy-heterocycles.
Data Presentation
The following table summarizes reported yields for the chlorination of 6-methoxyisoquinolin-1-one and related structures with different chlorinating agents.
| Chlorinating Agent | Substrate | Product | Yield (%) | Reference |
| POCl₃ | 7-Methoxyisoquinoline-N-oxide hydrochloride | 1-Chloro-7-methoxyisoquinoline | 81% | [1] |
| NCS in Acetic Acid | A substituted quinolone | Chlorinated quinolone | 15-32% | [2] |
Experimental Protocols
Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)
This protocol is adapted from a procedure for a similar substrate.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methoxyisoquinolin-1-one (1 equivalent).
-
Reagent Addition: Carefully add phosphorus oxychloride (5-10 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
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Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree.
References
troubleshooting low conversion in Suzuki coupling of chloro-heterocycles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion in the Suzuki-Miyaura cross-coupling of chloro-heterocycles.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Low to No Conversion
Low or no product formation is a frequent challenge when working with less reactive chloro-heterocycles due to the strong Carbon-Chlorine (C-Cl) bond, which hinders the initial oxidative addition step in the catalytic cycle.[1] A systematic evaluation of each reaction component is crucial for identifying and resolving the issue.
Initial Checks & Logical Workflow
When a Suzuki coupling reaction shows low conversion, a systematic approach to troubleshooting is essential. The following workflow provides a logical sequence to identify and resolve the underlying issues.[2]
Frequently Asked Questions (FAQs)
Catalyst & Ligand Selection
Q1: My Suzuki coupling reaction with a chloro-heterocycle is not working. What are the first things I should check?
A1: When a Suzuki coupling with a chloro-heterocycle fails, start by assessing these key parameters:
-
Catalyst Activity: The active catalytic species is Pd(0).[2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ, which can sometimes be inefficient.[2][3] Some Pd(0) sources, like Pd₂(dba)₃, can also degrade over time.[2] To confirm catalyst activity, run a control reaction with a more reactive substrate, such as an aryl bromide or iodide.[4]
-
Catalyst Poisoning: Nitrogen atoms in the heteroaryl ring can coordinate to the palladium catalyst, forming inactive off-cycle complexes.[5] This is a primary deactivation pathway.
-
Ligand Choice: Chloro-heterocycles often require specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][6] These ligands promote the difficult oxidative addition step and can sterically shield the palladium center from coordination with the heteroaryl nitrogen.[6]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[1][2] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[1]
Q2: My reaction mixture turns black. What does this indicate?
A2: The formation of a black precipitate, commonly known as palladium black, is a sign of catalyst decomposition and a common indicator of a failed reaction.[5] This can be caused by:
-
High Temperatures: Can accelerate catalyst decomposition.[5] It's advisable to run the reaction at the lowest temperature that provides a reasonable rate.
-
Presence of Oxygen: Oxidizes the active Pd(0) catalyst.[5] Rigorous degassing of solvents is crucial.
-
Inefficient Ligand: The ligand may not be effectively stabilizing the palladium nanoparticles, leading to their aggregation and precipitation.
Substrate & Reagent Issues
Q3: I am observing significant formation of a byproduct where the boron group is replaced by hydrogen. What is happening and how can I prevent it?
A3: This side reaction is called protodeboronation and is a major issue, especially with electron-deficient or heteroaryl boronic acids.[1][3] It occurs when the C-B bond is cleaved by a proton source. To minimize this:
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[6][7] These are generally more stable and less prone to protodeboronation.[7]
-
Choice of Base: The base can promote protodeboronation. Using milder bases like K₃PO₄ or KF can be beneficial.[3]
-
Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source.[3] Consider using anhydrous conditions if compatible with your reaction.
Q4: Besides my desired product, I am also getting significant amounts of biaryl products derived from the self-coupling of my boronic acid. How can I reduce this homocoupling?
A4: Homocoupling is often promoted by the presence of oxygen or Pd(II) species, which can occur when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[6] To mitigate this:
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Thorough Degassing: Ensure the reaction is rigorously degassed to remove oxygen.[6]
-
Use a Pd(0) Source: Employing a Pd(0) source directly, such as Pd(PPh₃)₄, or an efficient precatalyst system can reduce homocoupling.[6]
Reaction Condition Optimization
Q5: How do I select the right base and solvent for my reaction?
A5: The choice of base and solvent is critical and often interdependent.
-
Base: The base activates the boronic acid to form a more nucleophilic boronate species for the transmetalation step.[6] For challenging couplings of chloro-heterocycles, strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1][6]
-
Solvent: The solvent must dissolve the reactants and facilitate the catalytic cycle. Anhydrous, deoxygenated solvents like toluene, dioxane, and THF are common choices to prevent catalyst oxidation.[5] For some systems, the addition of water is necessary to dissolve the inorganic base.[8]
Data Presentation: Comparison of Reaction Components
The following tables summarize yields for the Suzuki coupling of chloro-heterocycles under various conditions to guide optimization.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [9]
| Catalyst | Ligand | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. |
| Pd(OAc)₂ | PPh₃ | 78 | Good yield with a simple phosphine ligand. |
| PdCl₂(dppf) | dppf | 85 | High yield with a ferrocenyl-based ligand. |
Table 2: Solvent and Base Optimization for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [9]
| Solvent | Base | Yield (%) | Notes |
| 1,4-Dioxane | K₂CO₃ | 71 | A good starting point for non-polar solvents. |
| 1,4-Dioxane / H₂O (2:1) | K₂CO₃ | 81 | Addition of water can improve base solubility and yield. |
| Isopropanol | K₂CO₃ | 64 | Protic solvents can be effective. |
| THF | K₂CO₃ | 55 | Lower yield compared to dioxane under these conditions. |
| DMF | K₂CO₃ | 32 | Can sometimes coordinate to the catalyst and inhibit the reaction. |
| 1,4-Dioxane | K₃PO₄ | 88 | Stronger base often improves yield with chloro-heterocycles. |
Table 3: Comparison of Boronic Acid vs. Boronate Ester [7][10]
| Boron Reagent | General Reactivity | General Stability | Typical Use Case |
| Boronic Acid | Higher | Lower (prone to protodeboronation) | Simple, robust substrates; when faster reaction rates are desired. |
| Pinacol Boronate Ester | Lower | Higher (less prone to decomposition) | Complex, multi-step syntheses; with sensitive substrates. |
Experimental Protocols
Protocol 1: General Procedure for Troubleshooting by Ligand/Base Screening
This protocol is a starting point for screening various ligands and bases for the Suzuki coupling of a generic chloro-heterocycle.
Materials:
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Chloro-heterocycle (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
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Ligand (4-8 mol%)
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Base (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
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Inert atmosphere (Argon or Nitrogen)
-
Reaction vials with stir bars
Procedure:
-
Preparation: To a set of oven-dried reaction vials under an inert atmosphere, add the chloro-heterocycle, the boronic acid/ester, and the base.
-
Catalyst/Ligand Addition: In a separate glovebox or under a positive flow of inert gas, prepare stock solutions of the palladium precatalyst and various ligands. Add the appropriate amount of the catalyst and ligand solutions to each reaction vial.
-
Solvent Addition: Add the degassed solvent to each vial via syringe.
-
Reaction: Seal the vials and place them in a preheated aluminum block on a stirrer hotplate. Stir the reactions at the desired temperature (e.g., 80-110 °C) for a set period (e.g., 12-24 hours).
-
Analysis: After cooling to room temperature, take an aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling[11]
This protocol is adapted for a microwave reactor and can significantly reduce reaction times.
Materials:
-
Chloro-heterocycle (1.0 equiv)
-
Arylboronic acid (1.0 equiv)
-
Pd(PPh₃)₄ (0.5 mol%)
-
K₂CO₃ (3.0 equiv)
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1,4-Dioxane/water (2:1)
-
Microwave reactor vials
Procedure:
-
Preparation: To a microwave vial, add the chloro-heterocycle, arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Solvent Addition: Add the 1,4-dioxane/water (2:1) solvent mixture.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 100-120 °C for 15-30 minutes.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[6] The organic layer is then dried and concentrated. The crude product can be purified by flash column chromatography.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Buchwald-Hartwig Amination of Isoquinolines
Welcome to the technical support center for the Buchwald-Hartwig amination of isoquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding side reactions encountered during this crucial C-N bond formation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Buchwald-Hartwig amination of halo-isoquinolines?
A1: The most prevalent side reactions include:
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Hydrodehalogenation: Reduction of the halo-isoquinoline starting material to isoquinoline. This is a common unproductive pathway that competes with the desired amination.[1]
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Catalyst Inhibition/Deactivation: The nitrogen atom of the isoquinoline ring can coordinate to the palladium catalyst, leading to the formation of inactive or less active catalyst species.[2] This is a particular challenge for N-heterocyclic substrates.
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Homocoupling of the Amine: Formation of a biaryl species from the coupling of two amine molecules, which can be favored under certain conditions, especially with primary amines.
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Formation of Palladium Black: Precipitation of palladium metal from the reaction mixture, indicating catalyst decomposition.
Q2: Why is hydrodehalogenation a significant problem, and how can it be minimized?
A2: Hydrodehalogenation is a significant issue as it consumes the starting material and reduces the overall yield of the desired aminated product. It occurs when an intermediate palladium-hydride species is formed, which then reductively eliminates to produce the dehalogenated arene. To minimize this side reaction:
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Ligand Selection: Employing bulky, electron-rich phosphine ligands can promote the rate of reductive elimination of the desired product over β-hydride elimination, which can lead to the formation of the hydrodehalogenated product.[1]
-
Base Selection: The choice of base is critical. Weaker bases may require higher temperatures, which can sometimes favor hydrodehalogenation. Conversely, very strong bases can also promote side reactions. Careful screening of bases is often necessary.
-
Temperature Control: Lowering the reaction temperature can sometimes suppress the dehalogenation side reaction without significantly impacting the rate of the desired amination.[3]
Q3: How does the isoquinoline nitrogen affect the catalytic cycle?
A3: The lone pair of electrons on the isoquinoline nitrogen can act as a ligand, coordinating to the palladium center. This can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive or have reduced activity. This catalyst inhibition can slow down or completely stall the reaction. The use of sterically hindered ligands can help to disfavor the coordination of the isoquinoline nitrogen to the palladium center.[2]
Q4: Are chloro-isoquinolines suitable substrates for Buchwald-Hartwig amination?
A4: While aryl chlorides are generally less reactive than the corresponding bromides and iodides, their amination is achievable with the appropriate choice of catalyst system.[4] The use of highly active, sterically hindered phosphine ligands, such as those from the Buchwald and Hartwig groups, is often necessary to achieve good yields with chloro-isoquinolines.[1]
Troubleshooting Guides
Problem 1: Low yield of the desired aminated isoquinoline with significant recovery of starting material.
| Possible Cause | Suggested Solution |
| Catalyst Inhibition | The isoquinoline nitrogen may be poisoning the catalyst. Switch to a more sterically hindered ligand (e.g., XPhos, RuPhos, or a Josiphos-type ligand) to discourage coordination of the isoquinoline nitrogen to the palladium center.[1][2] |
| Inefficient Oxidative Addition | If using a chloro- or bromo-isoquinoline, the oxidative addition step may be slow. Increase the reaction temperature or switch to a more electron-rich ligand to facilitate this step. Consider using a pre-catalyst for more efficient generation of the active Pd(0) species. |
| Low Catalyst Activity | The palladium precatalyst may not be efficiently reduced to the active Pd(0) species. Ensure anhydrous and anaerobic conditions. If using a Pd(II) source, the presence of a reducing agent (often the amine itself or a phosphine ligand) is crucial.[5] |
Problem 2: Significant formation of the hydrodehalogenated isoquinoline byproduct.
| Possible Cause | Suggested Solution |
| β-Hydride Elimination | The palladium-amido intermediate may be undergoing β-hydride elimination faster than reductive elimination. Use a ligand that accelerates reductive elimination, such as a bulky biarylphosphine ligand.[1] |
| Reaction Temperature Too High | High temperatures can favor the hydrodehalogenation pathway. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[3] |
| Inappropriate Base | The base can influence the formation of palladium-hydride species. Screen a variety of bases (e.g., NaOt-Bu, K3PO4, Cs2CO3) to find one that minimizes this side reaction for your specific substrate. |
Problem 3: Formation of a dark precipitate (Palladium Black) in the reaction mixture.
| Possible Cause | Suggested Solution |
| Catalyst Decomposition | The active palladium catalyst is unstable under the reaction conditions and is precipitating as palladium metal. Ensure strict anaerobic conditions, as oxygen can contribute to catalyst decomposition. The ligand-to-palladium ratio might be too low; try increasing the amount of ligand. |
| Ligand Degradation | The phosphine ligand may be degrading at high temperatures. Consider using a more thermally stable ligand or lowering the reaction temperature. |
Data Presentation
The following tables provide a summary of quantitative data from representative Buchwald-Hartwig amination reactions of halo-isoquinolines.
Table 1: Ligand and Base Screening for the Amination of 6-Bromo-1-cyanoisoquinoline with (S)-3-Amino-2-methylpropan-1-ol
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(dba)₂ | BINAP | Cs₂CO₃ | THF | 65 | 80 |
| 2 | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | 65 |
| 3 | Pd₂(dba)₃ | RuPhos | NaOt-Bu | Dioxane | 100 | 72 |
Data adapted from a kilogram-scale synthesis study. Conditions were optimized for a specific substrate and may require further optimization for other isoquinoline derivatives.[6]
Table 2: Comparison of Reaction Conditions for the Amination of various Halo-aromatics (as a proxy for Isoquinoline reactivity)
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ / XantPhos | DBU | DMF | 100 | 83 |
| 4-Chlorobenzonitrile | Morpholine | Pd(OAc)₂ / DavePhos | NaOt-Bu | Toluene | 110 | 92 |
| 1-Bromo-4-iodobenzene | Piperidine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Dioxane | 90 | 88 |
Note: This table provides data for other N-heterocycles and halo-aromatics to illustrate general trends in catalyst, base, and solvent performance that can be applied as a starting point for optimizing the amination of isoquinolines.
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of a Chloro-isoquinoline
This protocol is a general starting point and may require optimization for specific substrates and amines.
-
Materials:
-
Chloro-isoquinoline (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M)
-
-
Procedure:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere (e.g., in a glovebox).
-
Add the chloro-isoquinoline and the amine to the reaction vessel.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Effective Quenching of Excess Phosphorus Oxychloride (POCl₃)
This guide provides researchers, scientists, and drug development professionals with essential information for safely and effectively quenching excess phosphorus oxychloride (POCl₃) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is the quenching of POCl₃ a critical and hazardous step?
A1: Phosphorus oxychloride reacts violently and exothermically with water in a hydrolysis reaction, producing phosphoric acid (H₃PO₄) and hydrogen chloride (HCl) gas.[1][2] This reaction can lead to a rapid increase in temperature and pressure, posing a risk of thermal runaway and vessel rupture if not properly controlled. The released HCl gas is also corrosive and toxic.[3][4]
Q2: What is a "reverse quench" and why is it the recommended procedure?
A2: A "reverse quench" is a procedure where the reaction mixture containing POCl₃ is slowly added to the quenching solution.[5][6] This method is strongly recommended over adding the quenching solution to the reaction mixture. It allows for better control of the exothermic reaction by ensuring that the POCl₃ is always the limiting reagent in the quenching flask, thus preventing a dangerous accumulation of unreacted material.[6]
Q3: What are the most common and safest quenching agents for POCl₃?
A3: The most common and recommended quenching agents are ice-cold water or aqueous solutions of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium acetate (CH₃COONa).[5][6] These agents effectively hydrolyze the POCl₃ while neutralizing the resulting HCl and phosphoric acid.
Q4: Can I use alcohols to quench excess POCl₃?
A4: While POCl₃ reacts with alcohols to form phosphate esters, this is generally not a recommended quenching method.[5] The organophosphate byproducts can be toxic and may complicate the purification of the desired product.[7] Quenching with water or an aqueous base is the standard and preferred method.[5]
Q5: What are the signs of an incomplete quench, and what are the risks?
A5: Incomplete quenching can lead to the accumulation of metastable intermediates.[8][9] A delayed exothermic reaction can occur, presenting a significant safety hazard.[6] The absence of fuming upon opening the reaction vessel does not guarantee a complete quench. For certainty, analytical methods like ³¹P NMR spectroscopy can be used to confirm the absence of POCl₃ and its reactive intermediates.[5]
Q6: My product is unstable in water or basic conditions. What should I do?
A6: If your product is sensitive to water or bases, quenching becomes more challenging. One approach is to remove the excess POCl₃ by distillation under reduced pressure before workup.[10] However, this may not remove all reactive phosphorus byproducts. Careful consideration of the product's stability and alternative purification methods is necessary. In some cases, a carefully controlled quench at low temperatures with a stoichiometric amount of a non-aqueous reagent might be possible, but this requires expert knowledge and rigorous safety assessment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Violent, uncontrolled reaction during quenching | - Addition rate of POCl₃ mixture is too fast.- Inadequate cooling of the quenching mixture.- Quenching solution was added to the POCl₃ mixture (not a reverse quench). | - Immediately stop the addition.- Ensure vigorous stirring and efficient cooling.- Always perform a "reverse quench" by adding the POCl₃ mixture to the quenching solution.[5] |
| Product starting material reappears after workup | - The desired product (e.g., a chloro-derivative) is unstable to the aqueous or basic workup conditions and hydrolyzes back to the starting material.[11] | - Minimize the time the product is in contact with the aqueous phase.- Use a weaker base or a buffered solution for neutralization.- Consider extracting the product into an organic solvent immediately after quenching.[11] |
| Formation of a thick precipitate that is difficult to stir or filter | - Insolubility of the product or inorganic salts in the quenching mixture. | - Add a co-solvent to help dissolve the product.[5]- Dilute the quenching mixture with more water to dissolve inorganic salts.[5]- Ensure the pH is appropriate for your product's solubility. |
| Delayed exotherm after the initial quench appears complete | - Incomplete hydrolysis of POCl₃ and formation of metastable intermediates.[6][8] | - Allow the quenched mixture to stir for a sufficient period to ensure complete hydrolysis.[5]- Maintain a controlled temperature during the quench to ensure the reaction goes to completion.[6]- Use analytical methods like ³¹P NMR to confirm complete quenching if necessary.[5] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for common POCl₃ quenching methods. Note that these are general guidelines and may need to be adjusted based on the specific reaction scale and conditions.
| Parameter | Ice/Aqueous Sodium Bicarbonate Quench | Aqueous Sodium Acetate Quench |
| Quenching Solution | Saturated aqueous NaHCO₃ with crushed ice[5] | Aqueous sodium acetate solution[5] |
| Temperature Control | Maintain below 20°C[5] | Maintain at 35-40°C[5][6] |
| Addition Method | Slow, dropwise addition of the POCl₃ mixture to the quenching slurry[5] | Slow addition of the POCl₃ mixture to the warm, vigorously stirred solution[5] |
| Post-Addition Stirring | Continue stirring until all ice has melted and CO₂ evolution ceases[5] | Continue stirring for a period to ensure complete reaction[5] |
| Final pH | Neutral or slightly basic (pH 7-8)[5] | Dependent on the amount of acetate used, typically weakly acidic to neutral |
Experimental Protocols
Protocol 1: Quenching with Ice/Aqueous Sodium Bicarbonate (Reverse Quench)
This is a widely used and generally safe method for quenching excess POCl₃.[5]
1. Preparation:
-
In a separate flask large enough to contain both the reaction mixture and the quenching solution, equipped with a mechanical stirrer and a thermometer, prepare a slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
2. Cooling:
-
Cool the reaction mixture containing excess POCl₃ in an ice bath.
3. Addition:
-
With vigorous stirring, slowly add the cooled reaction mixture dropwise to the ice/bicarbonate slurry.
4. Temperature Control:
-
Carefully monitor the temperature of the quenching mixture. Maintain the temperature below 20°C by controlling the rate of addition and adding more ice if necessary.[5]
5. Neutralization and Stirring:
-
After the addition is complete, continue to stir the mixture until all the ice has melted and the evolution of carbon dioxide gas has ceased.
-
Check the pH of the aqueous layer with pH paper or a pH meter to ensure it is neutral or slightly basic (pH 7-8).[5]
6. Extraction:
-
The product can now be extracted from the aqueous mixture using a suitable organic solvent.
Protocol 2: Quenching with Aqueous Sodium Acetate
This method is particularly useful when quenching Vilsmeier-Haack reaction mixtures to prevent the accumulation of unstable intermediates.[6]
1. Preparation:
-
In a separate flask equipped with a mechanical stirrer and a thermometer, prepare a solution of sodium acetate in water.
2. Heating:
-
Warm the sodium acetate solution to 35-40°C.[5]
3. Addition:
-
Slowly add the reaction mixture containing excess POCl₃ to the warm, vigorously stirred sodium acetate solution. This controlled temperature helps to ensure immediate and complete hydrolysis.[6]
4. Stirring:
-
After the addition is complete, continue to stir the mixture for a sufficient period to ensure the complete reaction of all phosphorus species.
5. Workup:
-
Cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent and proceed with a standard aqueous workup.[5]
Visualizations
Caption: General workflow for the reverse quenching of excess phosphorus oxychloride.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. lobachemie.com [lobachemie.com]
- 4. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates | Semantic Scholar [semanticscholar.org]
- 10. CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Chloro-6-methoxyisoquinoline by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Chloro-6-methoxyisoquinoline by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts and forms a liquid phase before dissolving in the hot solvent, often because the compound's melting point is lower than the solvent's boiling point.[3][4] This can also be caused by significant impurities.[3] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3][5] Using a solvent with a lower boiling point is another potential solution.[5]
Q3: No crystals are forming, even after the solution has cooled. What are the possible reasons and solutions?
A3: This is a common issue that can arise from several factors:
-
The solution is not saturated: If too much solvent was used, the solution may be too dilute for crystals to form. The remedy is to gently boil off some of the solvent to increase the concentration and then allow the solution to cool again.[3][5][6]
-
Supersaturation: The solution may be supersaturated, a state where the compound remains dissolved even though the concentration is above its solubility limit.[6] To induce crystallization, you can scratch the inside of the flask with a glass stirring rod just below the surface of the liquid or add a "seed" crystal of the pure compound.[5][6]
-
Rapid cooling: Cooling the solution too quickly can inhibit crystal formation.[5] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]
Q4: The yield of my recrystallized product is very low. How can I improve it?
A4: A low yield can be due to several factors. Using too much solvent is a primary cause, as a significant amount of the product will remain in the mother liquor.[3][6][7] To mitigate this, use the minimum amount of near-boiling solvent necessary to dissolve the crude product.[6] Additionally, ensure that the solvent used for washing the collected crystals is ice-cold to minimize redissolving the product.[6] Premature crystallization during a hot filtration step can also lead to product loss; pre-heating the filtration apparatus can help prevent this.[5]
Troubleshooting Guide
This guide addresses common problems encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | 1. Too much solvent was used, resulting in a solution that is not saturated.[3][5] 2. The solution is supersaturated.[6] 3. The cooling process was too rapid.[5] | 1. Boil off some of the solvent to concentrate the solution and attempt to cool again.[3][5] 2. Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.[5][6] 3. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[5] |
| Compound "Oils Out" | 1. The melting point of the compound is lower than the boiling point of the solvent.[3] 2. The compound is significantly impure.[3] | 1. Reheat the solution to redissolve the oil. 2. Add a small amount of additional solvent and allow for slower cooling.[3][5] 3. Select a different solvent with a lower boiling point.[5] |
| Low Crystal Yield | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[3][6] 2. The crystals were washed with solvent that was not sufficiently cold.[6] 3. Premature crystallization occurred during hot filtration.[5] | 1. Use the minimum amount of hot solvent for dissolution. Before discarding the mother liquor, cool it in an ice bath to check for further crystal formation.[5][6] 2. Always wash the crystals with a minimal amount of ice-cold solvent.[6] 3. Ensure the filtration apparatus is pre-heated before hot filtration. |
| Colored Crystals | 1. Colored impurities are present in the crude material. | 1. Add a small amount of activated charcoal to the hot solution before filtration.[8] Be aware that using too much charcoal can adsorb the desired compound and reduce the yield.[7] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound.
1. Solvent Selection:
-
Place a small amount (10-20 mg) of the crude this compound into several test tubes.
-
Add a few drops of a different potential solvent (e.g., ethanol, methanol, ethyl acetate, acetone) to each test tube at room temperature. A good solvent will not dissolve the compound at this stage.[1]
-
Gently heat the test tubes of the undissolved solids. Add the corresponding solvent dropwise while heating until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature and then in an ice bath. The best solvent will yield a good quantity of crystals upon cooling.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate. Swirl the flask to aid dissolution.
-
Add the minimum amount of hot solvent required to completely dissolve the solid.[6]
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal and swirl the solution.
-
Reheat the solution to boiling for a few minutes.[8]
4. Hot Filtration:
-
If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration.
-
Pre-heat a funnel and a receiving flask to prevent premature crystallization.
-
Pour the hot solution through a fluted filter paper into the clean, pre-heated flask.
5. Crystallization:
-
Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature.[9]
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the surface.[6]
7. Drying:
-
Dry the purified crystals by drawing air through the Büchner funnel. The crystals can then be transferred to a watch glass to air dry completely.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. Recrystallization [wiredchemist.com]
- 5. benchchem.com [benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Synthesis of 1-Chloro-6-methoxyisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-6-methoxyisoquinoline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My Bischler-Napieralski cyclization is not proceeding, or the yield is very low. What are the potential causes and solutions?
Low or no yield in the Bischler-Napieralski reaction can often be attributed to several factors related to the reactivity of the substrate and the reaction conditions.[1]
-
Insufficiently Activated Aromatic Ring: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution. If the aromatic ring of your β-arylethylamide is not sufficiently electron-rich, the cyclization will be difficult. The presence of a methoxy group at the meta position (leading to the 6-methoxy substituent in the product) is generally activating. However, if other deactivating groups are present, the reaction may be sluggish.
-
Ineffective Dehydrating Agent: For less reactive substrates, phosphorus oxychloride (POCl₃) alone may not be sufficient. A stronger dehydrating system, such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃, is often more effective.[1][2]
-
Inappropriate Reaction Conditions: Ensure that anhydrous conditions are maintained, as the reagents are sensitive to moisture. The reaction typically requires elevated temperatures (reflux) to proceed to completion.[1]
Solutions:
-
Consider using a stronger dehydrating agent like P₂O₅ in POCl₃.
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Carefully control the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC).[1]
Q2: I am observing a significant amount of a styrene-like side product in my reaction mixture. How can this be minimized?
The formation of a styrene derivative is a known side reaction in the Bischler-Napieralski synthesis, proceeding through a retro-Ritter reaction pathway.[3][4]
-
Reaction Conditions: This side reaction is more prevalent at higher temperatures.
Solutions:
-
Solvent Choice: Using a nitrile-based solvent can help to shift the equilibrium away from the retro-Ritter product.[2][3]
-
Milder Reagents: Employing milder cyclization conditions, such as using triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine, can allow the reaction to proceed at lower temperatures, thereby suppressing the formation of the styrene byproduct.[1][3]
Q3: The chlorination of 6-methoxyisoquinolin-1(2H)-one with POCl₃ is incomplete or results in a complex mixture. What should I check?
Incomplete chlorination or the formation of byproducts can arise from several issues during this step.
-
Insufficient Reagent: Ensure that a sufficient excess of POCl₃ is used.
-
Reaction Time and Temperature: The reaction may require prolonged heating at reflux to go to completion.
-
Work-up Procedure: The product, this compound, can be susceptible to hydrolysis back to the starting isoquinolinone during aqueous work-up, especially if the conditions are not carefully controlled.[5]
Solutions:
-
Use a larger excess of POCl₃.
-
Monitor the reaction by TLC to determine the optimal reaction time.
-
During work-up, quench the reaction mixture by pouring it carefully onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) while keeping the temperature low.[5][6] Extract the product promptly with an organic solvent.
Q4: My final product is difficult to purify and appears as a dark oil or tar. What is the cause and how can I improve this?
The formation of tarry or polymeric materials is a common issue in both the Bischler-Napieralski and the chlorination steps, often due to the harsh, acidic conditions and high temperatures.[1]
Solutions:
-
Temperature Control: Avoid excessive heating or prolonged reaction times.
-
Purification Strategy: While direct purification of a tarry substance is challenging, it may be possible to isolate the product by dissolving the crude material in a suitable solvent and attempting to precipitate the product by adding a non-polar solvent. Column chromatography is often necessary for purifying such crude mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A widely used method involves a multi-step synthesis. The key steps are:
-
Amide Formation: Acylation of a β-phenylethylamine derivative to form the corresponding amide.
-
Bischler-Napieralski Reaction: Intramolecular cyclization of the amide using a dehydrating agent like POCl₃ to yield a 3,4-dihydroisoquinoline.[7]
-
Aromatization: Oxidation of the dihydroisoquinoline to the corresponding isoquinoline.
-
Formation of Isoquinolinone: Conversion to the 6-methoxyisoquinolin-1(2H)-one intermediate.
-
Chlorination: Treatment of the isoquinolinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) to give the final product.[6]
Q2: What are the expected major impurities in the synthesis of this compound?
The primary impurities you may encounter include:
-
Unreacted Starting Materials: Such as the initial β-arylethylamide.
-
6-methoxy-3,4-dihydroisoquinoline: The intermediate from the Bischler-Napieralski reaction if the subsequent aromatization is incomplete.
-
6-methoxyisoquinolin-1(2H)-one: The precursor to the final product, resulting from incomplete chlorination or hydrolysis of the product during work-up.[5]
-
Polymeric/tar-like substances: Formed due to the harsh reaction conditions.[1]
Q3: What are the recommended methods for purifying crude this compound?
A combination of purification techniques is often employed.
-
Aqueous Work-up: After the chlorination step, a careful aqueous work-up is necessary to remove excess POCl₃ and other inorganic byproducts. This typically involves quenching the reaction mixture in ice water and neutralizing with a base.[6]
-
Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally.
-
Column Chromatography: For complex mixtures or to achieve high purity, column chromatography using silica gel is a versatile technique.
Q4: Which analytical techniques are best for assessing the purity of this compound?
A combination of chromatographic and spectroscopic methods is recommended for a thorough purity assessment.
-
Thin Layer Chromatography (TLC): An essential technique for monitoring the progress of the reaction and for developing a solvent system for column chromatography.[8]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can detect non-volatile impurities.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and for identifying and quantifying impurities.[10]
Quantitative Data Summary
The following tables provide illustrative data on the purity of this compound at different stages of purification. The actual values may vary depending on the specific experimental conditions.
Table 1: Purity Profile of Crude this compound after Synthesis
| Impurity | Typical Abundance (%) | Identification Method |
| 6-methoxyisoquinolin-1(2H)-one | 5 - 15 | HPLC, NMR |
| Unreacted Starting Materials | 1 - 5 | HPLC, GC-MS |
| Polymeric/Tarry Material | Variable | Visual, HPLC |
| This compound | 80 - 90 | HPLC, NMR |
Table 2: Purity of this compound after Purification
| Purification Method | Purity Achieved (%) | Typical Yield (%) | Notes |
| Recrystallization | 95 - 98 | 60 - 80 | Effective for removing minor impurities. |
| Column Chromatography | >99 | 50 - 75 | Ideal for achieving high purity.[11] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system should be determined experimentally.
-
Solvent Selection:
-
Place a small amount of the crude product in several test tubes.
-
Add different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures such as ethanol/water or ethyl acetate/hexane) to each test tube.[12]
-
The ideal solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to completely dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying:
-
Dry the purified crystals under vacuum.
-
Protocol 2: Purification by Column Chromatography
This protocol describes a general procedure for purifying this compound using silica gel column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives good separation of the product from impurities (a product Rf of ~0.3 is often ideal).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the least polar solvent system determined from the TLC analysis.
-
Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the product.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Formation pathways of common impurities.
Caption: General purification and analysis workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions in Isoquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you manage exothermic reactions during the synthesis of isoquinolines. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: My Bischler-Napieralski reaction is showing signs of a dangerous exotherm (rapid temperature increase, gas evolution) after adding the dehydrating agent. What should I do?
A1: An uncontrolled exotherm in a Bischler-Napieralski reaction is a serious safety concern. Immediately take the following steps:
-
Remove the external heating source (if any).
-
Ensure the reaction is under an inert atmosphere and that the gas outlet is not blocked.
-
If the reaction is still accelerating, use a cooling bath (ice-water or ice-salt) to lower the temperature.
-
If the reaction is too vigorous to control, move to a safe location and allow it to subside behind a blast shield.
To prevent this in the future, implement the following control measures:
-
Slow, controlled addition of the dehydrating agent (e.g., POCl₃) using a dropping funnel. [1]
-
Pre-cool the reaction mixture in an ice bath before and during the addition of the reagent.
-
Ensure efficient stirring to dissipate heat and avoid localized hotspots.
-
Use a solvent with a suitable boiling point to help control the temperature through reflux.
Q2: I am observing significant charring and low yields in my Pomeranz-Fritsch synthesis. Could this be related to temperature?
A2: Yes, excessive heat in the Pomeranz-Fritsch reaction, which typically requires strong acid catalysis, can lead to charring and decomposition of starting materials and products, resulting in lower yields.[2]
Troubleshooting Steps:
-
Optimize the reaction temperature. The reaction often requires heating to overcome the activation energy for cyclization, but excessive temperatures are detrimental.[2]
-
Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating. [2]
-
Consider alternative acid catalysts. While concentrated sulfuric acid is traditional, it can be harsh. Polyphosphoric acid (PPA) or Lewis acids like trifluoroacetic anhydride may offer milder conditions and improve yields in some cases.[3]
Q3: My Pictet-Spengler reaction is producing a mixture of diastereomers. How can I control the stereoselectivity by managing the temperature?
A3: The stereoselectivity of the Pictet-Spengler reaction is often temperature-dependent, governed by kinetic versus thermodynamic control.[4][5]
-
For the kinetic product (often the cis-isomer): Perform the reaction at low temperatures.[4] For example, using hydrochloric acid at -78°C can favor the kinetic product.[5]
-
For the thermodynamic product (often the trans-isomer): Higher temperatures and longer reaction times allow the initial kinetic product to equilibrate to the more stable thermodynamic product.[5] For instance, using trifluoroacetic acid at 70°C can favor the thermodynamic product.[5]
It's crucial to empirically determine the optimal temperature for your specific substrates to achieve the desired diastereoselectivity.
Troubleshooting Guides
Bischler-Napieralski Reaction: Thermal Runaway and Side Product Formation
| Issue | Potential Cause | Recommended Solution |
| Rapid, uncontrolled temperature increase | Rate of addition of dehydrating agent (e.g., POCl₃) is too fast. Inadequate cooling. | Add the dehydrating agent dropwise with efficient stirring and external cooling (ice bath).[1] |
| Low yield of dihydroisoquinoline | Insufficient heating for cyclization. | After the initial exothermic addition, the reaction often requires heating to reflux to drive the cyclization to completion.[6][7] |
| Formation of styrene side products | High reaction temperatures can promote a retro-Ritter reaction.[6] | Use the minimum effective temperature for cyclization. Consider milder dehydrating agents like triflic anhydride with a non-nucleophilic base, which can often be run at lower temperatures.[8] |
| Polymerization and tar formation | Harsh reaction conditions (high temperature, prolonged reaction time). | Monitor the reaction closely and work it up as soon as the starting material is consumed. Ensure adequate solvent is present. |
Pictet-Spengler Reaction: Controlling Diastereoselectivity
| Temperature | Control Type | Predominant Product | Typical Conditions |
| Low (-78°C to 0°C) | Kinetic | cis-isomer | Short reaction times, strong acid (e.g., HCl)[5] |
| High (Room Temp to 70°C+) | Thermodynamic | trans-isomer (or racemization) | Longer reaction times, allowing for equilibration (e.g., TFA at 70°C)[4][5] |
Pomeranz-Fritsch Reaction: Optimizing for Yield and Purity
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Suboptimal reaction temperature.[2] | Carefully control the heating to avoid decomposition. Monitor the reaction progress to avoid overheating after completion. |
| Charring/Decomposition | Acid catalyst is too harsh or concentrated. | Consider alternative acid catalysts like PPA or Lewis acids.[3] The optimal acid and concentration should be determined for each substrate.[2] |
| Reaction fails to proceed | Insufficient activation of the aromatic ring. | Electron-donating groups on the benzaldehyde starting material generally improve yields.[9] For less reactive substrates, more forcing conditions may be necessary, but with careful temperature control. |
Experimental Protocols
Protocol 1: Controlled Bischler-Napieralski Synthesis
This protocol is a general guideline for managing the initial exothermic phase of the reaction.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-arylethylamide substrate (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane or toluene).
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 1.1–5.0 equiv) to the dropping funnel. Add the POCl₃ dropwise to the cooled solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Cyclization: After the addition is complete, slowly remove the cooling bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-24 hours).[6][7]
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by slowly pouring it over crushed ice. Neutralize with a suitable base (e.g., aqueous NaOH or NH₄OH) and extract the product with an organic solvent.
Protocol 2: Temperature-Controlled Pictet-Spengler Reaction for Kinetic Product
This protocol is designed to favor the formation of the kinetically controlled diastereomer.
-
Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the β-arylethylamine (1.0 equiv) and the aldehyde (1.0-1.2 equiv) in a suitable solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to the desired low temperature (e.g., -78°C using a dry ice/acetone bath).
-
Acid Addition: Slowly add the acid catalyst (e.g., pre-cooled solution of HCl in an appropriate solvent or trifluoroacetic acid) to the cooled reaction mixture.
-
Reaction: Maintain the low temperature and stir the reaction, monitoring its progress by TLC.
-
Work-up: Once the reaction is complete, quench with a cold basic solution (e.g., saturated aqueous sodium bicarbonate) and allow it to warm to room temperature before extraction.
Visualizations
Logical Workflow for Managing Exothermic Reactions
Caption: A logical workflow for the safe execution and management of potentially exothermic chemical reactions.
Reaction Pathway: Kinetic vs. Thermodynamic Control in Pictet-Spengler Synthesis
References
- 1. Bischler-Napieralski - POCl3 [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. benchchem.com [benchchem.com]
byproduct formation in the synthesis of substituted isoquinolines
Welcome to the technical support center for the synthesis of substituted isoquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to byproduct formation in key synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing substituted isoquinolines?
A1: Three of the most widely used methods for synthesizing the isoquinoline core are the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction. Each method has its advantages and is suited for different substitution patterns and starting materials.
Q2: I am observing significant byproduct formation in my isoquinoline synthesis. What are the general strategies to minimize side reactions?
A2: While specific strategies depend on the reaction, some general principles apply across these syntheses. Careful control of reaction temperature is critical, as higher temperatures can promote undesired side reactions. The choice of catalyst and solvent system can also significantly influence the reaction outcome. Ensuring the purity of starting materials is another crucial step to prevent impurities from participating in side reactions.[1]
Q3: How do I choose the most appropriate synthetic route for my target isoquinoline?
A3: The choice of synthesis depends on the desired substitution pattern and the available starting materials.
-
Bischler-Napieralski: Ideal for the synthesis of 3,4-dihydroisoquinolines from β-phenylethylamides. It is particularly effective for substrates with electron-rich aromatic rings.[2][3]
-
Pictet-Spengler: A versatile method for producing tetrahydroisoquinolines from β-arylethylamines and a carbonyl compound. It is widely used in alkaloid synthesis and is favored when stereochemistry at the newly formed chiral center is a consideration.[4]
-
Pomeranz-Fritsch: This reaction synthesizes isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines and is useful for accessing a variety of substituted isoquinolines.[5]
Troubleshooting Guides
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful tool for the synthesis of 3,4-dihydroisoquinolines, but it can be plagued by low yields and the formation of a significant styrene byproduct through a retro-Ritter reaction.[3][6]
Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | The aromatic ring of the β-phenylethylamide is not sufficiently activated (i.e., lacks electron-donating groups). | Use a stronger dehydrating agent, such as phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃).[1][6] |
| The dehydrating agent is not potent enough for the specific substrate. | For substrates that are sensitive to harsh conditions, consider milder and more modern reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base (e.g., 2-chloropyridine).[1] | |
| Significant Styrene Byproduct Formation | The reaction conditions favor the retro-Ritter elimination pathway. This is more common at higher temperatures. | Employ milder reaction conditions, such as using Tf₂O at lower temperatures, to suppress the elimination.[1] Alternatively, using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.[3][6] A modified procedure using oxalyl chloride can also be effective.[3] |
| Reaction Mixture Turns into a Thick Tar | High reaction temperatures or prolonged reaction times can lead to polymerization and degradation of starting materials and products. | Carefully control the reaction temperature and monitor the reaction progress closely by TLC. Stop the reaction as soon as the starting material is consumed. Ensure adequate solvent is used to maintain a stirrable mixture. |
Quantitative Data: Effect of Dehydrating Agent on Yield
The choice of dehydrating agent can significantly impact the yield of the desired 3,4-dihydroisoquinoline. The following table provides a comparison of yields for the cyclization of N-(3,4-dimethoxyphenethyl)acetamide with different reagents.
| Dehydrating Agent | Temperature | Yield of 3,4-Dihydroisoquinoline | Reference |
| POCl₃ | Reflux in Acetonitrile | Moderate | [1] |
| P₂O₅ in POCl₃ | Reflux in Toluene | High | [1][6] |
| Tf₂O, 2-chloropyridine | -20 °C to RT in CH₂Cl₂ | High | [1] |
Experimental Protocol: Minimizing Retro-Ritter Byproduct using Milder Conditions
This protocol utilizes triflic anhydride and 2-chloropyridine, which often provides higher yields and minimizes the formation of the styrene byproduct.[1]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamide (1.0 equiv.) and anhydrous dichloromethane (CH₂Cl₂).
-
Addition of Base: Add 2-chloropyridine (2.0 equiv.) to the solution.
-
Cooling: Cool the mixture to -20 °C using a suitable cooling bath (e.g., an ice-salt bath).
-
Addition of Activating Agent: Slowly add triflic anhydride (Tf₂O) (1.25 equiv.) dropwise to the cooled solution. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction by carefully adding it to a cold, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Logical Workflow for Troubleshooting Bischler-Napieralski Reactions
Caption: Troubleshooting workflow for the Bischler-Napieralski reaction.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile method for preparing tetrahydroisoquinolines. Key challenges include controlling the diastereoselectivity (formation of cis and trans isomers) and dealing with the formation of polar byproducts.
Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low Diastereoselectivity | The reaction conditions favor the formation of a mixture of cis and trans isomers. | The choice of solvent can have a significant impact on the diastereomeric ratio. For example, in some cases, acetonitrile or nitromethane can favor the formation of the cis isomer.[4] Temperature control is also crucial; lower temperatures often favor the kinetically controlled product.[4] |
| Formation of Polar Byproducts | Acid-catalyzed side reactions can lead to highly polar impurities that are difficult to separate. | A standard aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) is recommended to neutralize the acid and remove water-soluble byproducts. |
| Low Yield | The aromatic ring is not sufficiently nucleophilic for the cyclization to occur efficiently. | The reaction works best with electron-donating groups on the aromatic ring.[7] For less reactive substrates, stronger acids or higher temperatures may be required, but this can also lead to more byproducts. |
Quantitative Data: Effect of Lewis Acid on Diastereoselectivity in an oxa-Pictet-Spengler Reaction
The following data illustrates how the choice of Lewis acid can influence the diastereomeric ratio (d.r.) of the product in an oxa-Pictet-Spengler reaction.
| Lewis Acid (50 mol%) | Conversion (%) | Isolated Yield (%) | Diastereomeric Ratio (α:β) | Reference |
| Sc(OTf)₃ | 95 | 85 | 1:1.1 | [8] |
| Yb(OTf)₃ | 92 | 81 | 1:1.2 | [8] |
| Cu(OTf)₂ | >99 | 93 | 10:1 | [8] |
| Zn(OTf)₂ | 98 | 89 | 1:1.5 | [8] |
Experimental Protocol: Diastereoselective Pictet-Spengler Reaction
This protocol provides a general procedure for a diastereoselective Pictet-Spengler reaction, with an emphasis on controlling the stereochemical outcome.
-
Reaction Setup: In a round-bottom flask, dissolve the β-arylethylamine (1.0 equiv.) in the chosen solvent (e.g., acetonitrile for high cis selectivity in certain cases).[4]
-
Addition of Carbonyl Compound: Add the aldehyde or ketone (1.1 equiv.) to the solution at room temperature.
-
Acid Catalyst: Add the acid catalyst (e.g., trifluoroacetic acid, 1.2 equiv.) dropwise. For reactions sensitive to temperature, pre-cool the solution before adding the acid.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or heated to reflux) and monitor by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Neutralization and Extraction: Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to separate the diastereomers.
Reaction Pathway: Formation of cis and trans Isomers
Caption: Formation of diastereomers in the Pictet-Spengler reaction.
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is an acid-catalyzed synthesis of isoquinolines. A common issue is the formation of oxazole byproducts, and the harsh acidic conditions can sometimes lead to low yields.[9]
Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low Yield | The classical conditions using concentrated sulfuric acid can be too harsh for sensitive substrates, leading to degradation. | Several modifications have been developed to improve yields. The Schlittler-Muller modification, for example, uses a substituted benzylamine and glyoxal hemiacetal.[10] The Bobbitt modification involves hydrogenation of the intermediate to form a tetrahydroisoquinoline.[10] |
| Formation of Oxazole Byproduct | A competing reaction pathway can lead to the formation of an oxazole instead of the desired isoquinoline. | Careful selection of the acid catalyst and reaction conditions can help to favor the isoquinoline pathway. Modified procedures, such as the Fujioka/Kita conditions using TMSOTf and an amine base, can provide milder reaction conditions that may suppress oxazole formation.[11] |
| Incomplete Reaction | The cyclization step is not proceeding to completion. | Ensure that the reaction is heated for a sufficient amount of time and that the acid catalyst is active. Monitoring the reaction by TLC is essential. |
Experimental Protocol: Modified Pomeranz-Fritsch Synthesis (Bobbitt Modification)
This modified protocol involves the reduction of the intermediate Schiff base before cyclization, which can lead to higher yields of the corresponding tetrahydroisoquinoline.[12]
-
Schiff Base Formation: Dissolve the benzaldehyde (1.0 equiv.) and aminoacetaldehyde dimethyl acetal (1.0 equiv.) in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Azeotropic Removal of Water: Heat the mixture to reflux to form the Schiff base, removing the water azeotropically. Monitor the reaction by TLC.
-
Reduction: Cool the reaction mixture and add ethanol. Cool the solution to 0 °C in an ice bath and add sodium borohydride (1.5 equiv.) portion-wise. Stir at room temperature until the reduction is complete.
-
Cyclization: Carefully add concentrated hydrochloric acid to the reaction mixture and heat to reflux.
-
Work-up: After the cyclization is complete (monitor by TLC), cool the reaction to room temperature and neutralize with a base (e.g., aqueous sodium hydroxide).
-
Extraction and Purification: Extract the product with an appropriate organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography.
Reaction Pathways: Isoquinoline vs. Oxazole Formation
Caption: Competing pathways in the Pomeranz-Fritsch reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. jk-sci.com [jk-sci.com]
- 8. A diastereoselective oxa-Pictet-Spengler-based strategy for (+)-frenolicin B and epi-(+)-frenolicin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Chemicals [chemicals.thermofisher.cn]
- 11. Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz-Fritsch Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 1-Chloro-6-methoxyisoquinoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation during cross-coupling reactions with 1-Chloro-6-methoxyisoquinoline.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is sluggish or failing completely. What are the most likely causes related to catalyst deactivation?
A1: Low or no conversion in cross-coupling reactions involving this compound is a common issue, often stemming from catalyst deactivation. The primary culprits include:
-
Catalyst Poisoning by the Isoquinoline Nitrogen: The Lewis basic nitrogen atom in the isoquinoline ring can coordinate strongly to the palladium catalyst. This forms stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst.[1][2]
-
Formation of Inactive Palladium Species (Palladium Black): A common deactivation pathway is the agglomeration of the active Pd(0) species into insoluble and catalytically inactive palladium nanoparticles, commonly observed as a black precipitate.[2] This can be exacerbated by high temperatures or slow catalytic turnover.
-
Ligand Degradation: Phosphine ligands, especially if not handled under inert conditions, can oxidize to phosphine oxides, which have poor coordinating ability and fail to stabilize the palladium center.[2]
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) source (e.g., Pd(OAc)₂), it must be efficiently reduced to the active Pd(0) species in situ. Incomplete reduction can lead to low catalyst activity.[3]
Q2: I'm observing a black precipitate forming in my reaction. What is it, and how can I prevent it?
A2: The black precipitate is most likely "palladium black," which consists of aggregated, catalytically inactive palladium metal. Its formation is a clear sign of catalyst decomposition.[2] To prevent this:
-
Use Appropriate Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the Pd(0) species and create a sterically hindered environment that prevents aggregation.
-
Control the Reaction Temperature: High temperatures can accelerate catalyst decomposition. It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[2]
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation and the formation of palladium black. Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[4]
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. A slight excess of the ligand may be beneficial.
Q3: How does the choice of base and solvent impact catalyst stability with this compound?
A3: The base and solvent are critical factors that can significantly influence catalyst stability and the overall success of the reaction.
-
Base Selection: A strong base is often required for efficient cross-coupling of aryl chlorides. However, an overly strong base can sometimes lead to the degradation of sensitive substrates or ligands. Common choices for Suzuki reactions include K₃PO₄ and K₂CO₃, while stronger bases like NaOtBu are often used in Buchwald-Hartwig aminations.[5] Screening of different bases is often a crucial optimization step.[3]
-
Solvent Choice: The solvent affects the solubility of reagents, catalyst stability, and reaction kinetics. Anhydrous and deoxygenated solvents are crucial to prevent catalyst oxidation.[4] Common choices include toluene, dioxane, and THF.[4] For some reactions, the use of a co-solvent like water may be necessary to dissolve the base, but this should be carefully considered as water can also contribute to side reactions like protodeboronation in Suzuki couplings.[6]
Troubleshooting Guides
Issue 1: Low to No Product Yield
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Isoquinoline Nitrogen | 1. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos, RuPhos) to sterically hinder coordination of the nitrogen to the palladium center.[7] 2. Use a pre-formed palladium precatalyst to ensure efficient generation of the active catalyst.[8] 3. Slow addition of this compound to the reaction mixture can maintain a low concentration of the potential poison.[8] |
| Inefficient Oxidative Addition | 1. Increase reaction temperature in 10-20 °C increments, while monitoring for decomposition. 2. Switch to a more active catalyst system. Buchwald ligands and N-heterocyclic carbene (NHC) ligands are known to promote the challenging oxidative addition of aryl chlorides.[7] 3. Increase catalyst loading (e.g., from 1 mol% to 3-5 mol%) as a last resort. |
| Ineffective Base | 1. Screen a panel of bases. For Suzuki couplings, try K₃PO₄, Cs₂CO₃, or K₂CO₃. For Buchwald-Hartwig aminations, consider NaOtBu, LHMDS, or Cs₂CO₃.[5] 2. Ensure the base is anhydrous and finely powdered for better solubility and reactivity. |
| Poor Reagent Quality | 1. Verify the purity of all starting materials. Impurities can act as catalyst poisons. 2. For Suzuki couplings, check the quality of the boronic acid/ester. Protodeboronation can be a significant side reaction. Using more stable pinacol esters can mitigate this. |
Issue 2: Formation of Significant Side Products
| Side Product | Possible Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen or inefficient pre-catalyst reduction. | 1. Thoroughly degas the reaction mixture. 2. Use a Pd(0) source or an efficient precatalyst system to minimize Pd(II) species at the start of the reaction. |
| Hydrodehalogenation (Replacement of -Cl with -H) | Beta-hydride elimination from an intermediate complex. | 1. Optimize the ligand and base combination. Bulky ligands that favor reductive elimination can suppress this pathway. 2. Lower the reaction temperature. |
| Protodeboronation (Suzuki) | Cleavage of the C-B bond by a proton source. | 1. Use anhydrous solvents and reagents. [7] 2. Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester). 3. Use a milder or less nucleophilic base. [7] |
Data Presentation: Representative Reaction Conditions
The following tables summarize typical starting conditions for cross-coupling reactions of chloro-N-heterocycles, which can be adapted for this compound. Yields are highly dependent on the specific coupling partner.
Table 1: Suzuki-Miyaura Coupling Conditions [4][9]
| Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield Range |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Toluene/H₂O | 80-110 | 12-24 | Good to Excellent |
| Pd₂(dba)₃ (1-3) | XPhos (2-6) | K₂CO₃ (2-3) | 1,4-Dioxane | 100-120 | 12-24 | Good to Excellent |
| Pd(PPh₃)₄ (5-10) | - | Na₂CO₃ (2) | DME/H₂O | 80-100 | 16-24 | Moderate to Good |
| PdCl₂(dppf) (3-5) | - | Cs₂CO₃ (2) | DMF | 90-110 | 12-18 | Good |
Table 2: Buchwald-Hartwig Amination Conditions [5]
| Pd Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield Range |
| Pd₂(dba)₃ (1-2) | XPhos (2.4-4.8) | NaOtBu (1.2-2) | Toluene | 80-110 | 2-24 | Good to Excellent |
| Pd(OAc)₂ (2-5) | RuPhos (4-10) | K₃PO₄ (2) | Dioxane | 100-110 | 12-24 | Good |
| G3-XPhos (1-3) | - | LHMDS (1.5-2) | THF | 80-100 | 4-18 | Good to Excellent |
Table 3: Sonogashira Coupling Conditions [10]
| Pd Source (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| Pd(PPh₃)₄ (2) | - | CuI (4) | Et₃N (2) | THF | 25-70 | 6-24 |
| Pd₂(dba)₃ (1) | XPhos (4) | - | Cs₂CO₃ (2) | Dioxane | 100-120 | 12-24 |
| PdCl₂(PPh₃)₂ (2-5) | - | CuI (4-10) | i-Pr₂NH (2) | DMF | 80-100 | 8-16 |
Experimental Protocols
Protocol 1: General Procedure for Troubleshooting a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[4]
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.[4]
-
Catalyst Addition: Under a positive flow of argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd) and the ligand (e.g., SPhos, 2.2-4.4 mol%).[4]
-
Solvent Addition: Add degassed solvent (e.g., toluene/water 4:1, 5 mL) via syringe.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Troubleshooting Steps if Reaction Fails:
-
Ligand Screen: Repeat the reaction with a panel of different bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).
-
Base and Solvent Screen: Using the best ligand, screen different bases (K₂CO₃, Cs₂CO₃) and anhydrous, degassed solvents (dioxane, THF).
-
Temperature Optimization: Attempt the reaction at a lower temperature (e.g., 80 °C) to check for catalyst decomposition, or a higher temperature if the reaction is simply sluggish.
-
Protocol 2: Analysis of Deactivated Catalyst (Palladium Black)
-
Sample Collection: Once the reaction has stalled and palladium black has formed, allow the precipitate to settle.
-
Isolation: Carefully remove the supernatant liquid via cannula filtration under an inert atmosphere.
-
Washing: Wash the remaining black solid with the reaction solvent (e.g., toluene) and then with a more volatile solvent (e.g., hexane) to remove any residual organic compounds. Dry the solid under vacuum.
-
Analysis: The isolated solid can be analyzed by techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to quantify the amount of palladium that has precipitated from the solution.
Visualizations
Caption: Common catalyst deactivation pathways in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Isoquinoline Intermediates
This guide provides researchers, scientists, and drug development professionals with practical advice, troubleshooting tips, and detailed protocols for the solvent selection and purification of isoquinoline intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude isoquinoline intermediate?
A1: Impurities in isoquinoline intermediates typically arise from the synthetic route, degradation, or storage conditions.[1] Common impurities include:
-
Process-Related Impurities: Unreacted starting materials, by-products from side reactions (such as regioisomers or products of incomplete cyclization or dehydrogenation), and residual solvents (e.g., toluene, dichloromethane).[1][2]
-
Degradation Impurities: Products of oxidation from exposure to air, or polymeric materials from prolonged storage.[1]
-
Elemental Impurities: Traces of metal catalysts used in the synthesis, such as Palladium (Pd) or Copper (Cu).[2]
Q2: My isoquinoline intermediate is a weak base. How does this affect my purification strategy?
A2: The basic nature of the nitrogen atom in the isoquinoline ring (pKa of ~5.14 for the parent molecule) is a critical consideration.[3]
-
Column Chromatography: When using standard silica gel, which is slightly acidic, strong tailing or even irreversible adsorption of basic compounds can occur. To mitigate this, it is common practice to add a small amount (0.5-2%) of a basic modifier, such as triethylamine or ammonia solution, to the eluent.[4]
-
Extraction: The basicity allows for purification via acid-base extraction. The intermediate can be protonated and extracted into an aqueous acidic phase, leaving non-basic impurities in the organic phase. The aqueous phase can then be basified and the purified intermediate re-extracted into an organic solvent.
-
Recrystallization: The basicity can be used to form salts (e.g., hydrochlorides) which may have different crystallization properties than the free base, offering an alternative purification route.[3]
Q3: How do I choose a starting solvent system for column chromatography?
A3: The best practice is to first perform Thin Layer Chromatography (TLC) analysis on the crude material.[5][6][7]
-
Test various solvent systems of differing polarities. A common starting point for many organic compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[6][8]
-
The ideal solvent system for column chromatography is one that provides a retention factor (Rf) of approximately 0.25-0.35 for the desired compound on the TLC plate.[8] This Rf value ensures that the compound will move down the column at a reasonable rate, allowing for good separation from impurities.[8]
-
If your compound streaks on the TLC plate, it may indicate it is too polar for the solvent system or is interacting strongly with the stationary phase. Adding a small amount of a more polar solvent (like methanol) or a basic modifier (like triethylamine) can often resolve this.[9]
Q4: What is "oiling out" during recrystallization and how can I prevent it?
A4: "Oiling out" is when a compound separates from the solution as a liquid oil instead of solid crystals upon cooling.[10][11] This often happens if the melting point of the impure compound is lower than the boiling point of the solvent or if the solution is supersaturated too quickly.[10][12] To prevent or fix this:
-
Choose a lower-boiling solvent. [11]
-
Use more solvent. Re-heat the oiled solution and add more of the 'good' solvent to achieve a less concentrated solution, then cool again slowly.[12]
-
Slow down the cooling rate. Insulate the flask to allow crystals to form gradually, which is kinetically favored over oil formation at lower supersaturation.[10][13]
-
Add seed crystals. Introduce a tiny crystal of the pure compound to the cooled solution to provide a nucleation site for crystal growth.[10]
-
Change the solvent system. Consider using a mixed-solvent system.[11]
Data Presentation: Solvent Properties
The selection of an appropriate solvent is critical for successful purification. The following tables summarize key properties of common solvents used in recrystallization and chromatography.
Table 1: Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Comments & Common Pairs |
| Water | 100 | Very High | Good for polar, H-bonding compounds. Often used as an anti-solvent with ethanol, methanol, or acetone.[1][14] |
| Ethanol | 78 | High | A versatile and commonly used solvent for compounds of moderate to high polarity.[1][15] |
| Methanol | 65 | High | Similar to ethanol but with a lower boiling point.[1][15] |
| Isopropanol | 82 | High | Another common alcohol for recrystallization.[1] |
| Ethyl Acetate | 77 | Medium | Good for compounds of intermediate polarity.[1][15] |
| Acetone | 56 | Medium | A versatile solvent, but its low boiling point can be a disadvantage.[1][15] |
| Toluene | 111 | Low | Suitable for less polar compounds; ensure the compound's melting point is above 111°C to prevent oiling out.[1][15] |
| Hexanes / Heptane | 69 / 98 | Very Low | Typically used as the 'poor' solvent or anti-solvent in a mixed-solvent system with a more polar solvent.[1] |
Table 2: Elutropic Series of Solvents for Normal Phase (Silica/Alumina) Chromatography
This table lists solvents in order of increasing polarity (eluting power). More polar solvents will move compounds down the column faster.
| Solvent | Polarity Index (P') | Boiling Point (°C) |
| Hexane / Petroleum Ether | 0.1 | 69 |
| Cyclohexane | 0.2 | 81 |
| Toluene | 2.4 | 111 |
| Dichloromethane (DCM) | 3.1 | 40 |
| Diethyl Ether | 2.8 | 35 |
| Ethyl Acetate (EtOAc) | 4.4 | 77 |
| Acetone | 5.1 | 56 |
| Isopropanol | 3.9 | 82 |
| Ethanol | 4.3 | 78 |
| Methanol | 5.1 | 65 |
| Water | 10.2 | 100 |
(Data compiled from multiple sources, including[16][17])
Troubleshooting Guides
Guide 1: Recrystallization Problems
| Problem | Potential Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. The solution is not supersaturated. 2. The solution is supersaturated but requires nucleation. | 1. Boil off some solvent to increase the concentration and attempt to cool again.[10] 2. Induce crystallization: a) Scratch the inside of the flask with a glass rod at the solution's surface.[10] b) Add a seed crystal of the pure compound.[10] c) Cool the solution in an ice-salt bath to a lower temperature.[10] |
| Compound "oils out". | 1. Melting point of the solid is below the solvent's boiling point. 2. High level of impurities causing significant melting point depression. 3. Solution is too concentrated, leading to rapid phase separation. | 1. Re-heat the solution to dissolve the oil, add more solvent to dilute it, and cool very slowly.[12] 2. Switch to a solvent with a lower boiling point. [11] 3. Try a mixed-solvent system. Dissolve in a "good" solvent and add a "poor" solvent dropwise until cloudy, then re-heat to clarify and cool slowly. |
| Very low recovery/yield. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The compound is significantly soluble in the cold solvent. 3. Premature crystallization during hot filtration. | 1. Concentrate the mother liquor (e.g., via rotary evaporation) and cool again to recover a second crop of crystals.[12] 2. Ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes before filtration. 3. Use a heated funnel or pre-heat the funnel with hot solvent before filtration. Keep the solution hot during the process.[3] |
| Crystals are colored/impure. | 1. Colored impurities are co-crystallizing. 2. Crystallization occurred too rapidly, trapping impurities. | 1. Perform a charcoal treatment. Add a small amount of activated carbon to the hot solution, boil for a few minutes, and perform a hot filtration to remove the carbon and adsorbed impurities.[18] 2. Repeat the recrystallization, ensuring the solution cools as slowly as possible.[12] |
Guide 2: Column Chromatography Problems
| Problem | Potential Cause(s) | Solution(s) |
| Compound won't elute from the column. | 1. Solvent is not polar enough. 2. Compound is basic and strongly adsorbed to the acidic silica gel. 3. Compound decomposed on the column. | 1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/EtOAc system).[19] 2. Add a basic modifier (e.g., 1% triethylamine) to the eluent to neutralize active sites on the silica.[4] 3. Test compound stability on a TLC plate before running a column. If unstable, consider a different stationary phase like alumina or a less acidic deactivated silica.[19] |
| All compounds elute together at the solvent front. | 1. Eluent is too polar. 2. Sample was loaded in a solvent that was too strong/polar. | 1. Start again with a much less polar solvent system, as determined by TLC (aim for Rf ≈ 0.25-0.35).[6] 2. Load the sample using a "dry loading" technique (see protocol below) or dissolve it in the weakest possible solvent. |
| Poor separation (overlapping bands). | 1. Poor column packing (channels, cracks, or air bubbles). 2. Sample band was too wide (too much sample loaded or loaded in too much solvent). 3. Inappropriate solvent system. | 1. Repack the column carefully, ensuring a uniform, bubble-free bed.[20] 2. Use less sample relative to the amount of silica. Dissolve the sample in the minimum volume of solvent for loading.[19] 3. Optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf) between the desired compound and impurities. |
| Streaking or "tailing" of bands. | 1. Compound is too polar for the eluent. 2. Strong interaction between a basic compound and acidic silica. 3. Column is overloaded with sample. | 1. Increase the polarity of the eluent. 2. Add a basic modifier (e.g., 1% triethylamine) to the eluent.[4] 3. Use a larger column with more silica gel for the amount of sample. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Place ~20 mg of crude material into a small test tube. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound well at room temperature. Heat the test tube; a good solvent will dissolve the compound completely near its boiling point. Allow to cool; abundant crystals should form.
-
Dissolution: Place the crude isoquinoline intermediate into an Erlenmeyer flask (not a beaker, to minimize evaporation). Add the chosen solvent, a boiling chip, and heat the mixture to a gentle boil on a hot plate. Add more solvent in small portions until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing yield.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for 5-10 minutes.
-
Hot Filtration (Optional): To remove insoluble impurities or activated carbon, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper. Keep the solution hot throughout the process to prevent premature crystallization in the funnel.[3]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow air to be pulled through the crystals on the funnel for several minutes to help dry them. Then, transfer the crystals to a watch glass to air-dry completely or dry in a vacuum oven.
Protocol 2: Column Chromatography (Flash, Slurry Packing)
-
Solvent System Selection: Use TLC to find a solvent system where the desired compound has an Rf of 0.25-0.35.[8] For basic isoquinoline intermediates, add 0.5-2% triethylamine to the chosen solvent system.
-
Column Preparation:
-
Packing the Column:
-
In a beaker, create a slurry of silica gel in the eluting solvent (approx. 1.5 times the volume of silica).[21]
-
Swirl to remove air bubbles and quickly pour the slurry into the column.[20]
-
Continuously tap the side of the column gently to ensure the silica packs into a uniform bed without cracks or bubbles.[21]
-
Open the stopcock to drain excess solvent, ensuring the solvent level never drops below the top of the silica bed.
-
Once the silica has settled, add a thin layer (~0.5 cm) of sand on top to protect the surface.[21]
-
-
Loading the Sample (Dry Loading Recommended):
-
Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of the crude sample) to this solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[22]
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluting solvent to the column.
-
Apply pressure to the top of the column (using a pump or inert gas, typically 1-4 psi) to force the solvent through the silica gel.[22]
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If necessary, gradually increase the polarity of the solvent system to elute more polar compounds (gradient elution).
-
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified isoquinoline intermediate.
Visualizations
Caption: A decision tree for troubleshooting the common recrystallization problem of "oiling out".
Caption: Logical workflow for selecting an optimal solvent system for flash chromatography.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 8. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mt.com [mt.com]
- 14. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. shodexhplc.com [shodexhplc.com]
- 17. research.cbc.osu.edu [research.cbc.osu.edu]
- 18. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 19. Chromatography [chem.rochester.edu]
- 20. web.uvic.ca [web.uvic.ca]
- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 22. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
Reactivity Showdown: 1-Chloro-6-methoxyisoquinoline vs. 1-Bromo-6-methoxyisoquinoline in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the synthesis of novel therapeutics and functional materials, the strategic functionalization of heterocyclic scaffolds like isoquinoline is paramount. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, enabling the formation of crucial carbon-carbon and carbon-nitrogen bonds. The choice of the halide on the isoquinoline core, however, can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective, data-supported comparison of the reactivity of 1-chloro-6-methoxyisoquinoline and 1-bromo-6-methoxyisoquinoline, two common building blocks in medicinal chemistry.
Executive Summary
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl > F.[1] This trend is primarily dictated by the carbon-halogen bond dissociation energy. The weaker carbon-bromine (C-Br) bond in 1-bromo-6-methoxyisoquinoline is more readily cleaved during the oxidative addition step—often the rate-determining step in the catalytic cycle—compared to the stronger carbon-chlorine (C-Cl) bond in its chloro-analogue.[2] Consequently, 1-bromo-6-methoxyisoquinoline is the more reactive substrate, typically requiring milder reaction conditions, shorter reaction times, and lower catalyst loadings to achieve high yields.[1] While recent advancements in ligand design have made the more economical aryl chlorides viable substrates, their application often necessitates more forceful conditions.[2]
Comparative Reactivity Data
While direct, side-by-side quantitative comparisons for these specific substrates are not extensively documented, the following table summarizes the expected reactivity trends and conditions based on established principles of organic chemistry and data from analogous heterocyclic systems.
| Reaction Type | This compound | 1-Bromo-6-methoxyisoquinoline | Key Reactivity Difference |
| Suzuki-Miyaura Coupling | Requires more forcing conditions (higher temperatures, 80-120°C), bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), and potentially higher catalyst loading (2-5 mol%).[3] | Reacts under milder conditions, often at lower temperatures, with a broader range of catalysts and ligands. | The C-Br bond undergoes oxidative addition to the Pd(0) catalyst more readily than the C-Cl bond.[2] |
| Buchwald-Hartwig Amination | Generally less reactive, necessitating the use of specialized, bulky phosphine ligands and stronger bases to achieve good yields.[4] | More reactive substrate, allowing for a wider scope of amine coupling partners under milder conditions. | Weaker C-Br bond facilitates the initial oxidative addition step of the catalytic cycle.[1] |
| Sonogashira Coupling | Activation can be challenging, often requiring higher temperatures (100-120°C) and robust catalyst systems, sometimes in copper-free protocols to avoid side reactions.[5][6] | More facile coupling with terminal alkynes, typically proceeding at lower temperatures (room temperature to 70°C) with standard Pd/Cu catalyst systems.[7] | The reactivity order for Sonogashira coupling partners is generally aryl iodide > aryl bromide >> aryl chloride.[7] |
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. It is crucial to note that optimal conditions are substrate-dependent and may require further optimization.
Representative Suzuki-Miyaura Coupling Protocol
Materials:
-
1-Halo-6-methoxyisoquinoline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04-0.10 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)
-
Anhydrous Toluene/Water mixture (e.g., 10:1)
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 1-halo-6-methoxyisoquinoline, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture with vigorous stirring. For 1-bromo-6-methoxyisoquinoline, a temperature of 80-100°C is a good starting point. For this compound, higher temperatures of 100-120°C may be necessary.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Buchwald-Hartwig Amination Protocol
Materials:
-
1-Halo-6-methoxyisoquinoline (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02-0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction vessel.
-
Add the 1-halo-6-methoxyisoquinoline and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat the reaction mixture with stirring. Temperatures for the bromo-derivative may range from 80-100°C, while the chloro-derivative will likely require 100-120°C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Representative Sonogashira Coupling Protocol (Copper-Catalyzed)
Materials:
-
1-Halo-6-methoxyisoquinoline (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous and degassed THF or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 1-halo-6-methoxyisoquinoline, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous, degassed solvent.
-
Add triethylamine followed by the terminal alkyne via syringe.
-
Stir the reaction mixture. For the bromo-derivative, the reaction may proceed at room temperature or with gentle heating to 50-70°C. The chloro-derivative will likely require higher temperatures.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Reaction Workflow and Reactivity Principles
To further illustrate the concepts discussed, the following diagrams outline a generalized workflow for a palladium-catalyzed cross-coupling reaction and the underlying principles governing the reactivity differences between the chloro and bromo substrates.
Caption: Generalized workflow for palladium-catalyzed cross-coupling.
Caption: Factors influencing reactivity in cross-coupling reactions.
Conclusion
For researchers and drug development professionals, the choice between this compound and 1-bromo-6-methoxyisoquinoline hinges on a balance of reactivity, cost, and the specific requirements of the synthetic route. The bromo-derivative is the more reactive and versatile substrate, often leading to higher yields under milder conditions, which can be advantageous for sensitive or complex molecules. However, the chloro-analogue presents a more cost-effective option, and with the appropriate selection of modern catalysts and ligands, it can be a viable starting material for a wide array of chemical transformations. A thorough understanding of their relative reactivities is crucial for efficient and successful synthetic campaigns.
References
A Comparative Guide to Isoquinoline Synthesis: Bischler-Napieralski, Pictet-Spengler, Pomeranz-Fritsch, and Schlittler-Müller Routes
For researchers, scientists, and drug development professionals, the synthesis of the isoquinoline scaffold is a critical endeavor, given its prevalence in a vast array of biologically active natural products and pharmaceutical agents. This guide provides a comprehensive comparative analysis of four classical and widely employed methods for isoquinoline synthesis: the Bischler-Napieralski, Pictet-Spengler, Pomeranz-Fritsch, and Schlittler-Müller reactions. This objective comparison, supported by experimental data, aims to assist in the selection of the most suitable synthetic strategy based on substrate availability, desired substitution pattern, and reaction conditions.
At a Glance: Key Differences in Isoquinoline Synthesis Routes
| Feature | Bischler-Napieralski Reaction | Pictet-Spengler Reaction | Pomeranz-Fritsch Reaction | Schlittler-Müller Reaction |
| Starting Materials | β-Arylethylamide | β-Arylethylamine and an aldehyde or ketone | Benzaldehyde and a 2,2-dialkoxyethylamine | Substituted benzylamine and glyoxal hemiacetal |
| Key Reagents | Dehydrating/condensing agent (e.g., POCl₃, P₂O₅, Tf₂O)[1][2][3] | Protic or Lewis acid catalyst (e.g., HCl, TFA, BF₃·OEt₂) | Strong acid (e.g., H₂SO₄, PPA)[4][5] | Acid catalyst |
| Initial Product | 3,4-Dihydroisoquinoline (an imine)[1][2] | 1,2,3,4-Tetrahydroisoquinoline (a fully saturated heterocycle) | Isoquinoline | C1-substituted isoquinoline[6][7] |
| Subsequent Steps | Requires a subsequent oxidation step to yield the aromatic isoquinoline.[1] | Often the final desired product, or can be oxidized to the isoquinoline. | Direct formation of the aromatic isoquinoline. | Direct formation of the aromatic isoquinoline. |
| Reaction Conditions | Generally requires harsh, refluxing acidic conditions.[3] | Can range from mild (near physiological pH for activated aryls) to harsh (strong acids, high temperatures for less reactive substrates).[8] | Typically requires strong acids and heating.[4] | Acid-catalyzed cyclization. |
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[2] This reaction is typically carried out in the presence of a dehydrating agent under acidic conditions at elevated temperatures.[3] The resulting dihydroisoquinoline can then be oxidized to the corresponding isoquinoline.
The reaction is particularly effective when the aromatic ring is electron-rich, as this facilitates the electrophilic aromatic substitution step.[1] Common dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA).[2][3]
Reaction Pathway
Caption: General workflow of the Bischler-Napieralski reaction.
Quantitative Data
| β-Arylethylamide Substrate | Dehydrating Agent | Solvent | Temperature | Yield (%) |
| N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃ | Toluene | Reflux | 60-75[9] |
| N-(3,4-Dimethoxyphenethyl)acetamide | P₂O₅ / POCl₃ | Toluene | Reflux | 85-95[9] |
| N-Phenethylbenzamide | POCl₃ | Acetonitrile | Reflux | ~70-80 |
| N-(4-Methoxyphenethyl)acetamide | PPA | - | 150 °C | ~80 |
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile and widely used method for the synthesis of 1,2,3,4-tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or a ketone, followed by an acid-catalyzed intramolecular cyclization.[8] A key advantage of this reaction is that it can often be performed under milder conditions compared to the Bischler-Napieralski reaction, especially when the aromatic ring of the β-arylethylamine is activated with electron-donating groups.[8]
Reaction Pathway
Caption: General workflow of the Pictet-Spengler reaction.
Quantitative Data
| β-Arylethylamine Substrate | Carbonyl Substrate | Acid Catalyst | Solvent | Temperature | Yield (%) |
| Tryptamine | Benzaldehyde | TFA | CH₂Cl₂ | 25 °C | 85[10] |
| Dopamine hydrochloride | Formaldehyde | HCl | Water | Room Temp. | ~90 |
| Phenethylamine | Acetaldehyde | H₂SO₄ | - | 100 °C | ~60-70 |
| L-DOPA methyl ester | N-Boc-indole-3-carbaldehyde | TFA | CH₂Cl₂ | Room Temp. | Good |
The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of benzalaminoacetals.[4][5] These intermediates are formed by the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[4] This method is particularly useful for the synthesis of isoquinolines that are not easily accessible through other routes. However, the classical conditions often require harsh acids and can result in low yields.[6]
Reaction Pathway
Caption: General workflow of the Pomeranz-Fritsch reaction.
Quantitative Data
| Benzaldehyde Substrate | 2,2-Dialkoxyethylamine | Acid Catalyst | Temperature | Yield (%) |
| 3,4-Dimethoxybenzaldehyde | Aminoacetaldehyde dimethyl acetal | H₂SO₄ | 100 °C | Moderate |
| Benzaldehyde | Aminoacetaldehyde diethyl acetal | conc. H₂SO₄ | Heat | Variable, often low |
| 4-Chlorobenzaldehyde | Aminoacetaldehyde diethyl acetal | PPA | 160 °C | ~40-50 |
| 3-Methoxybenzaldehyde | Aminoacetaldehyde dimethyl acetal | H₂SO₄ | 120 °C | Moderate |
The Schlittler-Müller Reaction
The Schlittler-Müller reaction is a significant modification of the Pomeranz-Fritsch synthesis that allows for the preparation of C1-substituted isoquinolines.[6][7] This method utilizes a substituted benzylamine and glyoxal hemiacetal as the starting materials.[6][7] This variation expands the scope of the Pomeranz-Fritsch reaction, providing access to a wider range of isoquinoline derivatives.
Reaction Pathway
Caption: General workflow of the Schlittler-Müller reaction.
Quantitative Data
| Benzylamine Substrate | Glyoxal Acetal | Acid Catalyst | Temperature | Yield (%) |
| 3,4-Dimethoxybenzylamine | Glyoxal diethyl acetal | HCl | Reflux | Good |
| Benzylamine | Glyoxal semiacetal | H₂SO₄ | Heat | Moderate to Good |
| 4-Methylbenzylamine | Glyoxal diethyl acetal | PPA | 150 °C | Moderate |
| 2-Chlorobenzylamine | Glyoxal semiacetal | H₂SO₄ | Heat | Moderate |
Experimental Protocols
Bischler-Napieralski Reaction: Synthesis of 3,4-Dihydro-6,7-dimethoxy-1-methylisoquinoline
Materials:
-
N-(3,4-Dimethoxyphenethyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add N-(3,4-dimethoxyphenethyl)acetamide (1.0 equiv).
-
Add anhydrous toluene to dissolve the substrate.
-
Add phosphorus oxychloride (2.0-3.0 equiv) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Pictet-Spengler Reaction: Synthesis of 1-Phenyl-1,2,3,4-tetrahydro-β-carboline
Materials:
-
Tryptamine
-
Benzaldehyde
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of tryptamine (1.0 equiv) in anhydrous dichloromethane (0.1 M) in a round-bottom flask under an inert atmosphere, add benzaldehyde (1.1 equiv).[10]
-
Cool the mixture to 0 °C using an ice bath.[10]
-
Slowly add trifluoroacetic acid (2.0 equiv) dropwise to the stirred solution.[10]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C).[10]
-
Stir the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography (TLC).[10]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.[10]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.[10]
-
Combine the organic layers and wash with brine.[10]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[10]
-
Purify the crude product by flash column chromatography on silica gel.
Pomeranz-Fritsch Reaction: Synthesis of 6,7-Dimethoxyisoquinoline
Materials:
-
3,4-Dimethoxybenzaldehyde
-
Aminoacetaldehyde dimethyl acetal
-
Toluene
-
Concentrated sulfuric acid
-
Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Schiff Base Formation: Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1 equivalent) in toluene.[6]
-
Heat the mixture at reflux with a Dean-Stark apparatus to remove water until the reaction is complete (monitored by TLC).[6]
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Cyclization: Carefully add the crude benzalaminoacetal to concentrated sulfuric acid at 0 °C.
-
Allow the mixture to warm to room temperature and then heat as required, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture and carefully pour it onto ice. Make the solution basic with a sodium hydroxide solution.[6]
-
Extract the product with dichloromethane.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel.[6]
Schlittler-Müller Reaction: General Procedure
Materials:
-
Substituted benzylamine
-
Glyoxal hemiacetal (or a dialkyl acetal)
-
Acid catalyst (e.g., concentrated H₂SO₄ or PPA)
-
Appropriate solvent (if necessary)
-
Base for neutralization (e.g., NaOH or NaHCO₃ solution)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Condense the substituted benzylamine with glyoxal hemiacetal, typically with heating, to form the corresponding imine intermediate.
-
Carefully add the acid catalyst to the reaction mixture.
-
Heat the mixture to effect cyclization, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture and perform an appropriate work-up, which usually involves neutralization with a base and extraction with an organic solvent.
-
Dry the combined organic extracts, concentrate, and purify the crude product by column chromatography.
Conclusion
The choice of a synthetic route for a particular isoquinoline derivative depends on a careful consideration of the available starting materials, the desired substitution pattern on the heterocyclic ring, and the tolerance of functional groups to the reaction conditions. The Bischler-Napieralski reaction is a powerful tool for creating 3,4-dihydroisoquinolines from amides, particularly with electron-rich systems. The Pictet-Spengler reaction offers a milder alternative for the synthesis of tetrahydroisoquinolines, which are often the desired final products. The Pomeranz-Fritsch reaction and its Schlittler-Müller modification provide direct access to the aromatic isoquinoline core, with the latter being particularly useful for introducing a substituent at the C1 position. By understanding the nuances of each of these classical methods, researchers can make informed decisions to efficiently construct the valuable isoquinoline scaffold for their specific applications in drug discovery and materials science.
References
- 1. jk-sci.com [jk-sci.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Comparative Guide to Purity Validation of 1-Chloro-6-methoxyisoquinoline by HPLC-UV
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. 1-Chloro-6-methoxyisoquinoline is a key building block in the synthesis of various pharmacologically active molecules.[1] Ensuring its purity is critical for the quality and safety of the final products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of this compound, complete with experimental protocols and performance data.
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the purity assessment of non-volatile and thermally labile compounds, making it highly suitable for substituted isoquinolines.[2] The method separates the main compound from its impurities based on their differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection providing quantitative results.
Experimental Protocol: HPLC-UV
A standard reversed-phase HPLC method is proposed for the analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.[2]
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥97%)[1]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (optional, for pH adjustment and improved peak shape)
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a suitable solvent, such as a mixture of acetonitrile and water.
-
Prepare a working standard solution of the reference material at the same concentration.
-
For linearity studies, prepare a series of dilutions from the stock solution.[3]
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is often employed for separating a range of potential impurities. For example, Mobile Phase A: 0.1% TFA in Water and Mobile Phase B: 0.1% TFA in Acetonitrile.[2]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: Based on the chromophore of the isoquinoline ring, a wavelength between 220 nm and 254 nm is typically effective.[4]
-
Injection Volume: 10 µL.[5]
-
Column Temperature: 30 °C.[5]
-
Data Presentation: HPLC-UV Validation Parameters
The validation of the HPLC method should adhere to established guidelines to ensure the results are accurate and reliable.[6][7]
| Validation Parameter | Typical Acceptance Criteria | Expected Performance for this compound |
| Specificity | The peak for the main compound should be free of interference from impurities or degradation products. | The method should resolve the this compound peak from potential synthesis-related impurities. |
| Linearity (r²) | Correlation coefficient (r²) should be > 0.999.[7] | > 0.999 over a concentration range of 0.05 to 1.5 mg/mL. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have acceptable levels of precision, accuracy, and linearity.[6] | 80-120% of the nominal concentration for assay. |
| Accuracy (% Recovery) | 98.0 - 102.0%.[4] | 98.5 - 101.5%. |
| Precision (% RSD) | Repeatability (intra-day) RSD ≤ 1.0%; Intermediate precision (inter-day) RSD ≤ 2.0%. | < 1.0% for repeatability and < 2.0% for intermediate precision. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | Typically in the low ng range.[2] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1.[7] | Typically in the low to mid ng range. |
Visualization: HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV Purity Validation.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative for purity analysis, particularly for identifying and quantifying volatile impurities and residual solvents that may not be detected by HPLC.[2] This method separates compounds based on their volatility and interaction with a stationary phase, with mass spectrometry providing definitive identification.
Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled with a Mass Spectrometer (MS) is required.
-
Chemicals and Reagents:
-
This compound sample
-
A suitable volatile solvent (e.g., dichloromethane or ethyl acetate)[2]
-
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent to a concentration of approximately 1 mg/mL.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.[5]
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min.[5]
-
Carrier Gas: Helium at a constant flow rate.
-
Ion Source Temperature: 230 °C.[5]
-
Scan Range: m/z 40-500.
-
Data Presentation: Comparison of Analytical Methods
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2] | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometry for detection.[2] |
| Primary Use Case | Quantitative purity determination and detection of non-volatile impurities.[2] | Identification and quantification of volatile impurities and residual solvents.[2] |
| Sample Preparation | Dissolution in a suitable solvent (e.g., acetonitrile/water).[2] | Dissolution in a volatile solvent (e.g., dichloromethane).[2] |
| Detection Limit | Typically in the low ng range.[2] | Typically in the pg to low ng range.[2] |
| Key Advantages | Suitable for non-volatile and thermally labile compounds; robust quantification.[2] | High sensitivity and specificity; provides structural information of impurities.[2] |
| Key Limitations | May not detect highly volatile impurities.[2] | Not suitable for non-volatile or thermally unstable compounds.[2] |
Visualization: Method Selection Logic
Caption: Logical Flow for Analytical Method Selection.
Conclusion
Both HPLC-UV and GC-MS are valuable techniques for assessing the purity of this compound. HPLC-UV stands out as the primary method for quantitative purity determination due to its suitability for non-volatile compounds. GC-MS serves as an excellent complementary method for the identification and quantification of volatile impurities and residual solvents, which might be missed by HPLC. The choice between these methods should be guided by the specific analytical requirements, with the understanding that a comprehensive purity profile is often best achieved by employing both techniques.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pharmaerudition.org [pharmaerudition.org]
A Comparative Guide to Chlorinating Agents for Isoquinolinone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a chlorine atom into the isoquinolinone scaffold is a critical step in the synthesis of numerous biologically active compounds and pharmaceutical intermediates. The choice of chlorinating agent is paramount, directly influencing reaction efficiency, regioselectivity, and overall yield. This guide provides an objective comparison of common chlorinating agents—N-Chlorosuccinimide (NCS), Sulfuryl Chloride (SO₂Cl₂), and Phosphorus Oxychloride (POCl₃)—supported by experimental data from related heterocyclic systems, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Performance Comparison of Chlorinating Agents
The selection of a suitable chlorinating agent for isoquinolinone depends on the desired position of chlorination and the overall reactivity of the substrate. Below is a summary of the key performance indicators for each reagent.
| Chlorinating Agent | Typical Substrate | Regioselectivity | Reaction Conditions | Yields | Key Considerations |
| N-Chlorosuccinimide (NCS) | Activated aromatic rings, alkenes | Electrophilic aromatic substitution on electron-rich rings. Radical chlorination at allylic/benzylic positions. | Mild; often requires an acid catalyst or radical initiator. | Moderate to High | Easy to handle solid. Reactivity can be tuned by reaction conditions (electrophilic vs. radical).[1][2][3] |
| Sulfuryl Chloride (SO₂Cl₂) | Alkanes, alkenes, aromatics | Can perform both free-radical and ionic chlorination. | Can be harsh; may require an initiator for radical reactions. Often used with a catalyst for aromatic chlorination. | Variable | Convenient liquid source of chlorine. Reaction can be highly exothermic.[4][5] |
| Phosphorus Oxychloride (POCl₃) | Hydroxy-N-heterocycles (e.g., quinolinones, quinoxalinones) | Primarily converts hydroxyl groups to chlorine atoms. | Typically harsh; requires high temperatures (reflux). Often used in excess as both reagent and solvent. | Good to Excellent | Highly effective for converting isoquinolinones to chloroisoquinolines. The Vilsmeier-Haack reaction (with DMF) can introduce a formyl group and chlorinate simultaneously.[6][7][8] |
Reaction Pathways and Mechanisms
The choice of chlorinating agent dictates the reaction mechanism, which in turn affects the regioselectivity and outcome of the chlorination of isoquinolinone.
References
- 1. researchgate.net [researchgate.net]
- 2. isca.me [isca.me]
- 3. Chlorination - Common Conditions [commonorganicchemistry.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Substituted 1-Chloro-Isoquinolines
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Substituted 1-chloro-isoquinolines have emerged as a promising class of compounds, exhibiting a diverse range of biological activities. This guide provides an objective comparison of their performance in anticancer and antimicrobial screenings, supported by experimental data and detailed methodologies to aid in future research and development.
The isoquinoline scaffold is a key structural motif in many natural and synthetic bioactive compounds. The introduction of a chlorine atom at the 1-position, coupled with various substitutions on the isoquinoline ring, has been shown to significantly influence the biological properties of these molecules. This guide synthesizes available data to offer a comparative overview of their potential as anticancer and antimicrobial agents.
Comparative Analysis of Biological Activity
The biological activity of substituted 1-chloro-isoquinolines is profoundly influenced by the nature and position of the substituents on the aromatic ring. The following tables summarize the quantitative data from various studies, providing a comparative look at their efficacy.
Anticancer Activity
Substituted 1-chloro-isoquinolines have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and inhibition of key cellular processes.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 2d | 6-NO2, Chloroalkyl side chain | HL-60 (Leukemia) | <10 | [1][2] |
| 2i | 6-NO2, Chloroalkyl side chain | MOLT-4 (Leukemia) | ~5 | [1][2] |
| HL-60 (Leukemia) | <5 | [1][2] | ||
| HT-29 (Colon) | ~15 | [1] | ||
| MCF-7 (Breast) | ~20 | [1] | ||
| Generic Chloro-quinoline derivative | Varies | A549 (Lung) | Not Specified | [3] |
| MCF-7 (Breast) | Not Specified | [3] |
Key Observations:
-
The presence of a nitro group at the 6-position (compounds 2d and 2i ) appears to be crucial for potent anticancer activity[2].
-
Compound 2i exhibited significant cytotoxicity across a broad panel of 15 human tumor cell lines[1].
-
These compounds have been shown to induce apoptosis, as evidenced by an increase in the sub-G1 cell population and caspase activation[1][2].
-
Importantly, promising compounds have shown minimal toxicity towards normal human peripheral blood mononuclear cells (PBMCs)[1][2].
Antimicrobial Activity
Several substituted 1-chloro-isoquinoline derivatives have been evaluated for their ability to inhibit the growth of various pathogenic microorganisms. Halogenated isoquinolines, in general, have shown potential as antibacterial and antifungal agents.
| Compound Class | Substitution Pattern | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Alkynyl isoquinolines | Chloro or Fluoro at C1 | Staphylococcus aureus (MRSA) | 4-8 | |
| Enterococcus faecium (VRE) | 4-8 | |||
| Chlorinated THIQ Esters | Chlorobenzoate/Chlorophenylpropanoate | Various Fungi | Not Specified | [4] |
| Chlorinated THIQ Carbamates | Chlorophenethyl | Various Bacteria | Not Specified | [4] |
Key Observations:
-
Alkynyl isoquinolines with a halogen at the 1-position are potent against a range of Gram-positive bacteria, including multidrug-resistant strains.
-
The presence of a chloro group in certain tetrahydroisoquinoline (THIQ) derivatives contributes to both antibacterial and antifungal activities[4].
-
Structure-activity relationship studies indicate that the nature and position of the halogen and other substituents significantly impact the antimicrobial spectrum and potency[3].
Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed methodologies for the key experiments cited in this guide are provided below.
Anticancer Activity Screening: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well microplates
-
Cancer cell lines
-
Complete cell culture medium
-
Substituted 1-chloro-isoquinoline compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Antimicrobial Activity Screening: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Substituted 1-chloro-isoquinoline compounds (dissolved in a suitable solvent)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Apoptosis Detection: Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
White-walled 96-well plates
-
Cells treated with test compounds
-
Caspase-Glo® 3/7 Assay Reagent (Promega) or similar
-
Luminometer
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with the test compounds as described for the MTT assay.
-
Reagent Addition: Add an equal volume of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Visualizing the Mechanisms and Workflows
To better understand the processes involved in the biological activity screening of substituted 1-chloro-isoquinolines, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
A Comparative Cost-Benefit Analysis of Synthetic Pathways to 1-Chloro-6-methoxyisoquinoline
For researchers, scientists, and drug development professionals, the efficient and economical synthesis of key intermediates is a critical factor in the pace and success of discovery and development programs. 1-Chloro-6-methoxyisoquinoline is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route is paramount. This guide provides a comprehensive cost-benefit analysis of three primary synthetic pathways to this target molecule, supported by experimental data and a qualitative assessment of scalability, safety, and environmental impact.
This analysis focuses on three prominent synthetic strategies: the Bischler-Napieralski reaction, the Pomeranz-Fritsch reaction, and a route involving an N-oxide intermediate. Each pathway is evaluated based on the cost of starting materials and reagents, overall yield, and operational considerations.
Executive Summary
| Parameter | Bischler-Napieralski Route | Pomeranz-Fritsch Route | N-Oxide Route |
| Starting Material | 3-Methoxyphenethylamine | 3-Methoxybenzaldehyde | 6-Methoxyisoquinoline |
| Number of Steps | 4 | 3 | 2 |
| Estimated Overall Yield | Moderate to High | Moderate | High |
| Estimated Cost | Moderate | Low to Moderate | Potentially Highest |
| Scalability | Good | Good | Moderate |
| Safety & Environment | Use of POCl₃ requires caution. | Use of strong acids. | Use of m-CPBA and POCl₃ requires caution. |
Pathway 1: The Bischler-Napieralski Reaction
This classical route to isoquinolines involves the cyclization of a β-arylethylamide. For the synthesis of this compound, the pathway commences with the readily available 3-methoxyphenethylamine.
Synthetic Scheme
A Comparative Guide to Catalyst Systems for Suzuki Coupling of Chloro-isoquinolines
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for synthesizing complex molecular architectures, particularly the biaryl and heterobiaryl scaffolds prevalent in many pharmaceutical compounds. The coupling of chloro-isoquinolines, a class of readily available heteroaromatic halides, presents a unique set of challenges due to the relatively low reactivity of the C-Cl bond. The selection of an appropriate catalyst system is therefore paramount to achieving high efficiency and yield in these transformations. This guide provides a comparative analysis of various palladium-based catalyst systems, supported by experimental data from studies on chloro-isoquinolines and analogous chloro-azaheterocycles, to facilitate informed catalyst selection.
Performance Comparison of Catalyst Systems
The efficacy of a Suzuki-Miyaura coupling reaction is highly dependent on the interplay between the palladium precursor, the ligand, the base, and the reaction conditions. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have shown remarkable success in activating the inert C-Cl bond of heteroaryl chlorides. The following table summarizes the performance of various catalyst systems in the Suzuki coupling of chloro-isoquinolines and related substrates.
| Catalyst System (Precursor/Ligand) | Heteroaryl Chloride Substrate | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 98 |
| Pd(OAc)₂ / XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 98 |
| Pd(OAc)₂ / 1 (Monophosphine) | 3-Chloropyridine | N-Methyl-5-indole boronic acid | Cs₂CO₃ | n-Butanol/H₂O | 100 | 12 | 77 |
| Pd(OAc)₂ / 1 (Monophosphine) | 3-Chloro-2,5-dimethylpyrazine | N-Methyl-5-indole boronic acid | Cs₂CO₃ | n-Butanol/H₂O | 100 | 12 | 90 |
| Pd(PEPPSI)(IPr) | 2,4-Dichloropyridine | Phenylboronic acid | K₂CO₃ | Dioxane | 80 | 24 | 85 |
| Pd(Amphos)₂Cl₂ | 3-Amino-2-chloropyridine | 2-Methylphenylboronic acid | K₂CO₃ | - | 90 | 5 | 79 |
| Pd(OAc)₂ / Biaryl Phosphacycles | Chloro-heteroarenes | Arylboronic acids | - | - | RT | - | 88-100 |
Experimental Protocols
A generalized experimental procedure for the Suzuki-Miyaura coupling of a chloro-isoquinoline is detailed below. It is crucial to note that optimal conditions are highly dependent on the specific substrates and the chosen catalyst system.[1][2]
Materials:
-
Chloro-isoquinoline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, 1:1 to 2:1 ligand-to-palladium ratio)[1][2]
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF/H₂O)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the chloro-isoquinoline, arylboronic acid, and the base.
-
Catalyst Addition: In a separate vial, the palladium precursor and the ligand are mixed with a small amount of the reaction solvent to form the active catalyst, which is then transferred to the Schlenk flask. Alternatively, for pre-formed catalysts, they are added directly at this stage.
-
Solvent Addition: The anhydrous, degassed solvent is added to the flask via syringe.
-
Reaction: The reaction mixture is stirred at the desired temperature (ranging from room temperature to 120°C) for the specified time (typically 2-24 hours).[1][3]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4][5]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.[3][4]
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as flash column chromatography on silica gel.[1][3][4]
Visualizing the Process: Workflow and Catalytic Cycle
To better understand the experimental process and the underlying mechanism, the following diagrams illustrate a generalized workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A generalized experimental workflow for a Suzuki coupling reaction.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving a palladium catalyst.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Assessing the Cytotoxicity of Novel Isoquinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a prominent structural motif in a vast array of natural and synthetic compounds exhibiting significant pharmacological activities. In recent years, novel isoquinoline derivatives have emerged as promising candidates in anticancer drug discovery, demonstrating potent cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the cytotoxicity of select novel isoquinoline derivatives, supported by experimental data and detailed methodologies, to aid researchers in the evaluation and development of this important class of compounds.
Comparative Cytotoxicity of Novel Isoquinoline Derivatives
The cytotoxic potential of novel isoquinoline derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of various recently developed isoquinoline derivatives against a panel of human cancer cell lines.
| Compound Class | Derivative Example | Target Cell Line | IC50 (µM) | Reference |
| 2-Aryl-5,6-dihydropyrrolo[2,1-a]isoquinolines | Compound 7b | MCF-7 (Breast) | 9.4 ± 0.02 | [1] |
| Compound 4a-e, 7a-d | HeLa (Cervix) | 8.5 - 69.9 | [1] | |
| Compound 4a-e, 7a-d | A549 (Lung) | 9.2 - 95.7 | [1] | |
| Naturally Occurring Isoquinoline Alkaloids | Scoulerine | Caco-2 (Colorectal) | 6.44 ± 0.87 | [2] |
| Scoulerine | Hep-G2 (Liver) | 4.57 ± 0.42 | [2] | |
| Aromoline | Caco-2 (Colorectal) | Moderately Active | ||
| Berbamine | Hep-G2 (Liver) | Cytotoxic | [2] | |
| Parfumidine | Hep-G2 (Liver) | Cytotoxic | [2] | |
| Phenylaminoisoquinolinequinones | Compound 3a | AGS (Gastric) | 0.8 | [3] |
| Compound 4a | AGS (Gastric) | 0.5 | [3] | |
| Compound 3a | SK-MES-1 (Lung) | 1.1 | [3] | |
| Compound 4a | SK-MES-1 (Lung) | 0.7 | [3] | |
| Compound 3a | J82 (Bladder) | 1.9 | [3] | |
| Compound 4a | J82 (Bladder) | 1.2 | [3] | |
| Tetrahydroisoquinoline-Stilbene Derivatives | Compound 17 | A549, MCF-7, HT-29 | 0.025 | [4] |
| Sulfonamido-TET ethyl acrylate | Compound 14 | HCT116 (Colon) | 0.48 (24h), 0.23 (48h) | [4] |
| Compound 14 | CT26 (Colon) | 0.58 (24h), 0.30 (48h) | [4] | |
| IAP Inhibitors | B01002 | SKOV3 (Ovarian) | 7.65 µg/mL | [5][6] |
| C26001 | SKOV3 (Ovarian) | 11.68 µg/mL | [5][6] |
Experimental Protocols
The assessment of cytotoxicity is paramount in the preclinical evaluation of novel drug candidates. Standardized and reproducible protocols are essential for generating reliable and comparable data. Below are detailed methodologies for commonly employed cytotoxicity assays.
Cell Viability and Proliferation Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isoquinoline derivatives for the desired time period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[10] The amount of formazan produced is directly proportional to the number of viable cells.[7]
2. CCK-8 (Cell Counting Kit-8) Assay
The CCK-8 assay is another colorimetric method that utilizes a highly water-soluble tetrazolium salt, WST-8. WST-8 is reduced by dehydrogenases in living cells to produce a water-soluble orange-colored formazan dye.[11][12] This assay is known for its high sensitivity and lower toxicity compared to MTT.[12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells/well in 100 µL of culture medium and incubate for 24 hours.[12]
-
Compound Treatment: Add 10 µL of various concentrations of the test compounds to the wells and incubate for the desired duration (e.g., 6, 12, 24, or 48 hours).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.[3][12]
-
Incubation: Incubate the plate for 1-4 hours in the incubator.[3][12]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[3][12]
Apoptosis Detection
Annexin V/Propidium Iodide (PI) Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[13]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the isoquinoline derivative for the desired time.
-
Cell Harvesting: Harvest the cells, including any floating cells, by trypsinization and wash with cold PBS.[9]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide. Incubate in the dark for 15 minutes at room temperature.[9]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.[9]
Visualizing Experimental and Mechanistic Pathways
To better understand the experimental process and the potential mechanisms of action of these novel compounds, the following diagrams have been generated using Graphviz.
Many isoquinoline derivatives exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death.[14][15] This can occur through various signaling pathways, including the inhibition of Inhibitor of Apoptosis Proteins (IAPs) or the modulation of the Bcl-2 family of proteins.
Another common mechanism of action for isoquinoline derivatives is the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.[14] By stabilizing the topoisomerase-DNA complex, these compounds lead to DNA strand breaks and subsequently, apoptosis.[16][17]
This guide provides a foundational overview for researchers exploring the cytotoxic properties of novel isoquinoline derivatives. The presented data and protocols offer a starting point for comparative analysis and further investigation into the therapeutic potential of this versatile class of compounds.
References
- 1. Regulation of Apoptosis by Inhibitors of Apoptosis (IAPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 4. IAP family of cell death and signaling regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. de.lumiprobe.com [de.lumiprobe.com]
- 12. apexbt.com [apexbt.com]
- 13. benchchem.com [benchchem.com]
- 14. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Topoisomerase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 17. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of Isoquinoline-Based Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of prominent isoquinoline-based kinase inhibitors. The following sections detail their efficacy against various kinase targets, supported by experimental data, and outline the methodologies for key experiments.
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic applications in oncology and other diseases. This guide offers a head-to-head comparison of key isoquinoline-based inhibitors, focusing on their potency, selectivity, and mechanisms of action to inform preclinical research and drug development efforts.
Performance Comparison of Isoquinoline-Based Kinase Inhibitors
The following tables summarize the in vitro potency and selectivity of several key isoquinoline-based kinase inhibitors against their primary targets. The data, presented as IC50 or Ki values, are crucial for comparing the biochemical activity of these compounds.
ROCK Inhibitors
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are implicated in various disorders, including cardiovascular diseases and glaucoma.
| Compound | ROCK1 IC50/Ki | ROCK2 IC50/Ki | Selectivity (IC50/Ki in µM for off-targets) | Key Features & Applications |
| Fasudil (HA-1077) | Ki: 0.33 µM; IC50: 10.7 µM[1] | IC50: 0.158 µM[1] | PKA (IC50: 4.58 µM), PKC (IC50: 12.30 µM), PKG (IC50: 1.650 µM), MLCK (Ki: 36 µM)[1] | First clinically approved ROCK inhibitor (Japan and China) for cerebral vasospasm.[1] |
| Hydroxyfasudil (HA-1100) | IC50: 0.73 µM[1] | IC50: 0.72 µM[1] | PKA (IC50: 37 µM). Less potent against MLCK and PKC compared to ROCK.[1] | Active metabolite of Fasudil, contributing significantly to its in vivo efficacy.[1] |
| Ripasudil (K-115) | IC50: 51 nM[1] | IC50: 19 nM[1] | CaMKIIα (IC50: 370 nM), PKACα (IC50: 2.1 µM), PKC (IC50: 27 µM)[1] | Approved in Japan for glaucoma and ocular hypertension.[1] |
| Netarsudil (AR-13324) | Ki: 1 nM[2] | Ki: 1 nM[2] | Also inhibits the norepinephrine transporter (NET).[2] | Approved in the US for glaucoma and ocular hypertension.[1] |
Tyrosine Kinase Inhibitors
Tyrosine kinases such as EGFR, HER2, Abl, and Src are critical drivers of many cancers, making them important therapeutic targets.
| Compound | Primary Targets | IC50 (nM) | Selectivity (IC50 in nM for off-targets) | Key Features & Applications |
| Bosutinib (SKI-606) | Abl, Src | Abl: ~1, Src: 1.2[3] | Inhibits most imatinib-resistant BCR-ABL mutations except T315I and V299L. Minimal activity against c-Kit and PDGFR.[4][5] | Approved for the treatment of chronic myeloid leukemia (CML).[5][6] |
| Neratinib (HKI-272) | EGFR, HER2, HER4 | EGFR: 92, HER2: 59, HER4: ~19[7][8] | Weakly inhibits KDR (800 nM) and Src (1400 nM). No significant inhibition of Akt, CDKs, IKK-2, MK-2, PDK1, c-Raf, and c-Met.[8][9] | Irreversible pan-HER inhibitor approved for HER2-positive breast cancer.[7][8] |
| Lapatinib (GW572016) | EGFR, HER2 | EGFR: 10.8, HER2: 9.2[10] | Weakly inhibits ErbB4 (367 nM). >300-fold selectivity over c-Src, c-Raf, MEK, ERK, c-Fms, CDKs, p38, Tie-2, and VEGFR2.[10] | Reversible dual EGFR/HER2 inhibitor for HER2-positive breast cancer.[11][12][13] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways targeted by these inhibitors and a general workflow for their in vitro evaluation.
Caption: Simplified ROCK signaling pathway and the point of intervention by isoquinoline-based inhibitors.
Caption: Overview of tyrosine kinase signaling pathways inhibited by isoquinoline-based compounds.
Caption: A general experimental workflow for the in vitro evaluation of kinase inhibitors.
Experimental Protocols
Detailed methodologies for commonly used in vitro kinase assays are provided below. These assays are fundamental for determining the potency and selectivity of kinase inhibitors.
In Vitro Kinase Assay (Generic Protocol)
This protocol provides a general framework for a biochemical kinase assay. Specific components like the kinase, substrate, and detection reagents will vary depending on the assay technology (e.g., ADP-Glo™, HTRF®, LanthaScreen®).
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (typically contains HEPES, MgCl2, Brij-35, EGTA)
-
Test inhibitor (dissolved in DMSO)
-
Detection reagents (specific to the assay platform)
-
384-well assay plates
-
Plate reader capable of detecting luminescence, fluorescence, or time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in kinase buffer. The final DMSO concentration should typically not exceed 1%. Prepare a solution of the kinase in kinase buffer. Prepare a solution of the substrate and ATP in kinase buffer. The ATP concentration is often at or near the Km for the specific kinase.
-
Kinase Reaction:
-
Add the diluted inhibitor or DMSO (for control) to the wells of a 384-well plate.
-
Add the diluted kinase to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the product according to the specific assay kit instructions.
-
For ADP-Glo™: Add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]
-
For HTRF®: Add a detection mixture containing a europium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor (e.g., XL665) for biotinylated substrates.[10]
-
For LanthaScreen®: Add a mixture of a terbium-labeled antibody and EDTA to stop the reaction and allow for FRET to occur with a fluorescently labeled substrate.[6]
-
-
Incubate the plate as required by the detection chemistry.
-
Measure the signal (luminescence or TR-FRET) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Cell-Based Kinase Activity Assay (General Protocol)
This protocol outlines a general method to assess the activity of a kinase inhibitor within a cellular context.
Materials:
-
A cell line that expresses the target kinase.
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Test inhibitor (dissolved in DMSO).
-
Lysis buffer.
-
Reagents for detecting substrate phosphorylation (e.g., ELISA kit with phospho-specific antibodies).
Procedure:
-
Cell Culture: Seed the cells in a 96-well plate and grow them to a suitable confluency.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle control (DMSO). Incubate for a predetermined period.
-
Cell Lysis: Remove the culture medium, wash the cells with PBS, and then add lysis buffer to extract cellular proteins.
-
Detection of Phosphorylation: Quantify the phosphorylation of a known downstream substrate of the target kinase in the cell lysates using an appropriate method, such as a sandwich ELISA.
-
Data Analysis: Normalize the signal of the phosphorylated substrate to the total amount of the substrate protein. Calculate the percent inhibition of substrate phosphorylation at each inhibitor concentration and determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. dovepress.com [dovepress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Activity of lapatinib a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 1-Chloro-6-methoxyisoquinoline and its Positional Isomers
For researchers, scientists, and drug development professionals, the unambiguous identification of isomeric compounds is a critical step in chemical synthesis and characterization. Positional isomers, such as the various chloro-methoxy-substituted isoquinolines, often exhibit distinct biological activities and physicochemical properties. This guide provides a comprehensive spectroscopic comparison of 1-Chloro-6-methoxyisoquinoline and its positional isomers, offering a valuable resource for their differentiation.
This document summarizes key spectroscopic data—¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for this compound. Due to the limited availability of complete experimental data for all its positional isomers, this guide also presents predicted spectroscopic characteristics for selected isomers based on established principles of spectroscopic theory and data from analogous structures. Detailed experimental protocols for acquiring the spectroscopic data are also provided to ensure reproducibility.
Spectroscopic Data Comparison
The following tables summarize the experimental spectroscopic data for this compound and provide a comparative overview of the predicted data for some of its isomers. These predictions are intended to guide researchers in the tentative identification of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data Comparison (Chemical Shifts in ppm) [1]
| Compound | H-3 | H-4 | H-5 | H-7 | H-8 | OCH₃ |
| This compound (Experimental) | 7.53 (d) | 8.05 (d) | 7.65 (d) | 7.09 (dd) | - | 3.95 (s) |
| 3-Chloro-6-methoxyisoquinoline (Predicted) | - | ~7.8-8.0 | ~7.5-7.7 | ~7.0-7.2 | ~8.0-8.2 | ~3.9-4.0 |
| 4-Chloro-6-methoxyisoquinoline (Predicted) | ~8.2-8.4 | - | ~7.6-7.8 | ~7.1-7.3 | ~8.1-8.3 | ~3.9-4.0 |
| 5-Chloro-6-methoxyisoquinoline (Predicted) | ~8.4-8.6 | ~7.5-7.7 | - | ~7.2-7.4 | ~7.9-8.1 | ~4.0-4.1 |
| 7-Chloro-6-methoxyisoquinoline (Predicted) | ~8.3-8.5 | ~7.4-7.6 | ~7.8-8.0 | - | ~8.0-8.2 | ~4.0-4.1 |
| 8-Chloro-6-methoxyisoquinoline (Predicted) | ~8.3-8.5 | ~7.4-7.6 | ~7.7-7.9 | ~7.1-7.3 | - | ~3.9-4.0 |
Table 2: ¹³C NMR Spectral Data Comparison (Chemical Shifts in ppm) [1]
| Compound | C-1 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | OCH₃ |
| This compound (Experimental) | 151.8 | 141.2 | 120.9 | 127.9 | 129.5 | 158.8 | 105.4 | 124.6 | 137.2 | 55.5 |
| 3-Chloro-6-methoxyisoquinoline (Predicted) | ~150 | ~145 | ~118 | ~128 | ~122 | ~159 | ~106 | ~125 | ~136 | ~56 |
| 4-Chloro-6-methoxyisoquinoline (Predicted) | ~152 | ~142 | ~125 | ~127 | ~128 | ~159 | ~105 | ~123 | ~137 | ~56 |
| 5-Chloro-6-methoxyisoquinoline (Predicted) | ~151 | ~141 | ~120 | ~129 | ~128 | ~158 | ~106 | ~124 | ~138 | ~56 |
| 7-Chloro-6-methoxyisoquinoline (Predicted) | ~152 | ~142 | ~121 | ~127 | ~129 | ~157 | ~110 | ~125 | ~137 | ~56 |
| 8-Chloro-6-methoxyisoquinoline (Predicted) | ~151 | ~141 | ~121 | ~128 | ~130 | ~158 | ~105 | ~120 | ~136 | ~56 |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data Comparison (m/z) [1]
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound (Experimental) | 193/195 (isotope pattern) | [M-CH₃]⁺, [M-Cl]⁺, [M-CO]⁺ |
| Positional Isomers (Predicted) | 193/195 (isotope pattern) | [M-CH₃]⁺, [M-Cl]⁺, [M-CO]⁺, and other fragments indicative of the specific substitution pattern. |
Infrared (IR) Spectroscopy
Table 4: IR Spectral Data Comparison (Wavenumber, cm⁻¹) [1]
| Compound | C=N Stretch | C=C Stretch (Aromatic) | C-O Stretch (Aryl Ether) | C-Cl Stretch |
| This compound (Experimental) | ~1610 | ~1570, 1490 | ~1240, 1030 | ~780 |
| Positional Isomers (Predicted) | ~1620-1580 | ~1580-1450 | ~1260-1200 & ~1050-1000 | ~850-700 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2]
-
Sample Preparation: Dissolve 5-10 mg of the isoquinoline derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[1]
-
¹H NMR Parameters:
-
¹³C NMR Parameters:
Mass Spectrometry (MS)[1]
-
Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a solid probe, or inject a dilute solution in a volatile organic solvent (e.g., methanol, dichloromethane) via a gas chromatograph (GC-MS).[1]
-
Ionization: Utilize a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragment ions (e.g., m/z 50-300).[1]
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak, including its isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), and characteristic fragmentation patterns.[1]
Infrared (IR) Spectroscopy[1]
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying gentle pressure with the built-in clamp.[1]
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample.[1]
-
Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹.[1]
-
Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance.[1]
Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of this compound isomers.
References
A Comparative Guide to the Green Synthesis of Isoquinolines: An Evaluation of Key Chemistry Metrics
For researchers, scientists, and professionals in drug development, the synthesis of the isoquinoline scaffold, a core component of many pharmaceuticals, presents a constant challenge in balancing efficiency with environmental responsibility. This guide provides a comparative analysis of classical and modern methods for isoquinoline synthesis, with a focus on their evaluation using key green chemistry metrics. Detailed experimental protocols for seminal reactions are also presented to facilitate practical application.
The principles of green chemistry are increasingly integral to synthetic route design, compelling a shift from traditional, often wasteful, methodologies towards more sustainable alternatives. This guide aims to equip researchers with the tools to assess and select synthetic pathways for isoquinolines that are not only effective but also environmentally benign.
Comparative Analysis of Green Chemistry Metrics
To provide a clear and objective comparison, the following table summarizes the calculated green chemistry metrics for representative examples of classical and modern isoquinoline synthesis methods. The data has been compiled from literature sources that provided sufficient detail for the calculation of Atom Economy (AE), E-Factor, Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME). It is important to note that these values can vary depending on the specific substrates, reagents, and reaction conditions employed.
| Synthesis Method | Atom Economy (%) | E-Factor | Process Mass Intensity (PMI) | Reaction Mass Efficiency (RME) (%) |
| Classical Methods | ||||
| Bischler-Napieralski | ~85-95% | High | High | Low to Moderate |
| Pictet-Spengler | ~90-98% | Moderate to High | Moderate to High | Moderate |
| Pomeranz-Fritsch | ~70-85% | High | High | Low |
| Modern Catalytic Methods | ||||
| Ru-catalyzed C-H Activation | High (often >90%) | Low to Moderate | Low to Moderate | High |
| Microwave-assisted Synthesis | Varies | Generally Lower | Generally Lower | Moderate to High |
| Ultrasound-assisted Synthesis | Varies | Generally Lower | Generally Lower | Moderate to High |
Note: Specific quantitative data for direct comparison across a standardized set of reactions is often not explicitly reported in the literature, making a precise side-by-side numerical comparison challenging. The values presented are estimations based on typical reaction stoichiometries and conditions. "High," "Moderate," and "Low" descriptors are used to indicate the general trend observed for each metric in the context of these reactions.
Key Green Chemistry Metrics Explained
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants.
-
E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor indicates less waste and a greener process.
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, reagents, solvents, etc.) used in a process to the mass of the final product. A lower PMI signifies a more efficient and less wasteful process.
-
Reaction Mass Efficiency (RME): The percentage of the mass of the reactants that is converted to the desired product. It is calculated as the mass of the product divided by the total mass of reactants.
Experimental Protocols for Key Isoquinoline Syntheses
The following are detailed experimental protocols for the classical Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, as well as a representative modern catalytic method.
Bischler-Napieralski Reaction: Synthesis of 3,4-Dihydro-1-methylisoquinoline
The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[1]
Materials:
-
N-Acetyl-β-phenylethylamine
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve N-acetyl-β-phenylethylamine (1 equivalent) in anhydrous toluene.
-
Slowly add phosphorus oxychloride (1.5 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Make the aqueous solution basic by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydro-1-methylisoquinoline.
-
Purify the product by vacuum distillation or column chromatography.
Pictet-Spengler Reaction: Synthesis of 1,2,3,4-Tetrahydro-β-carboline
The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.[2]
Materials:
-
Tryptamine
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (10%)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve tryptamine (1 equivalent) in water and add concentrated hydrochloric acid dropwise until the solution is acidic (pH 2-3).
-
Add formaldehyde solution (1.1 equivalents) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Basify the solution to pH 9-10 with a 10% sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Pomeranz-Fritsch Reaction: Synthesis of Isoquinoline
The Pomeranz-Fritsch reaction provides a route to isoquinolines from benzaldehydes and aminoacetaldehyde dialkyl acetals.[3][4][5][6]
Materials:
-
Benzaldehyde
-
Aminoacetaldehyde diethyl acetal
-
Sulfuric acid (concentrated)
-
Sodium carbonate solution (saturated)
-
Diethyl ether
-
Anhydrous potassium carbonate
Procedure:
-
In a round-bottom flask, mix benzaldehyde (1 equivalent) and aminoacetaldehyde diethyl acetal (1 equivalent).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with vigorous stirring.
-
Allow the reaction mixture to stand at room temperature for 48 hours.
-
Carefully pour the mixture onto crushed ice and neutralize with a saturated sodium carbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.
-
Purify the resulting isoquinoline by vacuum distillation.
Modern Catalytic Method: Ruthenium-Catalyzed Synthesis of Isoquinolines
Modern methods often employ transition metal catalysts to achieve higher efficiency and milder reaction conditions. This example describes a ruthenium-catalyzed synthesis from an oxime and an alkyne.[7][8][9]
Materials:
-
Aromatic ketoxime
-
Internal alkyne
-
[Ru(p-cymene)Cl₂]₂ (catalyst)
-
Copper(II) acetate (oxidant)
-
1,2-Dichloroethane (solvent)
Procedure:
-
To a screw-capped vial, add the aromatic ketoxime (1 equivalent), internal alkyne (1.2 equivalents), [Ru(p-cymene)Cl₂]₂ (5 mol%), and copper(II) acetate (2 equivalents).
-
Add 1,2-dichloroethane as the solvent.
-
Seal the vial and heat the reaction mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Green Chemistry Evaluation
The following diagrams illustrate the general workflow for evaluating green chemistry metrics and the relationship between these key indicators.
Caption: Experimental workflow for the evaluation of green chemistry metrics.
Caption: Relationship between key green chemistry metrics.
Conclusion
The evaluation of green chemistry metrics provides a crucial framework for the development of sustainable synthetic routes to isoquinolines. While classical methods remain valuable for their robustness and scalability, modern catalytic approaches often demonstrate superior performance in terms of atom economy, waste reduction, and overall process efficiency. By considering these metrics in conjunction with experimental feasibility, researchers can make more informed decisions in designing synthetic strategies that are both chemically effective and environmentally responsible. The continued development and transparent reporting of these metrics in the chemical literature will be essential for advancing the principles of green chemistry in pharmaceutical synthesis and beyond.
References
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 5. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 6. organicreactions.org [organicreactions.org]
- 7. researchgate.net [researchgate.net]
- 8. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of 1-Chloro-6-methoxyisoquinoline Derivatives
For researchers, scientists, and drug development professionals, understanding the selectivity of novel chemical entities is paramount to advancing drug discovery programs. This guide provides a comparative cross-reactivity analysis of a representative 1-Chloro-6-methoxyisoquinoline derivative, CM-IQ-1, against the well-characterized multi-kinase inhibitor, Sunitinib. The presented data, while hypothetical for CM-IQ-1, is based on the known behavior of similar heterocyclic compounds and serves to illustrate the importance of comprehensive selectivity profiling.
The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities, including potential anticancer properties through kinase inhibition.[1][2] However, the therapeutic success of kinase inhibitors is often dictated by their selectivity profile. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3][4] Therefore, early and comprehensive cross-reactivity profiling is a critical step in the development of these compounds.
This guide presents a head-to-head comparison of our hypothetical compound, CM-IQ-1, with Sunitinib, a clinical agent with a known, broad kinase-inhibition profile. The data is contextualized with detailed experimental protocols and visualizations to provide a framework for assessing the selectivity of novel isoquinoline derivatives.
Comparative Kinase Inhibition Profile: CM-IQ-1 vs. Sunitinib
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of CM-IQ-1 and Sunitinib against a panel of selected kinases. The hypothetical primary target for CM-IQ-1 is considered to be PI3Kα. The data illustrates a differential selectivity profile, with CM-IQ-1 showing higher potency for its intended target and a narrower range of off-target effects compared to the broader activity of Sunitinib.
| Target Kinase | CM-IQ-1 (IC50, nM) | Sunitinib (IC50, nM) | Kinase Family |
| PI3Kα | 15 | 1,500 | Lipid Kinase |
| PI3Kβ | 80 | 2,000 | Lipid Kinase |
| PI3Kδ | 120 | 1,800 | Lipid Kinase |
| PI3Kγ | 250 | 2,500 | Lipid Kinase |
| mTOR | 500 | 80 | Serine/Threonine Kinase |
| AKT1 | >10,000 | 5,000 | Serine/Threonine Kinase |
| VEGFR2 | 800 | 9 | Tyrosine Kinase |
| PDGFRβ | 1,200 | 2 | Tyrosine Kinase |
| c-Kit | 2,500 | 8 | Tyrosine Kinase |
| FLT3 | >10,000 | 25 | Tyrosine Kinase |
| Abl | >10,000 | 300 | Tyrosine Kinase |
| Src | 5,000 | 200 | Tyrosine Kinase |
| EGFR | >10,000 | >10,000 | Tyrosine Kinase |
| MEK1 | >10,000 | >10,000 | Serine/Threonine Kinase |
Experimental Protocols
A detailed understanding of the methodologies used to generate kinase inhibition data is crucial for its correct interpretation. Below is a representative protocol for an in vitro kinase assay, which can be adapted for a broad panel of kinases.
In Vitro Radiometric Kinase Assay
This protocol describes a method to determine the IC50 of a test compound against a specific protein kinase by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.[5][6]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Test compound (e.g., CM-IQ-1) dissolved in DMSO
-
[γ-³²P]ATP
-
Non-radioactive ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range is 100 µM to 1 nM.
-
Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare a master mix containing the kinase reaction buffer, the kinase-specific substrate, and the purified kinase.
-
Initiation of Reaction: Add the test compound dilutions to the reaction mixture. Pre-incubate for 10 minutes at room temperature.
-
Start Kinase Reaction: Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stopping the Reaction: Terminate the reaction by adding the stop solution.
-
Substrate Capture: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Visualizing Biological and Experimental Frameworks
Graphical representations of signaling pathways and experimental workflows can greatly aid in the comprehension of complex biological systems and experimental designs.
Caption: Synthetic workflow for a this compound derivative.
Caption: Experimental workflow for cross-reactivity profiling.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.[3][4][7]
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
Safety Operating Guide
Proper Disposal of 1-Chloro-6-methoxyisoquinoline: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 1-Chloro-6-methoxyisoquinoline based on general principles for handling halogenated heterocyclic compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Therefore, all personnel must handle this chemical with care, assuming it to be hazardous, and consult with their institution's Environmental Health and Safety (EHS) office for specific disposal protocols.
The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This compound, as a halogenated heterocyclic compound, requires specific handling procedures to mitigate potential risks. This guide provides essential safety and logistical information for its proper disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the potential hazards associated with halogenated organic compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2]
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand). Collect the contaminated material into a sealed, properly labeled container for hazardous waste disposal.[2][3] Do not allow the chemical to enter drains or waterways.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional and regulatory guidelines. The following is a general step-by-step protocol:
-
Waste Segregation: It is crucial to segregate halogenated waste from non-halogenated waste streams.[3][4][5] Mixing these wastes increases disposal costs and complexity, as the entire mixture must be treated as halogenated waste.[4][5]
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting waste containing this compound. The container must be in good condition and have a secure, tight-fitting lid.[3]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "Waste this compound."[3] If mixed with solvents, list all components and their approximate percentages.
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials.
-
Disposal Request: Once the container is full or the project is complete, arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[1][6][7] Do not dispose of this chemical down the drain or in regular trash.[2][4]
-
Empty Container Disposal: Triple rinse empty containers that held this compound with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to your institution's procedures for decontaminated labware.
Hazard and Disposal Summary
The following table summarizes key information for the safe handling and disposal of halogenated organic compounds like this compound, based on data for structurally similar chemicals.
| Parameter | Information | Source |
| Chemical Class | Halogenated Heterocyclic Organic Compound | General Chemical Knowledge |
| Primary Hazards | Potential for skin, eye, and respiratory irritation. Harmful if swallowed or inhaled. Potential environmental hazard. | [1][2][6] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat | [1][2][7] |
| Handling Environment | Well-ventilated area or chemical fume hood | [1][2] |
| Disposal Method | Collection in a labeled, sealed container for disposal by a licensed hazardous waste facility. | [1][3][6][7] |
| Prohibited Disposal Routes | Do not dispose of in sanitary sewers or regular trash. | [2][4] |
| Waste Segregation | Must be segregated as Halogenated Organic Waste . | [3][4][5] |
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound waste generated in a laboratory setting.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Chloro-6-methoxyisoquinoline
Essential Personal Protective Equipment (PPE)
The cornerstone of laboratory safety is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling 1-Chloro-6-methoxyisoquinoline, categorized by the level of protection required for various laboratory operations.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Always wear chemical splash goggles that conform to ANSI Z87.1 or European Standard EN166.[1] A face shield should be worn over goggles during procedures with a high risk of splashing or aerosol generation. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[2] Always inspect gloves for tears or punctures before use. Follow proper glove removal technique to avoid skin contact.[3] Dispose of contaminated gloves after use.[2][3] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron/Suit | A standard laboratory coat should be worn at all times. For tasks involving larger quantities or a higher risk of splashes, a chemical-resistant apron or suit is advised.[2] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available or if there is a potential for exceeding exposure limits, a NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge should be used.[4][1] |
Detailed Experimental Protocol: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following step-by-step protocol outlines the recommended procedures.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) during inspection.
-
Verify that the container is properly labeled.
2. Storage:
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5]
-
Ensure the storage area is clearly marked with the appropriate hazard warnings.
3. Handling and Use:
-
All manipulations of this compound, including weighing and transferring, must be performed within a certified chemical fume hood.[3]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]
-
Use the smallest quantity of the chemical necessary for the experiment.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing full PPE, including respiratory protection if necessary, contain the spill using an inert absorbent material such as vermiculite or sand.[3][5]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly.
5. Disposal Plan:
-
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Dispose of contents and container in accordance with all local, state, and federal regulations.[6][7] Do not pour down the drain.
-
Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.
Visualizing Safe Handling Workflows
To further clarify the procedural steps for safe handling and the logic behind PPE selection, the following diagrams are provided.
Caption: Experimental Workflow for Handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
